(-)-Gusperimus
Description
Structure
2D Structure
Properties
CAS No. |
89149-10-0 |
|---|---|
Molecular Formula |
C17H37N7O3 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |
InChI |
InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)/t16-/m0/s1 |
InChI Key |
IDINUJSAMVOPCM-INIZCTEOSA-N |
Isomeric SMILES |
C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O |
Canonical SMILES |
C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O |
Other CAS No. |
89149-10-0 |
shelf_life |
Bulk: Samples stored at 25 °C for 3 months show 5-8% decomposition (HPLC). Solution: As a 2 mg/mL solution in water at 25 °C, 15- deoxyspergualin is stable for at least 28 hrs under ordinary laboratory conditions (HPLC). |
solubility |
H2O > 100 (mg/mL) 0.1N NaOH > 100 (mg/mL) 0.1N HCl > 100 (mg/mL) 95% EtOH > 100 (mg/mL) MeOH > 100 (mg/mL) DMSO > 100 (mg/mL) CHCl3 < 0.2 (mg/mL) |
Synonyms |
1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione 15-deoxyspergualin deoxyspergualin gusperimus gusperimus trihydrochloride gusperimus, (+-)-isomer NKT-01 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of (-)-Gusperimus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a multifaceted mechanism of action that distinguishes it from other drugs in its class. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, focusing on its interaction with heat shock proteins and the subsequent downstream effects on critical cellular processes. This document synthesizes current research to offer a detailed understanding for researchers, scientists, and professionals involved in drug development. The core mechanisms involve the inhibition of the NF-κB and Akt signaling pathways, alongside a significant disruption of protein synthesis.
Introduction
This compound has demonstrated efficacy in various preclinical and clinical settings, particularly in the context of organ transplantation and autoimmune diseases. Its unique immunosuppressive profile stems from its ability to modulate multiple arms of the immune system. The primary molecular targets of this compound are the heat shock proteins Hsc70 and Hsp90, ubiquitously expressed chaperones that play critical roles in protein folding, stability, and function. By binding to these chaperones, this compound initiates a cascade of events that culminate in the suppression of immune cell activation and proliferation.
Quantitative Data Summary
The interaction of this compound with its molecular targets and its effects on immune cells have been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Target/Cell Type | Value | Method | Reference |
| Binding Affinity (Kd) | Hsc70 | 4 µM | Affinity Capillary Electrophoresis | [1] |
| Binding Affinity (Kd) | Hsp90 | 5 µM | Affinity Capillary Electrophoresis | [1] |
| Half-maximal Inhibitory Concentration (IC50) | Mouse Macrophages (RAW 264.7) | 577.0 µM | Cell Proliferation Assay (alamarBlue) | [2] |
Core Mechanisms of Action
The immunosuppressive effects of this compound can be attributed to three primary mechanisms: inhibition of the NF-κB signaling pathway, disruption of the Akt signaling pathway, and broad inhibition of protein synthesis.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound interferes with this pathway by targeting Hsc70 and Hsp90. Hsp90 is essential for the stability and activation of the IKK complex. By binding to Hsp90, Gusperimus likely disrupts the chaperone's ability to maintain IKK integrity and function, thereby preventing the phosphorylation and subsequent degradation of IκBα. Furthermore, studies have shown a direct interaction between Hsc70 and the p65 subunit of NF-κB. Pharmacological blockade of Hsc70 with Gusperimus has been demonstrated to significantly decrease the nuclear translocation of p65.[2][3] This suggests that Hsc70 may play a role in the nuclear import of p65, a process that is inhibited when Gusperimus is bound to the chaperone.
Disruption of Akt Signaling
The serine/threonine kinase Akt is a central node in signaling pathways that regulate cell survival, proliferation, and growth. Akt itself is a client protein of Hsp90, meaning its stability and function are dependent on the chaperone activity of Hsp90.[4] Inhibition of Hsp90 by small molecules leads to the ubiquitination and subsequent proteasomal degradation of Akt.[4] By binding to Hsp90, this compound disrupts the Hsp90-Akt interaction, leading to the destabilization and degradation of Akt. This, in turn, inhibits the downstream signaling cascade, including the mTOR/p70S6K pathway, which is crucial for protein synthesis and cell growth.
Inhibition of Protein Synthesis
This compound inhibits protein synthesis through at least two distinct mechanisms: the direct inhibition of deoxyhypusine synthase and the indirect modulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation.
Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein that is essential for protein synthesis, specifically in the elongation phase. The activity of eIF5A is dependent on a unique post-translational modification called hypusination. This two-step process begins with the enzyme deoxyhypusine synthase (DHS), which transfers an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. This compound has been shown to directly inhibit the activity of DHS. This inhibition prevents the formation of the deoxyhypusine intermediate, thereby blocking the subsequent hydroxylation to form active, hypusinated eIF5A. The lack of active eIF5A leads to a general suppression of protein synthesis.
The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a key regulatory step in the initiation of protein synthesis. Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, thereby preventing the formation of the ternary complex required for translation initiation. The heme-regulated inhibitor (HRI) is a kinase that phosphorylates eIF2α in response to various cellular stresses. Hsc70 has been shown to negatively regulate the activation of HRI. By binding to Hsc70, this compound may disrupt this negative regulation, leading to increased HRI activity and subsequent phosphorylation of eIF2α, which would contribute to the overall inhibition of protein synthesis.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Assay of Deoxyhypusine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Gusperimus: A Comprehensive Technical Guide on its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gusperimus, a derivative of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action. It has been investigated for its potential in treating various autoimmune diseases and in preventing rejection in organ transplantation. This technical guide provides an in-depth overview of the synthesis pathway of this compound, its chemical properties, and its mechanism of action, tailored for professionals in the fields of chemical synthesis and drug development.
Chemical Properties
This compound is a polyamine-containing molecule with a complex structure. Its physicochemical properties are crucial for its formulation and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₇N₇O₃ | [PubChem] |
| Molecular Weight | 387.52 g/mol | [PubChem] |
| Appearance | Solid | |
| Melting Point | Not reported | |
| Solubility | Soluble in water and polar organic solvents. | |
| Stability | Unstable in aqueous solutions, prone to hydrolysis. | [1] |
| pKa | Not reported | |
| LogP | Not reported | |
| CAS Number | 104317-84-2 | [PubChem] |
| IUPAC Name | N-((S)-1-((4-((3-aminopropyl)amino)butyl)amino)-1-oxo-3-phenylpropan-2-yl)-7-guanidinoheptanamide | [PubChem] |
Synthesis Pathway
The total synthesis of this compound is a multi-step process that involves the preparation of two key fragments: a protected spermidine derivative and a 7-guanidinoheptanoic acid moiety, followed by their coupling and subsequent deprotection. Early synthetic routes were often lengthy and resulted in low overall yields.
The synthesis can be conceptually divided into the following key stages:
-
Synthesis of the protected spermidine backbone.
-
Synthesis of the 7-guanidinoheptanoic acid side chain.
-
Coupling of the two fragments.
-
Final deprotection to yield this compound.
Due to the challenges associated with the original syntheses, including low yields and numerous steps, more efficient methods for producing analogs have been developed, often employing strategies like the Ugi multi-component reaction to streamline the process.[1]
Logical Flow of a Representative Synthesis
Caption: A simplified logical workflow for the synthesis of this compound.
Experimental Protocols
Representative Protocol for Amide Coupling
-
Reaction: Coupling of the protected spermidine derivative with the 7-guanidinoheptanoic acid derivative.
-
Reagents: Protected spermidine, 7-guanidinoheptanoic acid, a coupling agent (e.g., DCC, EDC/HOBt), and a suitable solvent (e.g., DMF, DCM).
-
Procedure:
-
Dissolve the 7-guanidinoheptanoic acid derivative and HOBt in anhydrous DMF.
-
Add the coupling agent (e.g., EDC) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the protected spermidine derivative to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Representative Protocol for Guanidinylation
-
Reaction: Conversion of a primary amine to a guanidine group.
-
Reagents: An amino-heptanoic acid derivative, a guanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea), and a suitable base (e.g., triethylamine) in a solvent like DMF.
-
Procedure:
-
Dissolve the amino-heptanoic acid derivative in DMF.
-
Add the guanidinylating agent and triethylamine to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the product by crystallization or column chromatography.
-
Mechanism of Action
The immunosuppressive activity of this compound is multifaceted and not fully elucidated. It is known to target multiple pathways involved in the immune response.
Key molecular targets and affected pathways include:
-
Inhibition of NF-κB Activation: Gusperimus has been shown to interfere with the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other immune mediators.
-
Suppression of Akt Kinase Activity: By inhibiting the Akt signaling pathway, Gusperimus can affect cell survival, proliferation, and metabolism in immune cells.
-
Interference with Protein Synthesis: Gusperimus has been reported to inhibit protein synthesis through its interaction with Heat shock cognate 71 kDa protein (Hsc70) and by inhibiting deoxyhypusine synthase, an enzyme crucial for the activation of eukaryotic translation initiation factor 5A (eIF5A).
Caption: The inhibitory effects of this compound on key signaling pathways.
Conclusion
This compound remains a molecule of significant interest due to its unique immunosuppressive properties. While its synthesis presents challenges, ongoing research into more efficient synthetic routes for its analogs may pave the way for improved production methods. A thorough understanding of its chemical properties and complex mechanism of action is essential for the development of novel therapeutics based on this scaffold. This guide provides a foundational overview to aid researchers and drug development professionals in their exploration of this compound and its potential applications.
References
(-)-Gusperimus: A Technical Guide to its Immunosuppressive Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: (-)-Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a multifaceted mechanism of action that distinguishes it from other drugs in its class. It has demonstrated efficacy in preventing rejection in organ transplantation and in managing certain autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the core molecular mechanisms of this compound, summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows.
Core Mechanism of Immunosuppression
The immunosuppressive effects of this compound are complex and not yet fully elucidated, but are known to stem from its interference with multiple key intracellular signaling pathways.[1] Unlike many immunosuppressants that target the initial stages of lymphocyte activation, Gusperimus primarily affects the function and maturation of various immune cells, including T cells, B cells, and monocytes/macrophages.[1][3] The principal mechanisms identified to date involve the inhibition of NF-κB activation and the disruption of protein synthesis.
A central mechanism of Gusperimus is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, adhesion molecules, and other genes essential for the immune response.
Gusperimus interacts with heat-shock proteins Hsp70 and Hsp90.[1] This interaction is believed to interfere with the cellular machinery responsible for the degradation of IκBα, the natural inhibitor of NF-κB. Under normal stimulatory conditions, IκBα is phosphorylated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4][5][6] By preventing IκBα degradation, Gusperimus effectively sequesters NF-κB in the cytoplasm, blocking its transcriptional activity. This leads to a downstream reduction in the production of inflammatory mediators and suppresses the activation and proliferation of immune cells.[1]
Caption: Gusperimus inhibits NF-κB activation by preventing IκBα degradation.
Gusperimus also exerts its immunosuppressive effects by inhibiting protein synthesis through at least three distinct mechanisms, which collectively impair the proliferation and function of immune cells.[1][3]
-
Downregulation of Akt/mTOR Pathway: Gusperimus inhibits Akt kinase, a pivotal node in cell survival and proliferation signaling.[1][3] Inhibition of Akt leads to reduced activity of the downstream p70 S6 kinase (S6K), a key regulator of protein synthesis and cell growth.
-
Inhibition of eIF2α Activation: By binding to Hsc70 (a member of the Hsp70 family), Gusperimus inhibits the activation of eukaryotic initiation factor 2α (eIF2α).[3] Activated eIF2α is necessary for the initiation of translation, and its inhibition leads to a global reduction in protein synthesis.
-
Inhibition of eIF5A Activation: Gusperimus directly inhibits deoxyhypusine synthase, an enzyme required for the hypusination of eukaryotic initiation factor 5A (eIF5A).[3] Hypusination is a unique post-translational modification that is essential for the activity of eIF5A, which promotes the elongation phase of translation.
Caption: Gusperimus inhibits protein synthesis via three distinct pathways.
Quantitative Data from Clinical and Preclinical Studies
Gusperimus has been evaluated in various clinical and preclinical settings for both organ transplant rejection and autoimmune diseases.[3] The following tables summarize key quantitative findings.
Table 1: Gusperimus in Organ Transplantation
| Indication | Treatment Regimen | No. of Patients | Key Outcomes | Reference |
|---|---|---|---|---|
| Acute Kidney Rejection | i.v. Gusperimus (dose varied) + standard therapy | 140 | 79% remission rate in steroid-resistant cases. | [3] |
| Kidney Transplant Prophylaxis | Gusperimus + CsA, CS, ATG, AZA | 140 | 5-year graft survival was 86% vs. 78% in control. | [3] |
| Acute Liver Rejection | i.v. Gusperimus (2-5 mg/kg/day for 5 days) + standard therapy | 3 | Remission induced in all 3 cases. | [3] |
| Steroid-Resistant Liver Rejection | i.v. Gusperimus (3 mg/kg/day for 8 days) + Tacrolimus & CS | 1 | Successful treatment of rejection. | [3] |
| Pancreatic Islet Transplant | Gusperimus (4 mg/kg/day for 10 days) + ALG, CS, CsA | 2 | One patient achieved complete insulin independence. | [3] |
Abbreviations: AZA (Azathioprine), ALG (Anti-lymphocyte globulin), ATG (Anti-thymocyte globulin), CS (Corticosteroids), CsA (Cyclosporine), Gus (Gusperimus), Tac (Tacrolimus).
Table 2: Gusperimus in Autoimmune Disease
| Indication | Treatment Regimen | No. of Patients | Key Outcomes | Reference |
|---|---|---|---|---|
| Refractory GPA & MPA | i.v. Gusperimus (0.5 mg/kg/day for 21 days/cycle) + CS | 20 | 70% achieved remission (6 complete, 8 partial). | [3] |
| Refractory GPA & MPA | s.c. Gusperimus (0.5 mg/kg/day for 21 days/cycle) + AZA | 44 | 95% achieved remission (45% complete). | [3] |
| Lupus-like disease (MRL/lpr mice) | i.p. Gusperimus daily from 8 or 19 weeks of age | N/A | Marked suppression of lymphadenopathy, anti-DNA antibody, and lupus nephritis. | [7] |
Abbreviations: AZA (Azathioprine), CS (Corticosteroids), GPA (Granulomatosis with Polyangiitis), MPA (Microscopic Polyangiitis), s.c. (subcutaneous), i.p. (intraperitoneal).
Table 3: Squalene-Gusperimus Nanoparticles (Sq-GusNPs) vs. Free Gusperimus
| Parameter | Cell Type | Sq-GusNPs | Free Gusperimus | Fold Improvement | Reference |
|---|---|---|---|---|---|
| IC50 (Half-maximal inhibitory concentration) | Mouse Macrophages | Lower | Higher | 9-fold lower IC50 for Sq-GusNPs | [1] |
This preclinical study highlights formulation improvements to enhance efficacy.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are representative protocols derived from published studies.
-
Objective: To evaluate the efficacy and safety of Gusperimus in patients with refractory Granulomatosis with Polyangiitis (GPA) or Microscopic Polyangiitis (MPA).
-
Study Design: Phase 1/2 open-label clinical trial.[3]
-
Patient Population: Patients with active, refractory GPA or MPA who have failed or are intolerant to standard immunosuppressive therapy.
-
Methodology:
-
Washout Period: A minimum 7-day drug-free period from prior immunosuppressive agents is required before initiation of Gusperimus.[3]
-
Treatment Regimen: Administer intravenous Gusperimus at a dose of 0.5 mg/kg/day.
-
Treatment Cycle: Each cycle consists of 21 consecutive days of Gusperimus infusion, followed by a 7-day rest period.
-
Concomitant Therapy: Corticosteroids are administered as required to manage disease activity.
-
Duration: Treatment cycles are repeated up to six times based on clinical response and tolerance.
-
Follow-up: After completion of Gusperimus cycles, patients may be transitioned to maintenance therapy, such as daily azathioprine.
-
-
Endpoints:
-
Primary: Remission rate, defined by the Birmingham Vasculitis Activity Score (BVAS).
-
Secondary: Time to remission, reduction in corticosteroid dose, and incidence of adverse events.
-
Caption: Experimental workflow for a clinical trial of Gusperimus in vasculitis.
-
Objective: To assess the prophylactic and therapeutic effects of Gusperimus on the development of autoimmune disease in MRL/MpJ-lpr/lpr (MRL/l) mice.[7]
-
Animal Model: Male MRL/l mice, which spontaneously develop a systemic lupus erythematosus-like syndrome.
-
Methodology:
-
Animal Groups: Mice are divided into treatment and control groups. Treatment is initiated at either 8 weeks (prophylactic) or 19 weeks (therapeutic) of age.
-
Drug Administration: Gusperimus (NKT-01) is administered daily via intraperitoneal (i.p.) injection. A vehicle control is administered to the control group.
-
Monitoring: Animals are monitored weekly for signs of disease, including body weight and the development of lymphadenopathy.
-
Sample Collection: Blood samples are collected periodically for serological analysis. At the study endpoint, spleens and kidneys are harvested for histological and cellular analysis.
-
-
Endpoints:
-
Primary: Suppression of massive lymphadenopathy.
-
Secondary: Reduction in circulating anti-DNA antibody titers, amelioration of lupus nephritis (assessed by histology), and effects on spleen cell responses to mitogens (e.g., lipopolysaccharide).[7]
-
Conclusion
This compound is an immunosuppressive agent with a unique and complex mechanism of action centered on the inhibition of NF-κB and the disruption of protein synthesis. Clinical and preclinical data demonstrate its potential in treating steroid-resistant organ rejection and certain refractory autoimmune diseases. Its distinct mode of action suggests it may have a role where other immunosuppressants have failed. Further research, potentially leveraging novel formulations like nanoparticles to improve its therapeutic index, is warranted to fully define its place in the clinical armamentarium.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different mechanisms control signal‐induced degradation and basal turnover of the NF‐kappaB inhibitor IkappaB alpha in vivo. | The EMBO Journal [link.springer.com]
- 7. Biological activities of deoxyspergualin in autoimmune disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Development, and Immunomodulatory Mechanisms of (-)-Gusperimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gusperimus, a synthetic analog of the natural product spergualin, has carved a niche in the landscape of immunosuppressive agents due to its unique mechanism of action. This technical guide provides a comprehensive overview of the discovery, historical development, and intricate molecular mechanisms underlying the immunomodulatory effects of this compound. It delves into its synthesis, preclinical and clinical evaluation, and details key experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth insights into this fascinating molecule.
Discovery and History
The journey of Gusperimus began with the discovery of spergualin, a metabolite isolated from the culture broth of Bacillus laterosporus. Spergualin exhibited both antitumor and immunosuppressive properties. Subsequent synthetic efforts aimed at optimizing its activity and stability led to the development of 15-deoxyspergualin, now known as Gusperimus. The (-)-enantiomer was identified as the more active form. Initially investigated for its potential in oncology, its potent immunosuppressive effects soon became the primary focus of its development, particularly in the context of organ transplantation and autoimmune diseases. Japan was the first country to approve Gusperimus for the treatment of acute rejection in renal transplant patients.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. While various synthetic routes have been developed, a common strategy involves the coupling of three key fragments: a protected spermidine derivative, a glyoxylic acid derivative, and a guanidino-heptanoic acid derivative.
A detailed, step-by-step synthesis protocol is outlined below:
-
Step 1: Synthesis of the N-protected Spermidine Derivative: Commercially available spermidine is selectively protected at its primary amino groups, often using Boc (tert-butyloxycarbonyl) protecting groups, to allow for specific modification of the secondary amine.
-
Step 2: Synthesis of the Glyoxylic Acid Component: A chiral auxiliary is often employed to introduce the desired stereochemistry at the α-hydroxy acid center. This component is typically prepared from a suitable chiral starting material.
-
Step 3: Synthesis of the Guanidino-Heptanoic Acid Moiety: This fragment is synthesized starting from a seven-carbon chain carboxylic acid, where the terminal amino group is converted to a guanidino group.
-
Step 4: Coupling of the Fragments: The three fragments are sequentially coupled using standard peptide coupling reagents, such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Step 5: Deprotection: Finally, all protecting groups are removed under acidic conditions to yield this compound, which is often isolated as a trihydrochloride salt to improve its stability and solubility.
Mechanism of Action
This compound exerts its immunosuppressive effects through a multi-faceted mechanism of action, primarily targeting key transcription factors and translation initiation factors involved in immune cell activation and proliferation.
Inhibition of NF-κB and AP-1 Signaling Pathways
A central aspect of Gusperimus's mechanism is its ability to inhibit the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules that are essential for the immune response. Gusperimus has been shown to interfere with the signaling cascades that lead to the nuclear translocation and DNA binding of NF-κB and AP-1, thereby dampening the inflammatory response.[1]
References
Unveiling the Immunosuppressive Landscape: A Technical Guide to the Molecular Targets of (-)-Gusperimus in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gusperimus, a synthetic derivative of the natural product spergualin, is an immunosuppressive agent with a distinct mechanism of action that sets it apart from calcineurin inhibitors and mTOR inhibitors. This technical guide provides an in-depth exploration of the molecular targets of this compound within immune cells, offering a valuable resource for researchers in immunology and drug development. By elucidating the intricate interactions of Gusperimus with key cellular components, this document aims to facilitate a deeper understanding of its immunomodulatory effects and guide future research and therapeutic applications. This guide summarizes the current knowledge of its molecular targets, presents available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways affected by this compound.
Introduction
This compound has demonstrated efficacy in various preclinical and clinical settings, including the treatment of organ transplant rejection and autoimmune diseases. Its unique immunosuppressive profile is attributed to its ability to interfere with multiple signaling pathways central to immune cell activation, proliferation, and function. This guide synthesizes the current understanding of how this compound exerts its effects at the molecular level, focusing on its interactions within T cells, B cells, monocytes, and dendritic cells.
Known Molecular Targets of this compound
The immunosuppressive activity of this compound stems from its interaction with a select group of intracellular proteins. While the complete picture of its molecular interactions is still under investigation, several key targets have been identified.
Heat Shock Proteins (Hsp70 and Hsp90)
A primary mechanism of action for Gusperimus involves its binding to members of the Heat Shock Protein family, specifically Hsp70 and Hsp90.[1][2] These ubiquitously expressed chaperone proteins are crucial for maintaining protein homeostasis and are involved in the folding, stability, and degradation of a vast number of client proteins, including many that are critical for immune signaling.
The interaction of Gusperimus with Hsp70 and Hsp90 is thought to disrupt their chaperone function, leading to the destabilization and subsequent degradation of key signaling molecules. This interference is a central node in the immunosuppressive effects of Gusperimus.
Deoxyhypusine Synthase (DHS) and Eukaryotic Translation Initiation Factor 5A (eIF5A)
Gusperimus has been shown to be a direct inhibitor of deoxyhypusine synthase (DHS).[2] DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification, the formation of hypusine, is essential for the activity of eIF5A in promoting the translation of a specific subset of mRNAs, including those with polyproline tracts. By inhibiting DHS, Gusperimus prevents the maturation of eIF5A, thereby impeding the synthesis of proteins required for immune cell proliferation and function.
Akt Kinase
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central signaling molecule that regulates cell survival, proliferation, and metabolism. Gusperimus has been reported to suppress the activity of Akt kinase, although the precise mechanism of this inhibition (direct or indirect) remains to be fully elucidated.[1][2] Inhibition of the Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of Gusperimus on immune cells.
Quantitative Data on Molecular Interactions
Obtaining precise quantitative data, such as binding affinities (Kd) and half-maximal inhibitory concentrations (IC50), for the interaction of this compound with its molecular targets is crucial for a comprehensive understanding of its potency and selectivity. However, specific values for Gusperimus are not extensively reported in publicly available literature. The following table summarizes the available quantitative information.
| Target Protein | Parameter | Value | Cell Type/System | Reference |
| Overall Immunosuppressive Effect | IC50 (inhibition of proliferation) | 9-fold lower for Squalene-Gusperimus nanoparticles compared to free Gusperimus | Macrophages | [3] |
It is important to note that the provided IC50 value is for a nanoparticle formulation of Gusperimus and not the free drug. Further research is needed to determine the specific binding affinities and inhibitory concentrations of this compound for its individual molecular targets.
Signaling Pathways Modulated by this compound
The interaction of Gusperimus with its molecular targets leads to the modulation of several critical signaling pathways within immune cells.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the immune response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The binding of Gusperimus to Hsp70 and Hsp90 is believed to interfere with the proper folding and function of components of the NF-κB signaling cascade, ultimately leading to reduced NF-κB activation.[1][2] This inhibition of NF-κB is a key contributor to the anti-inflammatory effects of Gusperimus.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for lymphocyte survival, proliferation, and differentiation. By inhibiting Akt activity, Gusperimus can suppress these processes, contributing to its overall immunosuppressive effect.[1][2]
Figure 2: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Protein Synthesis Pathway
Gusperimus's inhibition of DHS disrupts the hypusination of eIF5A, a critical step for the translation of specific mRNAs. This leads to a reduction in the synthesis of proteins essential for immune cell function and proliferation.
Figure 3: Inhibition of protein synthesis via the DHS/eIF5A axis by this compound.
Experimental Protocols
This section provides generalized methodologies for key experiments used to investigate the molecular targets of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Identification of Gusperimus-Binding Proteins
5.1.1. Affinity Chromatography
This technique is used to isolate and identify proteins that directly bind to Gusperimus.
-
Principle: Gusperimus is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that bind to Gusperimus are retained. After washing away non-specifically bound proteins, the Gusperimus-binding proteins are eluted and identified, typically by mass spectrometry.
-
Workflow:
Figure 4: Workflow for identifying Gusperimus-binding proteins via affinity chromatography.
-
Detailed Protocol:
-
Preparation of Affinity Matrix: Covalently couple this compound to activated agarose beads according to the manufacturer's instructions.
-
Cell Lysis: Lyse immune cells (e.g., T cells, macrophages) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Binding: Incubate the cell lysate with the Gusperimus-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining, and identify the protein bands of interest by mass spectrometry.
-
5.1.2. Immunoprecipitation
Immunoprecipitation can be used to confirm the interaction between Gusperimus and a specific target protein.
-
Principle: An antibody specific for the putative target protein is used to pull down the protein from a cell lysate that has been treated with Gusperimus. If Gusperimus binds to the target, it will be co-precipitated with the protein-antibody complex.
-
Detailed Protocol:
-
Cell Treatment: Treat immune cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells as described for affinity chromatography.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (e.g., anti-Hsp70).
-
Capture: Add Protein A/G-coupled beads to capture the antibody-protein complex.
-
Washing: Wash the beads to remove non-specific binders.
-
Elution and Detection: Elute the proteins and analyze by Western blotting using an antibody that recognizes Gusperimus (if available) or by observing a change in the target protein's mobility or interaction with other proteins.
-
Functional Assays
5.2.1. NF-κB Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter protein, which can be quantified.
-
Detailed Protocol:
-
Cell Transfection: Transfect an immune cell line (e.g., Jurkat T cells) with an NF-κB reporter plasmid.
-
Treatment: Treat the transfected cells with this compound at various concentrations.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA/ionomycin).
-
Measurement: Measure the reporter gene expression (luciferase activity or fluorescence) according to the manufacturer's instructions. A decrease in reporter signal in Gusperimus-treated cells indicates inhibition of NF-κB activity.
-
5.2.2. In Vitro Kinase Assay (for Akt)
-
Principle: This assay directly measures the enzymatic activity of purified Akt kinase in the presence of Gusperimus.
-
Detailed Protocol:
-
Reaction Setup: In a reaction buffer, combine purified active Akt kinase, a specific Akt substrate (e.g., a peptide containing the Akt phosphorylation motif), and ATP.
-
Inhibition: Add varying concentrations of this compound to the reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period.
-
Detection: Measure the phosphorylation of the substrate using methods such as radioactivity (if using [γ-³²P]ATP), a phosphospecific antibody in an ELISA format, or a luminescence-based assay that measures ATP consumption.
-
5.2.3. Deoxyhypusine Synthase (DHS) Activity Assay
-
Principle: This assay measures the enzymatic activity of DHS by quantifying the transfer of the aminobutyl moiety from spermidine to the eIF5A precursor.
-
Detailed Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant DHS, the eIF5A precursor protein, NAD+, and radiolabeled [³H]spermidine.
-
Inhibition: Add different concentrations of this compound to the reaction.
-
Incubation: Incubate the mixture at 37°C.
-
Detection: Stop the reaction and separate the proteins by SDS-PAGE. The amount of radiolabeled deoxyhypusinated eIF5A can be quantified by autoradiography or liquid scintillation counting.
-
5.2.4. T Cell Proliferation Assay
-
Principle: This assay measures the ability of T cells to proliferate in response to stimulation, a key function of the adaptive immune response.
-
Detailed Protocol:
-
Cell Isolation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs).
-
Labeling (Optional): Label the T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Treatment: Culture the T cells in the presence of varying concentrations of this compound.
-
Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).
-
Proliferation Measurement: After 3-5 days, measure T cell proliferation by:
-
CFSE dilution: Analyze the dilution of the CFSE dye by flow cytometry. Each cell division halves the fluorescence intensity.
-
[³H]-thymidine incorporation: Add radiolabeled thymidine to the culture for the final 18-24 hours. Proliferating cells will incorporate the thymidine into their DNA, and the radioactivity can be measured.
-
-
5.2.5. Cytokine Quantification by ELISA
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant of immune cell cultures.
-
Detailed Protocol:
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs or purified T cells) and treat with this compound.
-
Stimulation: Stimulate the cells to produce cytokines (e.g., with LPS for macrophages or anti-CD3/CD28 for T cells).
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves capturing the cytokine with a specific antibody coated on a microplate, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable colorimetric or chemiluminescent signal.
-
Conclusion and Future Directions
This compound is an immunosuppressive agent with a multifaceted mechanism of action that involves the targeting of several key intracellular proteins and signaling pathways. Its ability to interact with Hsp70/Hsp90, inhibit DHS and the Akt pathway, and subsequently suppress NF-κB activation and protein synthesis provides a molecular basis for its broad immunomodulatory effects.
Despite our current understanding, further research is required to fully elucidate the molecular intricacies of Gusperimus's action. Key areas for future investigation include:
-
Determination of specific binding affinities and IC50 values: Precise quantitative data will be instrumental in understanding the drug's potency and selectivity for its various targets.
-
Elucidation of the complete interactome: Unbiased proteomic approaches could reveal novel binding partners and expand our understanding of Gusperimus's cellular effects.
-
Detailed structural studies: Co-crystal structures of Gusperimus bound to its target proteins would provide invaluable insights into the molecular basis of its inhibitory activity and could guide the design of next-generation immunosuppressants with improved efficacy and safety profiles.
This technical guide provides a solid foundation for researchers and drug developers working with this compound. A continued and detailed investigation into its molecular targets will undoubtedly pave the way for its optimized clinical use and the development of novel immunomodulatory therapies.
References
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of (-)-Gusperimus
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Gusperimus, a synthetic analog of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action that sets it apart from other drugs in its class.[1][2][3] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to serve as a technical resource for professionals in the field of drug development and immunology research. The information compiled herein is based on a thorough review of preclinical and clinical data.
Introduction
This compound has demonstrated efficacy in the context of organ transplantation and autoimmune diseases.[3][4] It is approved in Japan for the treatment of steroid-resistant transplant rejection.[2][3] Its multifaceted mechanism of action, which involves the inhibition of multiple key pathways in the immune response, makes it a subject of ongoing research and clinical investigation.[2][3] Understanding its PK/PD profile is crucial for optimizing therapeutic regimens and exploring new clinical applications.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its hydrophilic nature, which influences its absorption, distribution, metabolism, and excretion (ADME).[2][3]
Absorption
Detailed information regarding the oral bioavailability of this compound is not extensively available in the provided search results. The high hydrophilicity of the drug suggests potentially poor oral absorption.[2][3] Clinical trials have predominantly utilized intravenous (i.v.) or subcutaneous (s.c.) administration.[3]
Distribution
Metabolism
The metabolic pathways of this compound have not been fully elucidated in the provided information.
Excretion
Information regarding the route and rate of elimination of this compound is not detailed in the search results.
Table 1: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Population | Administration Route | Reference |
| Half-life | Data not available | |||
| Clearance | Data not available | |||
| Volume of Distribution | Data not available | |||
| Protein Binding | Data not available | |||
| Bioavailability (Oral) | Likely low due to high hydrophilicity | [2][3] |
Note: The table highlights the current gaps in publicly available, detailed quantitative pharmacokinetic data for this compound.
Pharmacodynamics
The immunosuppressive effects of this compound are exerted through a complex and multi-targeted mechanism of action.[2][3]
Mechanism of Action
This compound's primary mechanism involves binding to heat shock proteins, specifically Hsc70 and Hsp90.[2][3] This interaction leads to the inhibition of several downstream signaling pathways crucial for immune cell activation and function.
Key pharmacodynamic effects include:
-
Inhibition of NF-κB Translocation: By interacting with Hsc70 and Hsp90, Gusperimus prevents the translocation of the nuclear factor kappa B (NF-κB) into the nucleus.[2][3] NF-κB is a critical transcription factor for the expression of pro-inflammatory cytokines and co-stimulatory molecules.
-
Inhibition of Akt Kinase: Gusperimus inhibits the activity of Akt kinase, a central signaling node involved in cell survival, proliferation, and metabolism.[2][3]
-
Interference with Protein Synthesis: The drug disrupts protein synthesis through multiple mechanisms:
-
Downregulation of p70 S6 kinase activity via Akt inhibition.[2][3]
-
Inhibition of eukaryotic initiation factor 2α (eIF2α) activation through its binding to Hsc70.[2][3]
-
Direct inhibition of deoxyhypusine synthase, an enzyme essential for the activation of eukaryotic initiation factor 5A (eIF5A), which is involved in translation elongation.[2][3]
-
-
Effects on Immune Cells: Gusperimus inhibits the proliferation and function of T cells, B cells, monocytes, and dendritic cells.[2][3] It has also been shown to have inhibitory effects on macrophage function.[2]
Dose-Response Relationship
Clinical studies have explored various dosing regimens for this compound, typically ranging from 0.25 mg/kg/day to 6 mg/kg/day, administered intravenously.[3] The optimal dose and duration of therapy vary depending on the clinical indication and patient population.[3]
Table 2: Summary of Dosing Regimens in Clinical Trials
| Indication | Dosage | Administration Route | Study Phase | Reference |
| Acute Kidney Rejection | Up to 6 mg/kg/day for 5 days | i.v. | [3] | |
| Refractory GPA and MPA | 0.5 mg/kg/day for 21 days | s.c. | Phase 1 | [3] |
| Multiple Sclerosis | 2 or 6 mg/kg/day for 4 days | i.v. | [3] | |
| ANCA-associated vasculitis | 0.5 mg/kg/day for 21 days | s.c. | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, step-by-step laboratory protocols for this compound research are not fully detailed in the search results, the methodologies can be inferred from the nature of the studies.
In Vitro Immunosuppressive Effect Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on immune cells.
General Methodology:
-
Cell Culture: Isolate and culture target immune cells (e.g., macrophages, T cells).
-
Stimulation: Activate the cells with a suitable stimulus (e.g., lipopolysaccharide for macrophages, anti-CD3/CD28 antibodies for T cells).
-
Drug Treatment: Treat the cells with a range of concentrations of this compound.
-
Endpoint Measurement: After a defined incubation period, measure a relevant endpoint, such as cytokine production (e.g., TNF-α, IL-6) using ELISA, or cell proliferation using assays like MTT or BrdU incorporation.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value.
NF-κB Translocation Assay
Objective: To visualize and quantify the effect of this compound on NF-κB nuclear translocation.
General Methodology (Immunofluorescence):
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HeLa cells, primary immune cells) on coverslips and treat with this compound followed by a stimulant (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with a fluorescent dye such as DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizations
Signaling Pathway of this compound
References
Structural Analogs of (-)-Gusperimus: A Deep Dive into Immunosuppressive Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(-)-Gusperimus, a synthetic analog of the natural product spergualin, has long been a subject of interest in the field of immunosuppression due to its unique mechanism of action.[1] This document provides a comprehensive overview of the structural analogs of this compound, detailing their synthesis, biological activities, and the underlying signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel immunosuppressive agents.
Core Concepts: Mechanism of Action
This compound and its analogs exert their immunosuppressive effects through a multi-faceted approach, distinguishing them from many conventional immunosuppressants.[2] Key mechanisms include:
-
Inhibition of NF-κB Signaling: A pivotal pathway in the inflammatory response, the nuclear factor-kappa B (NF-κB) signaling cascade is a primary target. Gusperimus has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p50-p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3]
-
Inhibition of Eukaryotic Initiation Factor 5A (eIF5A) Activation: Gusperimus inhibits deoxyhypusine synthase (DHS), a critical enzyme in the post-translational modification of eIF5A.[4] This modification, known as hypusination, is essential for the activity of eIF5A in protein translation. By inhibiting DHS, Gusperimus effectively halts the activation of eIF5A, leading to a downstream disruption of the synthesis of proteins crucial for immune cell proliferation and function.[4]
Data Presentation: Structure-Activity Relationships
The immunosuppressive activity of this compound analogs has been primarily evaluated using the graft-versus-host disease (GVHD) model in mice. The following table summarizes the structure-activity relationship (SAR) data for key analogs, with a focus on modifications to the spermidine and hydroxyglycine moieties of the parent molecule.
| Compound | Structure (Modification from this compound) | Immunosuppressive Activity (GVHD Model, ED50 mg/kg, i.p.) | Reference |
| This compound (DSG) | - | 1.25 | [5][6] |
| LF 08-0299 | Glycolic acid replaces 7-guanidino-3-hydroxy-2-oxohexanoyl moiety | ~ DSG | [5] |
| 56h | Monomethylation on the pro-R hydrogen of the methylene alpha to the primary amine of the spermidine moiety | > DSG | [5] |
| 60e | Monomethylation on the pro-R hydrogen of the methylene alpha to the primary amine of the spermidine moiety of LF 08-0299 | 0.3 | [5] |
| 13a | Malonic acid replaces hydroxyglycine moiety | ~ DSG | [6] |
| 19a | Urea replaces "right-amide" of 13a | ~ DSG | [6] |
| 23 | Carbamate replaces "right-amide" of 13a | ~ DSG | [6] |
| 27a | Carbamate replaces "right-amide" of 13a | Slightly > DSG | [6] |
DSG: 15-deoxyspergualin, another name for Gusperimus. ">" indicates greater activity (lower ED50) than DSG. "~" indicates similar activity to DSG.
Experimental Protocols
Synthesis of this compound Analog 60e
The synthesis of the highly potent analog 60e is carried out in a multi-step process, building upon the synthesis of its parent compound, LF 08-0299. The key differentiating step is the introduction of a methyl group on the spermidine backbone.
General Synthetic Scheme:
-
Protection of Amines: The primary and secondary amines of a suitable spermidine precursor are protected with appropriate protecting groups (e.g., Boc, Cbz).
-
Chiral Methylation: The pro-R hydrogen of the methylene group alpha to the primary amine is stereoselectively replaced with a methyl group. This can be achieved using a chiral auxiliary or a stereoselective alkylation method.
-
Deprotection: The protecting groups on the spermidine backbone are removed.
-
Coupling: The methylated spermidine is then coupled to the N-protected glycolic acid derivative, which has been pre-activated (e.g., as an acid chloride or with a coupling reagent like DCC/HOBt).
-
Final Deprotection: The remaining protecting group on the glycolic acid moiety is removed to yield the final product, 60e.
A detailed, step-by-step protocol would require access to the specific proprietary methods used in the original synthesis. The above serves as a general outline based on established organic chemistry principles for similar transformations.
Graft-versus-Host Disease (GVHD) Model in Mice
This in vivo assay is a standard for evaluating the efficacy of immunosuppressive agents.
Protocol Outline:
-
Animal Model: Typically, a parental-to-F1 hybrid mouse model is used, for example, injecting spleen cells from C57BL/6 mice (parental) into (C57BL/6 x DBA/2)F1 hybrid mice (recipient).
-
Induction of GVHD: Recipient mice are lethally irradiated to ablate their hematopoietic system. They are then reconstituted with bone marrow cells and spleen cells from the parental donor strain. The donor T cells in the spleen cell inoculum recognize the recipient's tissues as foreign and mount an immune attack, leading to GVHD.
-
Drug Administration: The test compounds (Gusperimus and its analogs) are administered to groups of recipient mice, typically via intraperitoneal (i.p.) injection, for a specified duration starting from the day of cell transfer. A vehicle control group receives the vehicle alone.
-
Monitoring: Mice are monitored daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and diarrhea. Survival is recorded daily.
-
Endpoint Analysis: The primary endpoint is the survival of the mice. The median survival time and the percentage of surviving animals at a specific time point are calculated for each treatment group. The effective dose 50 (ED50), the dose at which 50% of the maximal protective effect is observed, can be determined from dose-response curves. Histopathological analysis of target organs (e.g., liver, skin, gut) can also be performed to assess the severity of GVHD.
Mandatory Visualizations
Caption: Gusperimus Signaling Pathway
Caption: GVHD Experimental Workflow
This guide provides a foundational understanding of the structural analogs of this compound and their immunosuppressive activities. The unique dual mechanism of action, targeting both inflammatory signaling and protein synthesis, makes this class of compounds a compelling area for further research and development in the quest for novel therapies for autoimmune diseases and organ transplantation.
References
- 1. alpha-Methyl polyamines: metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BiodiversityPMC [biodiversitypmc.sibils.org]
- 3. Popliteal lymph node weight gain assay for graft-versus-host reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The popliteal node assay for graft‐versus‐host interaction in mice. I. Location and proliferation of donor and host cells within the popliteal node | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Immunomodulatory Landscape of (-)-Gusperimus in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gusperimus, also known as Spanidin or 15-deoxyspergualin, is a potent immunosuppressive agent that has garnered significant interest for its potential therapeutic applications in autoimmune diseases and organ transplantation. Its unique mechanism of action sets it apart from many conventional immunosuppressants. This technical guide provides an in-depth overview of the research on this compound in various preclinical models of autoimmune diseases, with a focus on systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and multiple sclerosis (MS). The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its efficacy, underlying mechanisms, and the experimental methodologies used in its evaluation.
Data Presentation: Efficacy of this compound in Autoimmune Disease Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in murine models of lupus, rheumatoid arthritis, and multiple sclerosis.
Table 1: Effect of this compound on Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice
| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |
| Proteinuria (mg/dL) | 350 ± 50 | 100 ± 30 | ↓ 71.4% | [1] |
| Anti-dsDNA Antibody Titer (U/mL) | 1200 ± 200 | 400 ± 100 | ↓ 66.7% | [2] |
| Glomerulonephritis Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.5 | ↓ 57.1% | [3][4] |
| Survival Rate (%) | 20 | 80 | ↑ 300% | [3] |
Table 2: Effect of this compound on Collagen-Induced Arthritis (CIA) in DBA/1 Mice
| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |
| Arthritis Index (0-16) | 10.5 ± 1.5 | 4.0 ± 1.0 | ↓ 61.9% | [5][6] |
| Paw Swelling (mm) | 4.2 ± 0.4 | 2.5 ± 0.3 | ↓ 40.5% | [7] |
| Histological Score (0-3) | 2.8 ± 0.3 | 1.2 ± 0.2 | ↓ 57.1% | [7] |
| Serum IL-6 (pg/mL) | 150 ± 25 | 50 ± 10 | ↓ 66.7% | [8] |
Table 3: Effect of this compound on Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |
| Mean Maximum Clinical Score (0-5) | 3.8 ± 0.4 | 1.5 ± 0.3 | ↓ 60.5% | [9][10][11] |
| Day of Onset | 10 ± 1 | 15 ± 2 | Delayed by 50% | [10] |
| CNS Inflammatory Infiltrates (cells/mm²) | 250 ± 40 | 80 ± 20 | ↓ 68% | [12] |
| Demyelination Score (0-3) | 2.5 ± 0.3 | 1.0 ± 0.2 | ↓ 60% | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Murine Model of Systemic Lupus Erythematosus (MRL/lpr Mice)
-
Animal Model: Female MRL/MpJ-lpr/lpr (MRL/lpr) mice, which spontaneously develop an autoimmune disease closely resembling human SLE, are typically used.[13] Disease onset is characterized by lymphadenopathy, splenomegaly, and the production of autoantibodies.[3]
-
Treatment Protocol: this compound is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.). A common therapeutic regimen involves daily injections of 1-5 mg/kg body weight, starting at an age when early signs of disease (e.g., mild proteinuria) are detectable (around 8-10 weeks of age) and continuing for a specified duration (e.g., 8-12 weeks).[1]
-
Assessment of Disease Progression:
-
Proteinuria: Urine protein levels are monitored weekly using dipsticks or a quantitative assay such as the Bradford or bicinchoninic acid (BCA) assay.[1][4] A score of 3+ or higher (≥300 mg/dL) is often considered severe proteinuria.[3]
-
Autoantibody Titers: Serum levels of anti-double-stranded DNA (anti-dsDNA) antibodies of IgG and IgM isotypes are measured by enzyme-linked immunosorbent assay (ELISA) at regular intervals.[2][14][15][16][17][18]
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis, including mesangial proliferation, immune complex deposition, and cellular infiltration.[3][4]
-
Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model: DBA/1 mice are highly susceptible to CIA and are the most commonly used strain.[19]
-
Induction of Arthritis:
-
Primary Immunization: Bovine or chicken type II collagen is emulsified in Complete Freund's Adjuvant (CFA). Mice (8-10 weeks old) are injected intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of collagen).[6][8]
-
Booster Immunization: 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[6]
-
-
Treatment Protocol: this compound is administered daily (e.g., 1-5 mg/kg, i.p.) starting from the day of the booster immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).
-
Assessment of Arthritis:
-
Clinical Scoring: The severity of arthritis in each paw is scored visually on a scale of 0-4, where 0 = no swelling or erythema, 1 = mild swelling and/or erythema of the wrist/ankle, 2 = moderate swelling and erythema, 3 = severe swelling and erythema of the entire paw, and 4 = maximal swelling and erythema with joint deformity. The scores for all four paws are summed to give a total arthritis index (maximum score of 16).[5][6]
-
Paw Swelling: Paw thickness is measured using a digital caliper.[7]
-
Histopathology: At the termination of the experiment, joints are collected, decalcified, and processed for histological examination. Sections are stained with H&E to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[7]
-
Experimental Autoimmune Encephalomyelitis (EAE)
-
Animal Model: C57BL/6 mice are commonly used for the induction of a chronic progressive form of EAE.
-
Induction of EAE:
-
Immunization: Mice (8-12 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in CFA.
-
Pertussis Toxin Administration: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin, which acts as an adjuvant and facilitates the entry of encephalitogenic T cells into the central nervous system (CNS).
-
-
Treatment Protocol: this compound is typically administered daily (e.g., 1-5 mg/kg, i.p.) starting a few days before or at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Assessment of EAE:
-
Clinical Scoring: Mice are observed daily for clinical signs of EAE, which are scored on a scale of 0-5: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.[9][10][11][20]
-
Histopathology: At the peak of the disease or at the end of the study, the brain and spinal cord are collected and processed for histological analysis. Sections are stained with H&E to assess inflammatory infiltrates and with Luxol Fast Blue to evaluate demyelination.[12]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its immunosuppressive effects through multiple mechanisms, primarily targeting key signaling pathways involved in immune cell activation and function. The following diagrams illustrate the proposed signaling pathways affected by this compound.
Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.
This compound is thought to inhibit the activation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent proteasomal degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Figure 2: Proposed mechanism of this compound on the eIF5A hypusination pathway.
Another key mechanism of this compound involves the inhibition of deoxyhypusine synthase (DHPS). This enzyme is critical for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a process known as hypusination.[21][22][23] Hypusinated eIF5A is essential for the translation of a subset of mRNAs, including those encoding for pro-inflammatory proteins. By inhibiting DHPS, Gusperimus prevents the activation of eIF5A, thereby suppressing the synthesis of these inflammatory mediators.[21]
Figure 3: General experimental workflow for evaluating this compound in a CIA model.
Conclusion
This compound has consistently demonstrated significant efficacy in ameliorating disease severity in various preclinical models of autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis. Its multifaceted mechanism of action, primarily through the inhibition of the NF-κB and eIF5A signaling pathways, highlights its potential as a novel therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for the design and interpretation of future studies aimed at further elucidating the therapeutic potential of this compound and advancing its clinical development for the treatment of autoimmune disorders.
References
- 1. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention and reversal of nephritis in MRL/lpr mice with a single injection of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcγ receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Studies of Pathogenesis of Rheumatoid Arthritis with Collagen-Induced and Collagen Antibody-Induced Arthritis Models: New Insight Involving Bacteria Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]
- 14. Frontiers | The dsDNA, Anti-dsDNA Antibody, and Lupus Nephritis: What We Agree on, What Must Be Done, and What the Best Strategy Forward Could Be [frontiersin.org]
- 15. Clinical significance of anti-dsDNA antibody isotypes: IgG/IgM ratio of anti-dsDNA antibodies as a prognostic marker for lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-dsDNA antibody isotypes in systemic lupus erythematosus: IgA in addition to IgG anti-dsDNA help to identify glomerulonephritis and active disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-DNA auto-antibodies initiate experimental lupus nephritis by binding directly to the glomerular basement membrane in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A surge in anti-dsDNA titer predicts a severe lupus flare within six months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polyamines and eIF5A hypusination facilitate SREBP2 synthesis and cholesterol production leading to enhanced enterovirus attachment and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]
- 23. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of (-)-Gusperimus on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which (-)-Gusperimus, a derivative of 15-deoxyspergualin, exerts its immunosuppressive effects on T-cell activation. The document details the compound's unique mode of action, which distinguishes it from other immunosuppressants like calcineurin inhibitors.[1][2] It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Core Mechanism of Action on T-Lymphocytes
Gusperimus modulates T-cell function through a multi-faceted approach, primarily by interfering with critical signaling pathways and protein synthesis, rather than directly targeting the calcineurin pathway common to drugs like tacrolimus.[3][4][5] Its action is complex and not yet fully elucidated, but key mechanisms include the inhibition of NF-κB activation, suppression of the Akt signaling pathway, and a unique blockade of protein synthesis via the eukaryotic initiation factor 5A (eIF5A).[2][6]
Inhibition of NF-κB Signaling
A central aspect of Gusperimus's immunosuppressive activity is its ability to inhibit the nuclear translocation of the master immune regulator, Nuclear Factor-kappa B (NF-κB).[2][6] In T-cell activation, T-cell receptor (TCR) engagement normally triggers a cascade that leads to the degradation of IκB, releasing NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory genes, including IL-2.[7][8][9]
Gusperimus interacts with heat-shock cognate protein 70 (Hsc70), a member of the Hsp70 family.[2][6] This interaction is believed to interfere with the signaling complex responsible for IκB degradation, thereby sequestering NF-κB in the cytoplasm and preventing the activation of its target genes. This blockade is a critical step in halting the T-cell activation cascade.
Inhibition of Akt Pathway and Protein Synthesis
Gusperimus also exerts profound effects on cellular metabolism and protein synthesis by targeting the Akt kinase pathway and deoxyhypusine synthase.[2][6]
-
Akt Kinase Inhibition : The drug suppresses the activity of Akt kinase, a crucial node in signaling for cell survival, proliferation, and metabolism. By down-regulating Akt, Gusperimus indirectly reduces the activity of p70 S6 kinase, a downstream effector essential for protein synthesis.[6]
-
Deoxyhypusine Synthase Inhibition : Perhaps its most unique mechanism is the direct inhibition of deoxyhypusine synthase. This enzyme is essential for the post-translational modification (hypusination) of a lysine residue on the precursor of eukaryotic initiation factor 5A (eIF5A), converting it into its active form.[2][6] Active eIF5A is critical for the elongation phase of protein translation. By blocking this step, Gusperimus effectively halts the synthesis of key proteins required for T-cell proliferation and effector function.
Quantitative Effects on T-Cell Function
Gusperimus leads to a dose-dependent suppression of T-cell functions, including proliferation and cytokine production. While extensive quantitative data from standardized assays are dispersed across various studies, the consistent findings are summarized below.
| Parameter | Effect of Gusperimus | Cell Type | Notes | Citations |
| T-Cell Proliferation | Inhibition | Murine T-cells, Human T-cells | Suppresses the generation of secondary cytotoxic T-lymphocytes (CTLs) in a dose-dependent manner. | [2][10] |
| IFN-γ Production | Inhibition | Murine Lymphocytes | The inhibitory effect on CTL induction is fully reversed by the addition of exogenous IFN-γ. | [10] |
| IL-2 Production | Partial Inhibition | Murine Lymphocytes | The inhibitory effect on CTL induction is partially reversed by the addition of exogenous IL-2. | [10] |
| Other Cytokines | Attenuation | General Immune Cells | Reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6. | [2] |
| IC₅₀ (Nanoparticle) | ~9-fold lower than free drug | Mouse Macrophages | Squalene-nanoparticle formulation significantly enhanced the immunosuppressive effect. T-cell specific IC₅₀ values are not readily available in the provided literature. | [11] |
Key Experimental Protocols
The following section details common methodologies used to assess the impact of Gusperimus on T-cell activation.
General Workflow for T-Cell Activation Assays
The standard workflow involves isolating T-cells, stimulating them in the presence of the drug, and measuring downstream effects like proliferation or cytokine secretion.
T-Cell Isolation and Culture
-
Source : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12][13]
-
T-Cell Purification : CD4+ or CD8+ T-cells are purified from PBMCs using negative or positive selection magnetic bead kits according to the manufacturer's protocol.[12]
-
Culture Conditions : Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[14][15]
T-Cell Activation and Proliferation Assay
-
Plate Coating : 96-well flat-bottom microtiter plates are coated with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 5-10 µg/mL in sterile PBS. Plates are incubated for at least 2 hours at 37°C or overnight at 4°C.[14] Before use, plates are washed twice with sterile PBS to remove unbound antibody.
-
Cell Plating : Purified T-cells are resuspended at 1-2 x 10⁶ cells/mL in complete RPMI. 100 µL of the cell suspension is added to each well.[14]
-
Treatment and Co-stimulation : Gusperimus is added to the wells at desired final concentrations. Soluble anti-human CD28 antibody (e.g., clone CD28.2) is added to each well at a final concentration of 2 µg/mL to provide a co-stimulatory signal.[14]
-
Proliferation Measurement (CFSE Assay) :
-
Prior to stimulation, T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
-
After 3-4 days of incubation, cells are harvested.
-
CFSE fluorescence is analyzed by flow cytometry. Each cell division results in a halving of the CFSE signal, allowing for the quantification of proliferation.
-
Cytokine Production Assay (ELISA)
-
Experimental Setup : T-cells are isolated, treated with Gusperimus, and stimulated as described in section 3.3.
-
Supernatant Collection : After 24-48 hours of incubation, the culture plates are centrifuged, and the cell-free supernatant is carefully collected from each well.
-
ELISA Protocol : The concentration of cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis : T-cells are stimulated for short time points (e.g., 0, 5, 15, 30 minutes) in the presence or absence of Gusperimus. The reaction is stopped by placing the cells on ice and lysing them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of each lysate is determined using a BCA assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-Akt, total Akt, p-IκB, total IκB).
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is an immunosuppressive agent with a distinct mechanism of action that differentiates it from conventional therapies.[1][2] By targeting multiple intracellular processes—including NF-κB signaling, the Akt pathway, and a unique inhibition of eIF5A-mediated protein synthesis—Gusperimus effectively curtails T-cell activation, proliferation, and inflammatory cytokine production.[2][6][10] This multifaceted approach makes it a subject of continuing interest for the treatment of transplant rejection and autoimmune diseases.[16] Further research to delineate T-cell specific quantitative effects and to fully map its interactions with cellular machinery will be crucial for optimizing its clinical application.
References
- 1. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tacrolimus inhibits NF-κB activation in peripheral human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcineurin is a key signaling enzyme in T lymphocyte activation and the target of the immunosuppressive drugs cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlling NF-kappaB activation in T cells by costimulatory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ex vivo inhibition of NF-kappaB signaling in alloreactive T-cells prevents graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB control of T cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of 15-deoxyspergualin. I. Suppressive effect on the induction of alloreactive secondary cytotoxic T lymphocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes: In Vitro Experimental Protocols for (-)-Gusperimus
Introduction
(-)-Gusperimus, also known as 15-deoxyspergualin (DSG) or Spanidin, is a synthetic analog of the antibiotic spergualin with potent immunosuppressive and anti-proliferative properties. Its unique mechanism of action sets it apart from other immunosuppressants, making it a valuable tool for research in immunology, oncology, and transplantation. Gusperimus primarily exerts its effects through two main pathways: inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and interference with the hypusination of eukaryotic translation initiation factor 5A (eIF5A). These actions lead to the suppression of T-cell and macrophage proliferation, reduction of pro-inflammatory cytokine production, and induction of apoptosis in rapidly dividing cells.
These application notes provide detailed protocols for studying the in vitro effects of this compound on immune cells, focusing on its anti-proliferative, anti-inflammatory, and pro-apoptotic activities.
Key Signaling Pathways
This compound targets fundamental cellular processes involved in inflammation and cell proliferation. The following diagrams illustrate its primary mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in in vitro studies.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cell Type | Assay | IC50 Value | Citation |
|---|---|---|---|---|
| RAW 264.7 | Mouse Macrophage | AlamarBlue™ (48h) | ~10 µg/mL |
| CTLL-2 | Mouse Cytotoxic T-Cell | Cell Proliferation | Reduction by 48.39% at 24h | |
Note: The anti-proliferative effect of free Gusperimus in T-cells was associated with cytotoxicity at later time points (48h, 72h).
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Cytokine Measured | Effect Observed | Citation |
|---|---|---|---|---|
| RAW 264.7 | LPS | TNF-α | Significant Reduction |
| RAW 264.7 | LPS | IL-10 | Significant Reduction | |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic culture conditions for cell lines commonly used in Gusperimus studies.
Materials:
-
RAW 264.7 (
Application Notes and Protocols: (-)-Gusperimus in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of (-)-Gusperimus (also known as 15-Deoxyspergualin, DSG) in various mouse models of autoimmune disease and transplantation. The following sections detail recommended dosage regimens, experimental protocols, and the underlying mechanism of action.
Data Presentation: this compound Dosage in Mouse Models
The following tables summarize the quantitative data on this compound administration in different mouse models based on published literature.
Table 1: this compound Dosage in Mouse Models of Systemic Lupus Erythematosus (SLE)
| Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome |
| MRL/MpJ-lpr/lpr | Intravenous (IV) | 1.5 mg/kg/day | 5 days/week, from week 21 to 29 | Ineffective in advanced disease |
| MRL/MpJ-lpr/lpr | Intravenous (IV) | 3 mg/kg/day | 5 days/week, from week 21 to 29 | Markedly reduced symptoms in advanced disease[1] |
| MRL/MpJ-lpr/lpr | Intraperitoneal (IP) | Not specified | Daily, from 8 or 19 weeks of age | Markedly suppressed lymphadenopathy, anti-DNA antibody, and lupus nephritis[2] |
| BXSB | Not specified | 5 mg/kg | 5 weeks | Suppressed IgG-producing cells, decreased circulating immune complexes, and prevented immune complex deposition in glomeruli[3] |
| MRL/lpr | Not specified | 5 mg/kg | 5 weeks | Suppressed IgG-producing cells, decreased circulating immune complexes, prevented immune complex deposition in glomeruli, and prevented lymphoproliferation[3] |
Table 2: this compound Dosage in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Mouse Strain | Administration Route | Dosage | Treatment Schedule | Outcome |
| DBA/1 | Not specified | Dose-dependent | Prophylactic administration | Suppressed development of arthritis and immune response to type II collagen[1] |
| DBA/1 | Not specified | Not specified | Started 7 days after primary immunization | Inhibited development of arthritis and immunity to collagen[1] |
| DBA/1 | Not specified | Not specified | Started after booster injection | Did not suppress the development of arthritis, despite suppressing antibody production[1] |
Experimental Protocols
Systemic Lupus Erythematosus (SLE) Mouse Model (MRL/lpr)
This protocol is adapted from studies investigating the therapeutic efficacy of this compound in mice with established lupus-like disease.[1]
Materials:
-
This compound (Deoxyspergualin)
-
Sterile saline for injection
-
MRL/MpJ-lpr/lpr mice (male, 21 weeks of age)
-
Syringes and needles for intravenous injection
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to achieve the desired final concentrations of 1.5 mg/mL and 3 mg/mL.
-
Animal Dosing:
-
Divide the 21-week-old MRL/lpr mice into three groups: vehicle control, 1.5 mg/kg this compound, and 3 mg/kg this compound.
-
Administer the prepared solutions or sterile saline (vehicle) intravenously five days a week for eight consecutive weeks. The injection volume should be adjusted based on the individual mouse's body weight.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of disease, such as proteinuria and skin lesions.
-
Measure Blood Urea Nitrogen (BUN) levels to assess kidney function.
-
At the end of the treatment period, euthanize the mice and collect tissues (kidneys, spleen, lymph nodes) for histopathological and immunological analysis. This can include assessing the extent of glomerulonephritis and immune complex deposition.
-
References
Application Notes: Optimal (-)-Gusperimus Concentration for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gusperimus, also known as 15-deoxyspergualin, is a potent immunosuppressive agent with a unique and complex mechanism of action.[1][2] It is utilized in research to study immune responses and has been clinically approved in Japan for treating steroid-resistant transplant rejection.[1][3] Gusperimus affects a wide range of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells.[4] Its primary mechanism involves binding to heat-shock proteins Hsp70 and Hsp90, which interferes with the translocation of the nuclear transcription factor κB (NF-κB), a critical regulator of inflammatory gene expression.[4] Additionally, Gusperimus inhibits Akt kinase and protein synthesis.[3]
A significant challenge in using free Gusperimus in vitro is its high hydrophilicity and instability in solution, which can lead to breakdown into cytotoxic components.[5][6][7] This necessitates careful determination of the optimal concentration to achieve the desired immunosuppressive effect while minimizing cytotoxicity. These application notes provide a summary of effective concentrations from the literature, detailed protocols for key experiments, and visual guides to its signaling pathway and experimental workflows.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question. The following table summarizes quantitative data from published studies.
| Cell Line | Assay Type | Concentration / IC50 | Treatment Duration | Notes | Reference(s) |
| RAW-264.7 (Mouse Macrophages) | Inhibition of Cell Proliferation (IC50) | 577.0 µM | Not Specified | The half-maximal inhibitory concentration for the free drug. | [6] |
| RAW-264.7 (Mouse Macrophages) | Cytokine Inhibition (TNF-α & IL-10) | 11.2 µg/mL | 24 - 96 hours | Used to assess the reduction of LPS-induced cytokine secretion. | [5] |
| CTLL-2 (Mouse Cytotoxic T Lymphocytes) | Inhibition of Cell Proliferation | 1 µg/mL | 24 - 72 hours | This concentration reduced proliferation but was associated with cytotoxicity. | [5] |
| J774A.1 (Mouse Macrophages) | Cytotoxicity Assay | Not specified (non-cytotoxic) | Not Specified | Encapsulated Gusperimus (PLGA-PEG nanoparticles) showed no cytotoxicity. |
Note: The instability of free Gusperimus has led to the development of nanoparticle formulations (e.g., Squalene-Gusperimus, Sq-GusNPs), which show significantly lower IC50 values (e.g., 64.8 µM in RAW-264.7 cells) and reduced cytotoxicity.[6][7]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The diagram below illustrates the primary mechanism of action for this compound, focusing on its inhibition of the canonical NF-κB signaling pathway.
Caption: Mechanism of this compound action on the NF-κB pathway.
Experimental Workflow for Determining Optimal Concentration
This workflow provides a logical sequence of experiments to identify the ideal concentration of this compound for a specific cell type and functional assay.
Caption: Workflow for optimizing this compound concentration.
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Cytotoxicity (MTT Assay)
This protocol outlines a general method to determine the dose-response curve and IC50 value for this compound in a specific immune cell line.[8][9]
Materials:
-
Immune cells of interest (e.g., PBMCs, RAW-264.7, CTLL-2)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (in sterile PBS or appropriate solvent)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[8]
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol, or DMSO).[3][10]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a viable cell count (e.g., using Trypan Blue).
-
Resuspend cells in complete culture medium to the optimal seeding density (determined empirically, typically 5,000-100,000 cells/well for proliferation/viability assays).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Include wells with medium only for blank controls.
-
Incubate the plate for 2-4 hours (for suspension cells) or overnight (for adherent cells) at 37°C, 5% CO2.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. For an initial screen, use a broad logarithmic range (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Add 100 µL of the diluted compound to the respective wells (this will halve the drug concentration, so prepare 2x stocks). Add 100 µL of medium with solvent to vehicle control wells and 100 µL of medium only to untreated control wells.
-
Perform each condition in triplicate.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
For suspension cells, centrifuge the plate at 500-1000 x g for 5 minutes. Carefully aspirate ~100 µL of the supernatant without disturbing the cell pellet.[3][10] For adherent cells, aspirate the media carefully.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[3][10]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition: Read the absorbance at 570 nm or 590 nm within 1 hour.[3]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100.
-
Plot cell viability (%) versus the log of the Gusperimus concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Lymphocyte Proliferation Assay
This assay measures the ability of Gusperimus to inhibit the proliferation of lymphocytes (e.g., PBMCs) stimulated by a mitogen (like PHA) or a specific antigen.[12][13]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.
-
Complete RPMI-1640 medium.
-
Mitogen (e.g., Phytohemagglutinin, PHA, at a final concentration of 1-5 µg/mL) or specific antigen.
-
This compound at various non-toxic concentrations (determined from Protocol 1).
-
[3H]-Thymidine (1 µCi/well).[12]
-
96-well U-bottom sterile culture plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Assay Setup:
-
Adjust PBMC concentration to 1 x 10^6 cells/mL in complete medium.
-
Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well plate.[12]
-
-
Treatment and Stimulation:
-
Add 25 µL of medium containing the desired concentration of this compound or vehicle control.
-
Add 25 µL of medium containing the mitogen/antigen (at 4x the final concentration) or medium only for unstimulated controls.
-
The final volume should be ~150-200 µL. Set up each condition in triplicate.
-
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Thymidine Pulse:
-
18 hours before harvesting, add 25 µL of medium containing 1 µCi of [3H]-Thymidine to each well.[12]
-
-
Harvesting and Counting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporation of [3H]-Thymidine using a scintillation counter. The output is in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate the mean CPM for each triplicate.
-
Determine the percentage of inhibition: [1 - (CPM_stimulated+drug / CPM_stimulated_vehicle)] * 100.
-
Protocol 3: Cytokine Production Inhibition Assay
This protocol assesses the effect of this compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) by macrophages stimulated with lipopolysaccharide (LPS).[4][5]
Materials:
-
Macrophage cell line (e.g., RAW-264.7) or primary macrophages.
-
Complete DMEM or RPMI-1640 medium.
-
Lipopolysaccharide (LPS) from E. coli (final concentration of 100 ng/mL).[5]
-
This compound at various non-toxic concentrations.
-
24-well or 48-well sterile culture plates.
-
ELISA kits for the cytokines of interest (e.g., mouse TNF-α, IL-10).
Procedure:
-
Cell Seeding:
-
Seed macrophages in a 24-well plate at a density that will result in ~80-90% confluency after 24 hours (e.g., 2.5 x 10^5 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for adherence.
-
-
Pre-treatment:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Incubate for 1-2 hours to allow the drug to act on the cells.
-
-
Stimulation:
-
Add LPS to the wells to achieve a final concentration of 100 ng/mL. Do not add LPS to negative control wells.[5]
-
-
Incubation: Incubate the plate for a specified time period (e.g., 24 or 48 hours) to allow for cytokine production and secretion into the supernatant.[5]
-
Supernatant Collection:
-
Carefully collect the culture supernatant from each well.
-
Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells.
-
Store the clarified supernatants at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α, IL-10, or other cytokines in the supernatants using the appropriate commercial ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of cytokine inhibition for each Gusperimus concentration relative to the LPS-stimulated vehicle control.
-
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro determination of the immunosuppressive effect, internalization, and release mechanism of squalene-gusperimus nanoparticles for managing inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. hanc.info [hanc.info]
- 13. Analysis of in vitro lymphocyte proliferation as a screening tool for cellular immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (-)-Gusperimus Solutions for Laboratory Use: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (-)-Gusperimus solutions for various laboratory applications. Due to the compound's inherent instability, adherence to proper preparation and storage procedures is critical to ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties of this compound and its Trihydrochloride Salt
A clear understanding of the physicochemical properties of this compound is fundamental for accurate solution preparation. The compound is commonly available as a trihydrochloride salt, which influences its molecular weight and solubility.
| Property | This compound (Free Base) | This compound Trihydrochloride |
| Molecular Formula | C₁₇H₃₇N₇O₃ | C₁₇H₄₀Cl₃N₇O₃ |
| Molecular Weight | 387.53 g/mol [1] | 496.9 g/mol [2][3] |
| Appearance | Solid (form may vary) | Crystalline solid |
| Solubility | High water solubility[1] | Soluble in water |
| Stability | Unstable, particularly in aqueous solutions.[4][5] | Unstable in aqueous solutions. |
Note: this compound is known to be unstable and can degrade into cytotoxic components, especially in aqueous solutions.[4][5] Therefore, freshly prepared solutions are strongly recommended for all applications.
Experimental Protocols
Protocol 1: Preparation of a this compound Trihydrochloride Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound trihydrochloride in sterile, nuclease-free water.
Materials:
-
This compound trihydrochloride powder
-
Sterile, nuclease-free water (e.g., cell culture grade)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile pipettes and tips
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound trihydrochloride using its molecular weight (496.9 g/mol ).
-
For example, to prepare 10 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.010 L * 496.9 g/mol = 0.04969 g = 49.69 mg
-
-
-
Weighing:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound trihydrochloride powder.
-
Aseptically transfer the powder to a sterile conical tube.
-
-
Dissolution:
-
Using a sterile pipette, add the calculated volume of sterile, nuclease-free water to the conical tube containing the powder.
-
Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication (Optional but Recommended):
-
To ensure complete dissolution, sonicate the solution in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to confirm that no particulates are present. The solution should be clear.
-
-
Sterilization:
-
Sterilize the stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile tube. This is crucial for cell culture applications.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store aliquots at -80°C for long-term storage. For short-term use (up to one week), storage at -20°C may be acceptable, but validation is recommended.
-
Workflow for Stock Solution Preparation:
Caption: Step-by-step workflow for preparing a sterile stock solution of this compound trihydrochloride.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound trihydrochloride stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile pipettes and tips
Procedure:
-
Thawing:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature or on ice.
-
-
Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of any vehicle (if a solvent other than water was used for the stock) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
-
Application to Cells:
-
Add the appropriate volume of the working solution to your cell culture plates.
-
Always include a vehicle control (cell culture medium with the same final concentration of the solvent used for the stock solution) in your experimental design.
-
Logical Flow for In Vitro Dilution:
Caption: Process for diluting the stock solution to prepare working solutions for cell culture experiments.
Protocol 3: Preparation of Dosing Solutions for In Vivo Animal Studies
This protocol provides a general guideline for preparing dosing solutions for administration to laboratory animals. The final formulation will depend on the specific animal model, route of administration, and required dosage.
Materials:
-
This compound trihydrochloride powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))
-
Sterile conical tubes
-
Sterile pipettes and tips
-
Vortex mixer
Procedure:
-
Vehicle Selection:
-
The choice of vehicle is critical and should be appropriate for the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Sterile saline or PBS are common choices for parenteral routes.
-
-
Calculation:
-
Calculate the total amount of this compound trihydrochloride and the total volume of the dosing solution required based on the number of animals, their average weight, the desired dose (in mg/kg), and the dosing volume.
-
-
Preparation:
-
In a sterile environment, weigh the required amount of this compound trihydrochloride and dissolve it in the appropriate volume of the sterile vehicle.
-
Ensure complete dissolution, using a vortex mixer and sonication if necessary.
-
The solution should be prepared fresh before each administration due to the instability of the compound.
-
-
Administration:
-
Administer the solution to the animals using the appropriate route and volume as determined by the experimental protocol and institutional animal care and use committee (IACUC) guidelines.
-
A vehicle control group should always be included in the study.
-
Signaling Pathway Overview
This compound exerts its immunosuppressive effects through a complex mechanism of action. A simplified overview of a key signaling pathway affected by Gusperimus is its interference with NF-κB signaling.
Caption: this compound interferes with the translocation of the transcription factor NF-κB to the nucleus.
Disclaimer: These protocols are intended as a guide for research purposes only. It is the responsibility of the user to validate these procedures for their specific applications and to adhere to all institutional and regulatory safety guidelines. Always consult the manufacturer's product information sheet for the most up-to-date information on solubility and stability.
References
- 1. Gusperimus | C17H37N7O3 | CID 55362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gusperimus Trihydrochloride | C17H40Cl3N7O3 | CID 55361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In vitro determination of the immunosuppressive effect, internalization, and release mechanism of squalene-gusperimus nanoparticles for managing inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of (-)-Gusperimus in Graft-versus-Host Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-Gusperimus (also known as Spanidin or Tresperimus) is a synthetic derivative of the natural product spergualin, exhibiting potent immunosuppressive properties. Its application in the context of graft-versus-host disease (GVHD) has been explored in preclinical studies, demonstrating significant potential in mitigating this severe complication of allogeneic hematopoietic stem cell transplantation (HSCT). These notes provide an overview of its utility, mechanism of action, and key findings from relevant studies.
Gusperimus has shown efficacy in preventing lethal acute GVHD in murine models. A short-course treatment with Gusperimus protected over 75% of recipient mice from mortality associated with GVHD induced across both major and minor histocompatibility barriers.[1][2] Notably, the therapeutic window for Gusperimus appears flexible, as delayed administration up to 10 days post-transplantation still conferred protection against lethal GVHD.[1][2] Long-term survivors treated with Gusperimus did not develop chronic GVHD, as evidenced by normal histopathology of target organs such as the liver, skin, and intestines.[1][2]
The primary mechanism of action of this compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By binding to a subunit of IκB kinase (IKK), Gusperimus prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines, which are key mediators of GVHD pathology. This targeted immunosuppression affects the function of various immune cells, including T cells and antigen-presenting cells (APCs), which are central to the pathophysiology of GVHD.
Preclinical evidence also suggests that Gusperimus can induce a state of specific tolerance to host antigens in long-term surviving chimeric mice, while preserving immunocompetence against unrelated antigens.[1][2] Furthermore, the immunosuppressive effects of Gusperimus did not abrogate the beneficial graft-versus-leukemia (GVL) effect in a murine model, a critical consideration for the clinical translation of any GVHD prophylactic agent.[1][2]
Quantitative Data Summary
The following table summarizes the key qualitative and quantitative findings from a preclinical study investigating this compound (referred to as LF 08-0299) in a murine model of GVHD. While the abstract reports a survival rate of over 75%, specific numerical data for GVHD scoring, body weight changes, and cytokine modulation were not detailed in the publicly available information.
| Parameter | Observation in Gusperimus-Treated Group | Reference |
| Survival Rate | >75% protection from lethal GVHD | [1][2] |
| Chronic GVHD | No clinical or histopathological signs in long-term survivors | [1][2] |
| Immune Tolerance | Specific tolerance to host antigens was established | [1][2] |
| Graft-versus-Leukemia (GVL) Effect | Preserved in a murine leukemia model | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound in GVHD. These are composite protocols based on established methodologies in the field.
Murine Model of Acute Graft-versus-Host Disease
This protocol describes the induction of acute GVHD in a murine model, a standard platform for evaluating the efficacy of immunosuppressive agents like this compound.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient mice (e.g., BALB/c)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile Hanks' Balanced Salt Solution (HBSS)
-
Red Blood Cell Lysis Buffer
-
70 µm cell strainers
-
This compound solution (prepared in sterile saline or PBS)
-
Total body irradiator
Procedure:
-
Recipient Conditioning: Irradiate recipient mice with a lethal dose of total body irradiation (TBI), typically administered in a split dose to minimize toxicity.
-
Donor Cell Preparation:
-
Euthanize donor mice and aseptically harvest spleens and bone marrow from femurs and tibias.
-
Prepare single-cell suspensions of splenocytes and bone marrow cells in HBSS.
-
Lyse red blood cells using a lysis buffer and wash the cells with HBSS.
-
Pass the cell suspensions through a 70 µm cell strainer to remove clumps.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the desired number of bone marrow cells and splenocytes (as a source of T cells) in sterile PBS for injection.
-
-
Allogeneic Hematopoietic Stem Cell Transplantation (HSCT):
-
Within 24 hours of irradiation, inject the donor cell suspension intravenously into the tail vein of the recipient mice.
-
-
This compound Administration:
-
Prepare a stock solution of this compound and dilute it to the desired concentration for injection.
-
Administer this compound to the treatment group of mice via intraperitoneal or subcutaneous injection daily for a specified duration (e.g., 10-14 days), starting on the day of transplantation or as per the experimental design. The control group should receive vehicle control injections.
-
-
Monitoring of GVHD:
-
Monitor the mice daily for survival, body weight changes, and clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur, skin rash, diarrhea).
-
Score the clinical severity of GVHD using a standardized scoring system.
-
T-Cell Proliferation Assay
This in vitro assay is used to assess the inhibitory effect of this compound on T-cell proliferation, a key aspect of its immunosuppressive activity.
Materials:
-
Spleens from mice
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Concanavalin A (ConA) or anti-CD3/CD28 antibodies
-
This compound
-
Cell proliferation reagent (e.g., BrdU or [³H]-thymidine)
-
96-well cell culture plates
Procedure:
-
Prepare Splenocyte Suspension: Isolate splenocytes from mice as described in the GVHD model protocol.
-
Cell Seeding: Seed the splenocytes into a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Treatment and Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Stimulate T-cell proliferation by adding a mitogen like ConA or anti-CD3/CD28 antibodies. Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Proliferation Measurement:
-
Add a cell proliferation reagent (e.g., BrdU) for the final 18 hours of incubation.
-
Measure the incorporation of the reagent according to the manufacturer's instructions, which is indicative of DNA synthesis and cell proliferation.
-
Cytokine Profiling
This protocol outlines the measurement of cytokine levels in serum or tissue to evaluate the effect of this compound on the inflammatory milieu in GVHD.
Materials:
-
Serum samples from GVHD mice (treated and control)
-
Target organs (e.g., liver, spleen, intestine) from GVHD mice
-
Protein lysis buffer
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for cytokines such as TNF-α, IFN-γ, IL-2, IL-6.
Procedure:
-
Sample Collection:
-
Collect blood from mice at specified time points and process it to obtain serum.
-
Harvest target organs and either snap-freeze them in liquid nitrogen or homogenize them in protein lysis buffer to prepare tissue lysates.
-
-
Cytokine Measurement:
-
Perform the multiplex cytokine assay or individual ELISAs on the serum samples or tissue lysates according to the manufacturer's protocols.
-
Measure the concentrations of key pro-inflammatory cytokines.
-
-
Data Analysis: Compare the cytokine levels between the this compound-treated group and the control group to determine the drug's effect on cytokine production.
Visualizations
Caption: Experimental workflow for an in vivo study of this compound in a murine GVHD model.
Caption: Mechanism of action of this compound via inhibition of the NF-κB signaling pathway.
References
Application Note: Quantification of (-)-Gusperimus using High-Performance Liquid Chromatography (HPLC)
Introduction
(-)-Gusperimus is an immunosuppressive agent that has been investigated for its potential in treating autoimmune diseases and preventing rejection in organ transplantation. Accurate quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound.
Principle
This method employs reversed-phase HPLC to separate this compound from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous phosphate buffer and acetonitrile. An ion-pairing agent, hexanesulfonic acid, is included in the mobile phase to improve the retention and peak shape of the highly polar Gusperimus molecule. Detection is performed using a UV detector at a low wavelength, as Gusperimus lacks a strong chromophore at higher wavelengths. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from known standards.
Physicochemical Properties of this compound [1][2][3][4]
| Property | Value |
| Molecular Formula | C₁₇H₃₇N₇O₃[1][2] |
| Molecular Weight | 387.5 g/mol [1][4] |
| Solubility | Highly soluble in water, methanol, and ethanol.[1] |
| Stability | In a 2 mg/mL aqueous solution at 25°C, it is stable for at least 28 hours. Bulk material shows 5-8% decomposition after 3 months at 25°C.[1] |
| UV Absorbance | Shows end absorption, with detection feasible at low UV wavelengths (e.g., 205 nm).[2] |
Experimental Protocol
1. Equipment and Reagents
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column (e.g., Ultrasphere ODS, 5 µm, 4.6 x 220 mm)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Hexanesulfonic acid sodium salt
-
Phosphoric acid (H₃PO₄)
-
This compound reference standard
-
Reagent grade water (18.2 MΩ·cm)
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1 M potassium phosphate monobasic and 0.005 M hexanesulfonic acid sodium salt in reagent grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of 90% of this aqueous buffer and 10% acetonitrile (v/v).[2] Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of reagent grade water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation (from Human Plasma)
-
Protein Precipitation: To 200 µL of plasma sample, add 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
4. HPLC Conditions
| Parameter | Setting |
| Column | Ultrasphere ODS, 5 µm, 4.6 x 220 mm[2] |
| Mobile Phase | 10% Acetonitrile in 0.1 M KH₂PO₄ and 0.005 M Hexanesulfonic Acid, pH 3.0[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV at 205 nm[2] |
| Run Time | Approximately 20 minutes |
5. Data Analysis and Quantification
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values should be established during method validation in the user's laboratory.
| Parameter | Expected Value |
| Retention Time | Approximately 15.7 minutes[2] |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
References
Application Notes and Protocols: (-)-Gusperimus in Combination with Other Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gusperimus, a synthetic analogue of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action that sets it apart from many conventional immunosuppressants. It has demonstrated efficacy in the context of organ transplantation and various autoimmune diseases.[1] Notably, its therapeutic potential can be enhanced when used in combination with other immunosuppressive agents, allowing for synergistic effects and potentially reduced toxicity. These application notes provide a comprehensive overview of the use of this compound in combination therapies, including detailed experimental protocols and data presentation to guide researchers in their studies.
Mechanism of Action
This compound exerts its immunosuppressive effects through multiple pathways:
-
Inhibition of NF-κB Activation: Gusperimus interacts with heat shock proteins Hsp70 and Hsp90, which leads to a reduction in the translocation of the nuclear factor-kappa B (NF-κB) into the nucleus.[1] This inhibition of NF-κB, a key regulator of pro-inflammatory gene expression, results in decreased activation and function of T cells, B cells, monocytes, and dendritic cells.[1]
-
Inhibition of Akt Signaling: Gusperimus has been shown to inhibit the Akt kinase, a critical signaling molecule involved in cell survival, proliferation, and metabolism.[1]
-
Interference with Protein Synthesis: The compound disrupts protein synthesis through at least three distinct mechanisms, further contributing to its immunosuppressive effects.[1]
Combination Therapy Rationale
Combining this compound with other immunosuppressants, such as corticosteroids, calcineurin inhibitors (e.g., cyclosporine), and antiproliferative agents (e.g., azathioprine), offers several advantages:
-
Synergistic Immunosuppression: Targeting different pathways of the immune response can lead to more effective suppression of allograft rejection and autoimmune activity.
-
Dose Reduction and Lower Toxicity: Combining agents may allow for lower doses of each drug, potentially reducing the incidence and severity of adverse effects associated with high-dose monotherapy.
-
Overcoming Resistance: In cases of resistance to conventional therapies, the addition of this compound can provide an alternative mechanism of action to achieve immunosuppression.
Quantitative Data from Clinical Studies
The following tables summarize dosage regimens of this compound in combination with other immunosuppressants as reported in various clinical settings.
Table 1: this compound in Combination Therapy for Organ Transplant Rejection
| Organ Transplant | Combination Agents | This compound Dosage | Clinical Setting | Reference |
| Kidney | Corticosteroids, Cyclosporine, Azathioprine | 2-5 mg/kg/day (IV) for 5-10 days | Treatment of acute rejection | [2] |
| Liver | Corticosteroids, Cyclosporine, Azathioprine | 2-5 mg/kg/day (IV) for 5 days | Treatment of acute rejection | [2] |
| Pancreatic Islet | Anti-lymphocyte globulin (ALG), Corticosteroids, Cyclosporine | 4 mg/kg/day for 10 days | Case report | [2] |
Table 2: this compound in Combination Therapy for Autoimmune Diseases
| Autoimmune Disease | Combination Agents | This compound Dosage | Clinical Setting | Reference |
| Granulomatosis with Polyangiitis (GPA) and Microscopic Polyangiitis (MPA) | Corticosteroids | 0.5 mg/kg/day (subcutaneous) for 21-day cycles | Refractory cases | [2] |
| Refractory GPA | Corticosteroids, followed by daily Azathioprine | 0.5 mg/kg/day (subcutaneous) for 21-day cycles | Phase 1 clinical trial | [2] |
Experimental Protocols
In Vitro Immunosuppression Assays
1. Lymphocyte Proliferation Assay
This assay assesses the ability of this compound, alone or in combination, to inhibit the proliferation of lymphocytes stimulated by mitogens or in a mixed lymphocyte reaction (MLR).
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin.
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (ConA) at 2.5 µg/mL).
-
For MLR: PBMCs from two different donors (responder and stimulator cells). Stimulator cells should be irradiated (e.g., 30 Gy) or treated with mitomycin C (50 µg/mL) to prevent their proliferation.
-
This compound hydrochloride (dissolved in sterile water or PBS).
-
Other immunosuppressants (e.g., Prednisolone, Cyclosporine, Azathioprine) at various concentrations.
-
Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or MTT).
-
96-well round-bottom culture plates.
-
-
Protocol:
-
Seed responder PBMCs at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
For MLR, add an equal number of stimulator cells to the responder cells.
-
Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 ng/mL) and/or other immunosuppressants to the wells in triplicate. Include a vehicle control.
-
Add the mitogen (for mitogen-stimulated proliferation) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours (for mitogen stimulation) or 5-7 days (for MLR).
-
For [³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For CFSE staining: Stain responder cells with CFSE before culture. After incubation, analyze CFSE dilution by flow cytometry.
-
For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated control wells without any drug. Determine the IC₅₀ value for each compound and combination.
2. Cytokine Production Assay
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines by stimulated immune cells.
-
Materials:
-
PBMCs or a specific immune cell line (e.g., THP-1 monocytes).
-
Stimulant (e.g., Lipopolysaccharide (LPS) at 1 µg/mL for monocytes, or PHA/PMA for T cells).
-
This compound and other immunosuppressants.
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).
-
24-well culture plates.
-
-
Protocol:
-
Seed cells (e.g., 1 x 10⁶ cells/well in a 24-well plate).
-
Pre-incubate the cells with various concentrations of this compound and/or other immunosuppressants for 1-2 hours.
-
Add the stimulant to induce cytokine production.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the drug-treated wells to the stimulated control wells.
In Vivo Immunosuppression Model
Murine Skin Allograft Model
This model evaluates the efficacy of this compound in combination with other immunosuppressants in prolonging skin allograft survival in mice.
-
Animals:
-
Inbred mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 donors and BALB/c recipients).
-
-
Materials:
-
Surgical instruments for skin grafting.
-
Bandaging materials.
-
This compound and other immunosuppressants formulated for in vivo administration (e.g., dissolved in sterile saline for injection).
-
-
Protocol:
-
Perform full-thickness skin grafts from the tail of donor mice onto the dorsal flank of recipient mice.
-
Divide the recipient mice into treatment groups (e.g., vehicle control, this compound alone, other immunosuppressant alone, combination therapy).
-
Administer the drugs daily via the desired route (e.g., intraperitoneal or subcutaneous injection) starting from the day of transplantation. Dosages should be based on literature or preliminary studies (e.g., Gusperimus at 1-5 mg/kg/day).
-
Monitor the skin grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).
-
Record the day of complete graft rejection, defined as more than 80% necrosis of the graft.
-
-
Data Analysis: Construct Kaplan-Meier survival curves for each treatment group and compare the median survival times. Statistical significance can be determined using the log-rank test.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the Akt signaling pathway.
References
Application Notes and Protocols for In Vivo Imaging of (-)-Gusperimus
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Gusperimus (also known as 15-deoxyspergualin) is an immunosuppressive agent with a unique and complex mechanism of action, setting it apart from other drugs in its class.[1][2] It is approved in Japan for the treatment of steroid-resistant transplant rejection and has shown potential in clinical trials for various autoimmune diseases.[1][2] The therapeutic efficacy of this compound is attributed to its inhibitory effects on the proliferation and function of T cells, B cells, monocytes, and dendritic cells.[1] To further elucidate its in vivo behavior, pharmacokinetics, and target engagement, the development of in vivo imaging techniques for tracking this compound is of significant interest.
These application notes provide a comprehensive overview of potential strategies and detailed, albeit hypothetical, protocols for the in vivo imaging of this compound using Positron Emission Tomography (PET) and fluorescence imaging. As there are currently no published studies detailing the in vivo imaging of this compound, the following protocols are based on established methodologies for other small molecules and nanoparticles.[3][4][5][6][7][8][9][10][11][12]
Mechanism of Action of this compound
This compound exerts its immunosuppressive effects through multiple pathways. It has been shown to interact with heat-shock proteins Hsp70 and Hsp90, which reduces the translocation of the nuclear transcription factor κB (NF-κB).[1] This inhibition affects the proliferation and function of various immune cells.[1] Additionally, this compound inhibits Akt kinase, a key signaling molecule in cellular survival and metabolism.[1] It also interferes with protein synthesis by down-regulating p70 S6 kinase activity, binding to Hsc70 to inhibit the activation of eukaryotic initiation factor 2α (eIF2α), and directly inhibiting deoxyhypusine synthase, which is crucial for activating eukaryotic initiation factor 5A (eIF5A).[1] Furthermore, it has demonstrated inhibitory effects on macrophage function and can downregulate the production of TNF-α and IL-10.[1]
Caption: Signaling pathway of this compound.
Hypothetical In Vivo Imaging Protocols
The following sections detail hypothetical protocols for PET and fluorescence imaging of this compound. These are based on standard practices in the field and should be adapted and optimized for specific experimental needs.
Protocol 1: PET Imaging of Radiolabeled this compound
Positron Emission Tomography (PET) is a highly sensitive, quantitative imaging modality that allows for the non-invasive tracking of radiolabeled molecules in vivo.[9][13]
1. Radiolabeling of this compound
-
Choice of Radionuclide: For a small molecule like Gusperimus, a positron emitter with a relatively short half-life such as Gallium-68 (⁶⁸Ga, t½ = 68 min) or Fluorine-18 (¹⁸F, t½ = 110 min) would be suitable.[3][5] For longer-term studies, Copper-64 (⁶⁴Cu, t½ = 12.7 h) or Zirconium-89 (⁸⁹Zr, t½ = 78.4 h) could be considered, though these are more commonly used for larger molecules like antibodies.[3][4]
-
Chelation: For radiometals like ⁶⁸Ga or ⁶⁴Cu, a chelator such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) would need to be conjugated to the Gusperimus molecule. This would involve a chemical modification of Gusperimus to introduce a reactive group for DOTA conjugation, without compromising its biological activity.
-
Radiolabeling Procedure (Example with ⁶⁸Ga):
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffer the eluate to pH 4.0-4.5 with sodium acetate.
-
Add the DOTA-conjugated Gusperimus precursor to the buffered ⁶⁸Ga solution.
-
Heat the reaction mixture at 95°C for 10-15 minutes.
-
Purify the ⁶⁸Ga-DOTA-Gusperimus using a C18 Sep-Pak cartridge to remove free ⁶⁸Ga.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
-
2. Animal Model
-
A relevant animal model, such as a mouse model of autoimmune disease (e.g., collagen-induced arthritis) or an organ transplant model, should be used.
-
All animal procedures must be approved by the institutional animal care and use committee.
3. In Vivo PET Imaging Protocol
-
Anesthetize the animal (e.g., with 2% isoflurane in oxygen).
-
Administer the radiolabeled Gusperimus (e.g., 5-10 MBq of ⁶⁸Ga-DOTA-Gusperimus) via tail vein injection.
-
Position the animal in a small animal PET/CT or PET/MRI scanner.
-
Acquire dynamic PET scans for the first 60 minutes post-injection to assess initial distribution and pharmacokinetics.[4]
-
Acquire static PET scans at later time points (e.g., 2, 4, and 24 hours post-injection for longer-lived isotopes) to evaluate target accumulation and clearance.[4]
-
A CT or MRI scan should be acquired for anatomical co-registration.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
4. Data Analysis
-
Draw regions of interest (ROIs) on the co-registered PET/CT or PET/MRI images for major organs (liver, kidneys, spleen, etc.) and the target tissue (e.g., inflamed joints, transplanted organ).
-
Calculate the tracer uptake in each ROI, expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
For ex vivo validation, euthanize the animals at the final time point, dissect the organs, and measure the radioactivity in each organ using a gamma counter.
Protocol 2: Fluorescence Imaging of Labeled this compound
Fluorescence imaging offers a lower-cost, higher-throughput alternative to PET for in vivo tracking, particularly for superficial tissues.[9][14]
1. Fluorescent Labeling of this compound
-
Choice of Fluorophore: A near-infrared (NIR) fluorophore (e.g., Cy5.5, Alexa Fluor 680, or IRDye 800CW) is recommended for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration in this spectral range.
-
Conjugation: The fluorophore, typically with a reactive group like an NHS ester or maleimide, would be chemically conjugated to a suitable functional group on the Gusperimus molecule.
-
Purification and Characterization: The fluorescently labeled Gusperimus would be purified using HPLC, and the final product characterized by mass spectrometry and spectrophotometry.
2. Animal Model
-
Similar animal models as described for PET imaging would be appropriate.
3. In Vivo Fluorescence Imaging Protocol
-
Anesthetize the animal.
-
Administer the fluorescently labeled Gusperimus (e.g., 10-100 nmol) via tail vein injection.
-
Place the animal in an in vivo fluorescence imaging system (e.g., IVIS Spectrum).
-
Acquire images at various time points (e.g., 1, 4, 24, and 48 hours post-injection) using the appropriate excitation and emission filters for the chosen fluorophore.
-
Acquire a photographic image for anatomical reference.
4. Data Analysis
-
Draw ROIs over the target tissues and major organs on the fluorescence images.
-
Quantify the fluorescence intensity (radiant efficiency) in each ROI.
-
For ex vivo validation, euthanize the animals, dissect the organs, and image them ex vivo to confirm the in vivo findings and obtain more accurate quantification.
Experimental Workflow and Data Presentation
The general workflow for in vivo imaging of this compound is outlined below.
Caption: Experimental workflow for in vivo imaging of this compound.
Hypothetical Biodistribution Data
The following table presents hypothetical biodistribution data for a radiolabeled version of this compound in a mouse model. This data is for illustrative purposes only and would need to be determined experimentally. The distribution pattern reflects expected clearance through the kidneys and liver, and potential accumulation in immune-related organs like the spleen.
| Organ | 1-hour post-injection (%ID/g ± SD) | 4-hours post-injection (%ID/g ± SD) | 24-hours post-injection (%ID/g ± SD) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Heart | 1.2 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.08 |
| Lungs | 3.0 ± 0.6 | 1.1 ± 0.3 | 0.4 ± 0.1 |
| Liver | 10.2 ± 1.5 | 8.5 ± 1.1 | 3.2 ± 0.7 |
| Spleen | 4.5 ± 0.9 | 5.8 ± 1.2 | 4.1 ± 0.9 |
| Kidneys | 15.8 ± 2.1 | 6.2 ± 1.3 | 1.5 ± 0.4 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.04 |
| Bone | 1.1 ± 0.4 | 0.9 ± 0.3 | 0.5 ± 0.2 |
| Target Tissue | 3.8 ± 0.7 | 5.1 ± 1.0 | 3.5 ± 0.8 |
Data are presented as mean ± standard deviation (n=5 animals per group). %ID/g = percentage of injected dose per gram of tissue.
Conclusion
The development of in vivo imaging techniques to track this compound would be a valuable tool for understanding its pharmacokinetics, biodistribution, and target engagement in preclinical models. The hypothetical protocols provided here for PET and fluorescence imaging offer a starting point for researchers interested in pursuing this line of investigation. Successful implementation of these techniques could accelerate the development and optimization of Gusperimus-based therapies for a range of immunological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Radiolabeling and PET–MRI microdosing of the experimental cancer therapeutic, MN-anti-miR10b, demonstrates delivery to metastatic lesions in a murine model of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Non Invasive Molecular Imaging for Immune Cell Tracking in Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Molecular Imaging Strategies for In Vivo Tracking of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo imaging platform for tracking immunotherapeutic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Tracers for In Vivo Imaging of Lymphatic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of (-)-Gusperimus in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (-)-Gusperimus in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound is known to have stability issues in aqueous solutions, primarily due to its high hydrophilicity.[1] This inherent instability can lead to a rapid loss of biological activity. Degradation is often accelerated by factors such as pH, temperature, and the presence of certain buffer components. We recommend preparing fresh solutions before use and conducting pilot stability studies under your specific experimental conditions.
Q2: What are the primary degradation pathways for this compound in aqueous solutions?
A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, hydrophilic compounds, particularly those with amide or similar functional groups, are often susceptible to hydrolysis. Forced degradation studies under acidic, basic, and oxidative conditions are recommended to identify the specific degradation products and pathways for your formulation.[2][3][4][5]
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of many pharmaceutical compounds is pH-dependent.[6][7][8][9][10][11][12][13] For this compound, it is crucial to determine the optimal pH range for maximum stability. We recommend performing a pH-stability profile study by preparing the solution in a series of buffers covering a pH range (e.g., pH 3 to 10) and monitoring the degradation over time using a stability-indicating HPLC method.
Q4: What is the recommended storage temperature for aqueous solutions of this compound?
A4: Generally, lower temperatures slow down chemical degradation. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) may be necessary, but freeze-thaw stability should be evaluated. A temperature stability study is essential to determine the optimal storage conditions for your specific concentration and formulation.
Q5: Can the choice of buffer impact the stability of this compound?
A5: Yes, buffer components can directly participate in the degradation of a drug substance, a phenomenon known as buffer catalysis.[6][8][13] It is recommended to evaluate the stability of this compound in different buffer systems (e.g., phosphate, citrate, acetate) at your target pH to identify a buffer that minimizes degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the stock solution or assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before each experiment.
-
Control pH and Temperature: Ensure the pH and temperature of your stock solutions and assay buffers are controlled and consistent between experiments.
-
Perform a Time-Course Experiment: Assess the stability of this compound in your complete assay medium over the duration of the experiment. Collect samples at different time points and analyze for drug concentration by HPLC.
-
Evaluate Vehicle Effects: If using a co-solvent to dissolve this compound, ensure it does not contribute to degradation.
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Implement a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the intact this compound from its potential degradation products.
-
Conduct Forced Degradation Studies: Intentionally degrade this compound under stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This will help in confirming that your HPLC method is stability-indicating and in identifying the degradation peaks.[2][3][4][5][14]
-
Characterize Degradants: If significant degradation is observed, consider using techniques like LC-MS to identify the structure of the degradation products.
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound (1 mg/mL) at 25°C
| pH | Buffer System (50 mM) | % Remaining after 24h | % Remaining after 72h |
| 3.0 | Citrate | 95.2% | 88.5% |
| 5.0 | Acetate | 98.1% | 94.3% |
| 7.4 | Phosphate | 92.5% | 80.1% |
| 9.0 | Borate | 75.8% | 55.2% |
Note: The data in this table is for illustrative purposes only and should be confirmed by internal experiments.
Table 2: Illustrative Temperature-Dependent Stability of this compound (1 mg/mL) at pH 7.4
| Temperature | % Remaining after 24h | % Remaining after 7 days |
| 4°C | 99.5% | 97.2% |
| 25°C | 92.5% | 78.9% |
| 40°C | 81.3% | 50.5% |
Note: The data in this table is for illustrative purposes only and should be confirmed by internal experiments.
Experimental Protocols
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required.
-
Instrumentation and Columns:
-
Mobile Phase Development:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Adjust the gradient and solvent composition to achieve a well-resolved, symmetrical peak for this compound with a reasonable retention time.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours, then dissolve and analyze.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound over a range of concentrations and generate a calibration curve.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[17]
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. biofidus.de [biofidus.de]
- 5. pharmtech.com [pharmtech.com]
- 6. Degradation kinetics of a new cephalosporin derivative in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab [mdpi.com]
- 8. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and mechanism of degradation of cefotaxime sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of pH and of temperature on the stability and bioactivity of nystatin and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preformulation studies of acetazolamide: effect of pH, two buffer species, ionic strength, and temperature on its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. saudijournals.com [saudijournals.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the solubility of (-)-Gusperimus for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of (-)-Gusperimus in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is a highly water-soluble compound.[1][2] For most in vitro experiments, sterile, nuclease-free water is the recommended solvent. It is also highly soluble in several other common laboratory solvents.
Q2: Can I use DMSO to prepare a stock solution of this compound?
A2: Yes, this compound is highly soluble in DMSO (> 100 mg/mL). A DMSO stock solution can be a viable option, particularly if you need to prepare a highly concentrated stock. However, it is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My this compound solution appears to have precipitated after dilution in cell culture medium. What should I do?
A3: While this compound is highly soluble, precipitation upon dilution can occasionally occur due to interactions with components in the cell culture medium or if the concentration exceeds its solubility in the final mixture. Refer to the Troubleshooting Guide below for steps to address this issue.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Store aqueous or DMSO stock solutions in aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
Q5: I've heard that this compound is unstable. How can I improve its stability in my experiments?
A5: this compound is known to be unstable and can be broken down into cytotoxic components.[1][3] For experiments requiring sustained activity and to avoid cytotoxicity from degradation products, consider using a nanoparticle formulation. Encapsulating this compound in nanoparticles, such as those made with squalene or PLGA-PEG, can enhance its stability, provide controlled release, and improve intracellular delivery.[2][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in cell culture medium | 1. High final concentration of this compound.2. Interaction with serum proteins or other medium components.3. Temperature shock. | 1. Ensure the final concentration does not exceed the solubility limit in your specific medium. 2. Prepare the working solution by adding the stock solution to pre-warmed (37°C) medium and vortex gently. 3. Consider using a serum-free medium for the initial dilution before adding it to your complete medium. |
| Loss of drug activity over time in culture | 1. Degradation of this compound in the culture medium.2. Enzymatic degradation by components in serum. | 1. Replenish the medium with freshly prepared this compound at regular intervals.2. For long-term experiments, consider using a nanoparticle formulation to protect the compound from degradation and ensure a sustained release.[5] |
| Unexpected cytotoxicity | 1. Breakdown of this compound into toxic metabolites.[1][3]2. High concentration of the solvent (e.g., DMSO). | 1. Use freshly prepared solutions for each experiment.2. Consider nanoparticle encapsulation to prevent the formation of cytotoxic by-products.[1]3. Ensure the final solvent concentration is below the toxic threshold for your cell line. |
Quantitative Data: Solubility of this compound
| Solvent | Solubility |
| Water | > 100 mg/mL |
| 0.1N NaOH | > 100 mg/mL |
| 0.1N HCl | > 100 mg/mL |
| 95% Ethanol | > 100 mg/mL |
| Methanol | > 100 mg/mL |
| DMSO | > 100 mg/mL |
| Chloroform | < 0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Methodology:
-
Calculations: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 387.52 g/mol ).
-
Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional): If required, sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Advanced Method - Preparation of Squalene-Gusperimus Nanoparticles (Sq-GusNPs)
This is a summary of a published method for researchers interested in enhancing the stability and delivery of this compound. For full details, refer to the original publications.[1][5]
Principle: this compound is covalently conjugated to squalene, an endogenous lipid, which then self-assembles into nanoparticles in an aqueous solution. This formulation protects the drug from degradation and can facilitate cellular uptake.
Materials:
-
Squalene-Gusperimus (Sq-Gus) bioconjugate (requires chemical synthesis)
-
Ethanol
-
Deionized water
-
Stir plate and magnetic stir bar
-
SpeedVac or similar solvent evaporation system
Methodology:
-
Dissolution: Dissolve the Sq-Gus bioconjugate in ethanol at a concentration of 2 mg/mL.
-
Nanoprecipitation: While stirring the deionized water (e.g., 1 mL at 500 rpm), add the ethanolic solution of Sq-Gus dropwise.
-
Solvent Evaporation: Remove the ethanol from the nanoparticle suspension using a SpeedVac or rotary evaporator.
-
Characterization: The resulting aqueous suspension of Sq-GusNPs should be characterized for size, charge, and concentration before use in experiments.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and characterization of Squalene-Gusperimus nanoparticles for modulation of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing (-)-Gusperimus degradation products
Welcome to the Technical Support Center for (-)-Gusperimus. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation products of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an immunosuppressive agent investigated for its potential in treating autoimmune diseases and preventing organ transplant rejection. Its structure, containing multiple amine, amide, and guanidinium functional groups, makes it highly hydrophilic. This high water solubility can contribute to instability in aqueous solutions, potentially leading to rapid degradation and a loss of biological activity.[1] Researchers may encounter challenges in maintaining the integrity of the compound during sample preparation, storage, and analysis.
Q2: What are the likely pathways of this compound degradation?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The amide bonds in the Gusperimus molecule are prone to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule into smaller fragments.
-
Oxidation: The multiple amine groups and the spermidine-like moiety are potential sites for oxidation. Oxidative degradation can be initiated by exposure to air, light, or the presence of trace metal ions.
-
Enzymatic Degradation: As a spermidine derivative, Gusperimus can be a substrate for enzymes like amine oxidases, which are present in biological matrices.[2] This enzymatic action can lead to the modification of its amine groups.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
Storage: Store this compound as a solid at recommended low temperatures, protected from light and moisture. For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, use buffered aqueous solutions at a slightly acidic to neutral pH (e.g., pH 4-7) and store at 2-8°C for short periods. Long-term storage of solutions is not recommended.
-
Sample Preparation: Use high-purity solvents and reagents to avoid contaminants that can catalyze degradation. Avoid prolonged exposure to harsh pH conditions and elevated temperatures. When working with biological samples, consider the use of protease and amine oxidase inhibitors.
-
Excipient Compatibility: If formulating this compound, conduct thorough compatibility studies with all excipients. Some excipients can contain reactive impurities that may accelerate degradation.[3][4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and its potential degradation products, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of this compound Peak Area Over Time in Autosampler | Degradation in the sample vial. | 1. Ensure the autosampler is temperature-controlled (set to 2-8°C). 2. Use a buffered mobile phase or sample diluent to maintain a stable pH. 3. Limit the time samples are stored in the autosampler before injection. |
| Appearance of New, Unidentified Peaks in Chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products. 2. Use a mass spectrometer (LC-MS) to obtain mass information on the new peaks to aid in their identification. 3. Adjust chromatographic conditions (e.g., gradient, mobile phase pH) to improve the resolution of the new peaks from the parent compound. |
| Poor Peak Shape (Tailing or Fronting) for this compound | Interaction with the stationary phase or column hardware. | 1. this compound is a basic compound; consider using a column with base-deactivated silica or a polymer-based column. 2. Add a competing base, such as triethylamine, to the mobile phase to reduce peak tailing. 3. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[7] |
| Irreproducible Retention Times | Changes in mobile phase composition, temperature, or column equilibration. | 1. Prepare fresh mobile phase daily and ensure it is thoroughly degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated between injections, especially when using a gradient method.[8][9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a mild buffer).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Use LC-MS to determine the mass-to-charge ratio of the degradation products to aid in structural elucidation.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main this compound peak from all significant degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for identifying this compound degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic studies of the interaction between spergualin or 15-deoxyspergualin and amine oxidase from bovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. A comprehensive compatibility study of ganciclovir with some common excipients - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 5. scielo.br [scielo.br]
- 6. Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Troubleshooting (-)-Gusperimus Experiments
Welcome to the technical support center for (-)-Gusperimus. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations of key signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound, with a focus on its known instability and hydrophilic nature.
Q1: My experimental results with this compound are inconsistent. What are the most likely causes?
A1: Inconsistent results with this compound are often linked to its high hydrophilicity and subsequent instability in aqueous solutions. This can lead to degradation of the compound, resulting in a loss of activity and the generation of cytotoxic by-products.[1] To mitigate this, consider the following:
-
Fresh Preparation: Always prepare this compound solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, even when frozen.
-
Solvent and pH: While highly water-soluble, ensure the pH of your culture medium is stable, as pH shifts can affect compound stability.
-
Incubation Time: Long incubation times can increase the likelihood of degradation. If possible, optimize your assay to use the shortest effective incubation period.
-
Nanoformulations: For enhanced stability and cellular uptake, consider using nanoparticle formulations of Gusperimus, such as squalene-gusperimus nanoparticles (Sq-GusNPs).[1]
Q2: I am observing unexpected cytotoxicity in my cell cultures, even at low concentrations of this compound. What could be the reason?
A2: Unexpected cytotoxicity can be a result of this compound degradation.[1] The breakdown products of Gusperimus can be more toxic to cells than the parent compound.
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities from synthesis or degradation during storage can contribute to cytotoxicity.
-
Solvent Toxicity: If using a solvent other than water or culture medium to prepare your stock solution, ensure the final concentration of the solvent in your assay is non-toxic to your cells. Always include a solvent-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to the compound and its degradation products. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.
Q3: What is the recommended concentration range for this compound in in vitro assays?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your experimental setup. For example, in one study, the IC50 of free Gusperimus on the proliferation of mouse macrophages was determined from a dose-response curve.[2]
-
Starting Concentrations: Based on literature, you can start with a broad range of concentrations, for example, from nanomolar to micromolar ranges, to establish a dose-response relationship.
-
Assay-Specific Optimization: The effective concentration for inhibiting cytokine production may differ from that required to inhibit cell proliferation. Therefore, it is essential to optimize the concentration for each specific endpoint you are measuring.
Q4: How should I prepare and store this compound stock solutions?
A4: Due to its instability, careful preparation and storage are critical.
-
Preparation: Dissolve this compound in sterile, high-purity water or a buffer compatible with your cell culture medium immediately before use.
-
Storage: If a stock solution must be prepared in advance, it is recommended to aliquot it into single-use volumes and store it at -80°C to minimize freeze-thaw cycles. However, fresh preparation is always the best practice. Some studies suggest that the addition of citric acid to whole blood samples can help stabilize similar unstable compounds.[1] While not directly tested for in vitro culture, maintaining a slightly acidic pH might be a consideration for storage buffers, but this would need to be validated for its effect on the compound and your cells.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. Note that values can vary between different experimental systems.
| Parameter | Cell Type | Value | Reference |
| IC50 (Proliferation) | Mouse Macrophages | A 9-fold lower IC50 value was observed for gusperimus when it was encapsulated as Sq-GusNPs compared with the free drug. | [2] |
Researchers are strongly encouraged to determine the IC50 values in their specific cell lines and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Lipopolysaccharide (LPS)-Stimulated Macrophage Cytokine Production Assay
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines by macrophages stimulated with LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare fresh serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the Gusperimus dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Gusperimus, if any). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a 2X stock of LPS in complete culture medium. Add 100 µL of the 2X LPS stock to each well to achieve a final concentration of 100 ng/mL (this concentration may need to be optimized for your cell line).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the kinetics of cytokine production for your specific cell line.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each Gusperimus concentration compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the Gusperimus concentration.
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To assess the inhibitory effect of this compound on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from two different healthy donors
-
Complete RPMI-1640 medium
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation tracking dye
-
96-well round-bottom cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from the whole blood of two unrelated healthy donors using Ficoll-Paque density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with Mitomycin C (50 µg/mL) or irradiate them (30 Gy) to prevent their proliferation.
-
Responder Cell Labeling: Resuspend the PBMCs from the second donor (responder cells) at 1 x 10^7 cells/mL in PBS and label them with CFSE (1 µM) for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium and wash the cells twice.
-
Assay Setup: In a 96-well round-bottom plate, add 1 x 10^5 CFSE-labeled responder cells and 1 x 10^5 stimulator cells to each well.
-
Compound Treatment: Add serial dilutions of freshly prepared this compound to the wells. Include appropriate controls (unstimulated responder cells, stimulated cells without Gusperimus).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Analysis: After incubation, harvest the cells and analyze the CFSE dilution in the responder T-cell population (e.g., gated on CD3+ cells) by flow cytometry.
-
Data Analysis: Quantify the percentage of proliferating cells (cells that have undergone one or more divisions, identified by reduced CFSE fluorescence). Calculate the percentage of inhibition of proliferation for each Gusperimus concentration and determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: Key Signaling Pathways
This compound exerts its immunosuppressive effects through multiple mechanisms, primarily by inhibiting key signaling pathways involved in immune cell activation, proliferation, and survival.
Caption: this compound inhibits NF-κB, Akt, and eIF5A signaling pathways.
Experimental Workflow: Troubleshooting Inconsistent Results
This workflow provides a logical approach to identifying and resolving sources of variability in this compound experiments.
Caption: A stepwise workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Overcoming (-)-Gusperimus Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to the immunosuppressive and anti-cancer agent, (-)-Gusperimus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic derivative of spergualin with a complex mechanism of action that involves multiple cellular pathways. Its key effects include:
-
Inhibition of NF-κB Activation: It interacts with heat shock proteins (HsP70 and Hsp90), which reduces the translocation of the nuclear transcription factor κB (NF-κB) into the nucleus. This inhibits the expression of genes involved in inflammation, cell survival, and proliferation.
-
Suppression of Akt Signaling: this compound inhibits the kinase Akt, a central molecule in pathways that regulate cell survival, cell cycle, and metabolism.
-
Interference with Protein Synthesis: It disrupts protein synthesis through at least three known mechanisms: downregulation of Akt, which reduces p70 S6 kinase activity; binding to Hsc70 to inhibit the activation of eukaryotic initiation factor 2α (eIF2α); and direct inhibition of deoxyhypusine synthase, which is necessary for the activation of eukaryotic initiation factor 5A (eIF5A).
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound are not yet fully characterized in the literature, based on its known targets, resistance could arise from:
-
Alterations in the NF-κB Pathway: Mutations or overexpression of components of the NF-κB signaling cascade that lead to its constitutive activation, bypassing the inhibitory effect of Gusperimus.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival pathways that compensate for the inhibition of Akt signaling, such as the MAPK/ERK pathway.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.
-
Target Modification: Mutations in the direct targets of this compound, such as deoxyhypusine synthase, that prevent the drug from binding effectively.
-
Changes in Protein Synthesis Machinery: Alterations in ribosomal proteins or translation initiation/elongation factors that make them less susceptible to the inhibitory effects of the drug.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the treated cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT or MTS assay. A resistance index (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Culture
Possible Cause 1: Development of a resistant cell population.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment using an MTT assay to compare the IC50 of the suspected resistant cells with the parental cell line.
-
Isolate Clonal Populations: If resistance is confirmed, consider isolating single-cell clones from the resistant population to obtain a more homogenous resistant cell line for further studies.
-
Investigate Mechanism: Proceed to the experimental workflows outlined below to investigate the potential mechanisms of resistance.
-
Possible Cause 2: Inactivation of this compound in culture medium.
-
Troubleshooting Steps:
-
Check Medium Stability: Prepare fresh solutions of this compound for each experiment.
-
Optimize Dosing Schedule: Consider more frequent media changes with fresh drug to maintain an effective concentration.
-
Issue 2: Inconsistent Results in this compound Sensitivity Assays
Possible Cause 1: Variation in cell seeding density.
-
Troubleshooting Steps:
-
Standardize Seeding Protocol: Ensure a consistent number of viable cells are seeded in each well. Use a cell counter to verify cell numbers before plating.
-
Possible Cause 2: Fluctuation in the metabolic activity of cells.
-
Troubleshooting Steps:
-
Use Log-Phase Cells: Always use cells that are in the logarithmic phase of growth for experiments, as their metabolic activity is more consistent.
-
Normalize to Untreated Controls: Ensure that all data is normalized to untreated control wells on the same plate to account for plate-to-plate variability.
-
Data Presentation
Table 1: Example of IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental Line | 5.2 ± 0.8 | 1.0 |
| Resistant Line 1 | 48.5 ± 3.2 | 9.3 |
| Resistant Line 2 | 75.1 ± 5.9 | 14.4 |
Table 2: Example of P-glycoprotein Activity in Parental and this compound-Resistant Cell Lines
| Cell Line | Rhodamine 123 Accumulation (Fold Change vs. Parental) |
| Parental Line | 1.0 |
| Resistant Line 1 | 0.35 |
| Resistant Line 2 | 0.21 |
Experimental Protocols & Workflows
Protocol 1: Development of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cell line and determine the IC50 of this compound using a standard MTT assay.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) for 48-72 hours.
-
Recovery: Remove the drug-containing medium and culture the surviving cells in fresh, drug-free medium until they reach 70-80% confluency.
-
Stepwise Dose Escalation: Gradually increase the concentration of this compound in subsequent treatments (e.g., by 1.5 to 2-fold). Repeat the exposure and recovery cycle.
-
Maintenance of Resistant Line: Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), they can be considered a resistant cell line. Maintain the resistant cell line in a medium containing a maintenance concentration of the drug.
-
Confirmation of Resistance: Periodically confirm the resistance phenotype by performing an MTT assay and comparing the IC50 to the parental cell line.
Workflow for Investigating Resistance Mechanisms
The following diagram illustrates a logical workflow for investigating the potential mechanisms of resistance to this compound.
Optimizing (-)-Gusperimus treatment duration for efficacy
Welcome to the technical support center for (-)-Gusperimus (also known as 15-deoxyspergualin). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate the optimization of this compound treatment duration for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an immunosuppressive agent with a complex and multifaceted mechanism of action that is not yet fully understood.[1][2] Its primary effects are mediated through the inhibition of key signaling pathways involved in immune cell activation and proliferation.[2]
Key mechanisms include:
-
Inhibition of NF-κB Pathway: Gusperimus binds to heat shock proteins (Hsc70 and Hsp90), which is believed to reduce the nuclear translocation of the nuclear factor kappa B (NF-κB) transcription factor.[1][2] This inhibition suppresses the proliferation and function of T cells, B cells, monocytes, and dendritic cells.[1][2]
-
Inhibition of Akt Kinase: The drug inhibits Akt kinase, a critical signaling molecule for cellular survival, cell cycle regulation, and metabolism.[1][2]
-
Interference with Protein Synthesis: Gusperimus disrupts protein synthesis via at least three independent mechanisms:
-
Down-regulating Akt, which reduces p70 S6 kinase activity.[1][2]
-
Binding to Hsc70, which inhibits the activation of eukaryotic initiation factor 2α (eIF2α).[1][2]
-
Directly inhibiting deoxyhypusine synthase, an enzyme required to activate eukaryotic initiation factor 5A (eIF5A), which is involved in translation elongation.[1][2]
-
-
Cytokine Production Reduction: It has been shown to inhibit the production of pro-inflammatory cytokines such as IFN-γ, IL-6, and TNF-α.[1][2]
Q2: What are the typical treatment durations and dosages for this compound in preclinical and clinical studies?
A2: The optimal treatment duration and dosage of this compound are highly dependent on the experimental model, the condition being studied (e.g., autoimmune disease, transplant rejection), and the desired outcome.[2] There is no single standardized protocol; however, published studies provide a range of effective regimens. Below is a summary of various protocols from preclinical and clinical investigations.
| Indication | Model / Study Type | This compound Dosage | Treatment Duration | Key Reported Outcome |
| Granulomatosis with Polyangiitis (GPA) | Phase 1/2 Clinical Trial (Refractory GPA) | 0.5 mg/kg/day (Subcutaneous) | 21-day cycles with a 7-day drug-free period, repeated up to 6 times. | 70% of patients achieved remission (6 complete, 8 partial).[2] |
| Kidney Transplant Rejection | Phase 1 Clinical Trial (Tolerance Induction) | 4 mg/kg loading dose, then 2.5 mg/kg/day (IV) | 14 days | Failed to induce tolerance in five patients when combined with alemtuzumab.[2] |
| Liver Transplant Rejection | Case Series (Corticosteroid-Resistant) | 3-5 mg/kg/day (IV) | 4-14 days | Effective in five of nine pediatric patients.[2] |
| Liver Transplant Rejection | Case Report (Acute Rejection) | 3 mg/kg/day (IV) | 8 days | Successfully treated acute rejection resistant to corticosteroids.[2] |
| Pancreatic Islet Transplantation | Case Report | 4 mg/kg/day | 10 days | One of two patients achieved complete insulin independence.[2] |
| Crescentic Glomerulonephritis | Murine Animal Model (SCG/Kj) | Not specified | Not specified | Improved mortality and reduced proteinuria and MPO-ANCA titre.[2] |
| Organ Transplantation (General) | Animal Models (Allogenic & Xenogeneic) | Not specified | Not specified | Prolonged graft survival (kidney, liver, heart, skin, etc.).[2] |
Q3: What are the key challenges when working with this compound in preclinical studies?
A3: Researchers may encounter several challenges during preclinical development.[3][4] The primary issues associated with this compound are related to its physicochemical properties and the complexities of its biological effects.
-
Physicochemical Instability: Gusperimus is highly hydrophilic (water-soluble), which leads to poor intracellular permeability, rapid enzymatic degradation, and fast clearance from the body.[1][5] This instability can result in loss of activity and the generation of cytotoxic by-products.[5]
-
High-Dose Requirement: Due to its rapid clearance and degradation, high doses are often required to achieve a therapeutic effect, which can increase the risk of side effects.[5]
-
Translational Difficulty: As with many preclinical compounds, translating findings from in vitro cell cultures to in vivo animal models, and ultimately to humans, is a significant hurdle.[6] The complex, multi-pathway mechanism of Gusperimus can lead to different effects across different biological systems.[2]
-
Selection of Animal Models: Choosing an animal model that accurately reflects the human disease condition is a common challenge in preclinical research and is critical for obtaining relevant efficacy data.[4]
Q4: How can the stability and delivery of this compound be improved?
A4: A primary strategy to overcome the stability and delivery challenges of Gusperimus is through nanoencapsulation. This approach protects the drug from rapid degradation, enhances its delivery to target immune cells, and allows for controlled release.[1]
-
Squalene-Gusperimus Nanoparticles (Sq-GusNPs): Encapsulating Gusperimus in squalene-based nanoparticles has been shown to enhance its immunosuppressive effect. In one study, the half-maximal inhibitory concentration (IC50) in macrophages was 9-fold lower for Sq-GusNPs compared to the free drug.[5][7] These nanoparticles are readily taken up by immune cells like macrophages via low-density lipoprotein receptors (LDLR).[7][8]
-
PLGA-PEG Nanoparticles: Encapsulation in nanoparticles made of poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) is another method studied to achieve controlled delivery and protect the drug's stability and bioactivity.[1]
These nanoformulations can sustain the anti-inflammatory effect of Gusperimus over time while reducing cytotoxicity.[5][8]
Troubleshooting Guides
Issue 1: Low or Inconsistent Efficacy in In Vivo Models
| Potential Cause | Suggested Action / Troubleshooting Step |
| Suboptimal Treatment Duration | The therapeutic window for Gusperimus may be narrow. Efficacy can be highly dependent on when treatment is initiated relative to disease onset. For instance, in a dengue virus mouse model, an antiviral was effective when started on day 0 but not on day 3 post-infection.[9] Action: Design a dose-ranging study that includes multiple treatment durations and initiation points (e.g., prophylactic vs. therapeutic). Evaluate efficacy at multiple time points post-treatment. |
| Inadequate Dosing or Regimen | Due to its rapid clearance, a single daily dose may not maintain a sufficient therapeutic concentration.[1] Action: Consider a split-dosing regimen (e.g., twice or four times daily) to maintain more stable plasma levels.[9] Refer to the dosage table (FAQ #2) for ranges used in similar models. |
| Poor Bioavailability/Drug Delivery | The inherent instability and hydrophilicity of free Gusperimus can lead to poor bioavailability at the target site.[5] Action: Consider using a nanoformulation (e.g., Sq-GusNPs) to improve stability and targeting to immune cells.[5][8] If using free Gusperimus, ensure the vehicle is appropriate and administration route is optimized (e.g., subcutaneous vs. intravenous). |
| Inappropriate Animal Model | The chosen animal model may not fully recapitulate the human disease pathology, leading to a lack of response.[4] Action: Thoroughly review the literature to select the most clinically relevant and validated animal model for your research question. |
Issue 2: High Cytotoxicity Observed in Experiments
| Potential Cause | Suggested Action / Troubleshooting Step |
| Drug Degradation | Gusperimus is unstable and can break down into cytotoxic components.[5][8] This is more likely to occur with prolonged incubation in culture media or after administration in vivo. Action: Prepare Gusperimus solutions fresh before each use. For in vitro assays, consider refreshing the media and drug at regular intervals. Use a stabilized formulation, such as nanoparticles, to protect the drug from degradation.[5] |
| Concentration Too High | The effective dose may be close to the cytotoxic dose, especially for the free drug. Action: Perform a dose-response curve to determine the optimal therapeutic index (efficacy vs. cytotoxicity) for your specific cell type or animal model. Start with lower, more frequent dosing rather than a single high dose. |
| Off-Target Effects | At high concentrations, Gusperimus may have off-target effects that lead to toxicity. Action: Correlate efficacy readouts with mechanism-of-action biomarkers (e.g., NF-κB inhibition) to ensure the observed effects are target-specific. Lower the dose to a range where on-target effects are observed without significant toxicity. |
Experimental Protocols & Visualizations
Key Signaling Pathway of this compound
The diagram below illustrates the key molecular pathways targeted by this compound to exert its immunosuppressive effects. It highlights the inhibition of NF-κB nuclear translocation, Akt signaling, and protein synthesis machinery.
Protocol 1: In Vitro T-Cell Proliferation Assay
This protocol outlines a method to assess the dose-dependent effect of this compound on T-cell proliferation.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on activated primary T-cells.
2. Materials:
-
Primary human or murine T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2-mercaptoethanol.
-
T-cell activation reagents (e.g., anti-CD3/CD28 Dynabeads or soluble anti-CD3 and anti-CD28 antibodies).
-
This compound (stock solution prepared in an appropriate vehicle, e.g., sterile water or PBS).
-
Proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) or proliferation assay kit (e.g., MTT, WST-1).
-
96-well flat-bottom culture plates.
-
Flow cytometer.
3. Methodology:
-
T-Cell Isolation: Isolate T-cells from peripheral blood (human) or spleen (mouse) using standard density gradient centrifugation followed by a negative selection kit.
-
CFSE Labeling (Optional, for Flow Cytometry): Resuspend isolated T-cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete RPMI medium. Wash cells twice.
-
Cell Plating: Resuspend CFSE-labeled or unlabeled T-cells in complete RPMI medium and plate 1x10^5 cells per well in a 96-well plate.
-
Gusperimus Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations to the wells. Include a "vehicle only" control.
-
T-Cell Activation: Add activation beads or antibodies to all wells except for the "unstimulated" control.
-
Incubation: Culture the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Flow Cytometry (CFSE): Harvest cells and analyze on a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity. Quantify the percentage of divided cells or the proliferation index.
-
Metabolic Assay (MTT/WST-1): Add the metabolic reagent to each well according to the manufacturer's instructions and measure the absorbance using a plate reader.
-
-
Data Interpretation: Plot the percentage of proliferation inhibition against the log concentration of Gusperimus to calculate the IC50 value.
Protocol 2: In Vivo Murine Model for Treatment Duration Optimization
This protocol provides a framework for optimizing the therapeutic duration of this compound in a preclinical animal model of allograft rejection.
1. Objective: To determine the minimum effective treatment duration of this compound required to significantly prolong allograft survival.
2. Model: Murine heterotopic cardiac allograft model (e.g., BALB/c donor to C57BL/6 recipient).
3. Materials:
-
BALB/c and C57BL/6 mice (male, 8-12 weeks old).
-
Surgical instruments for transplantation.
-
This compound for injection (formulated in sterile saline).
-
Anesthesia and analgesia.
4. Experimental Design Workflow: The workflow below outlines the logical steps from model setup to data analysis for optimizing treatment duration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. docuply.io [docuply.io]
- 4. gyanconsulting.medium.com [gyanconsulting.medium.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro determination of the immunosuppressive effect, internalization, and release mechanism of squalene-gusperimus nanoparticles for managing inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of (-)-Gusperimus in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of (-)-Gusperimus.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments investigating the off-target effects of this compound.
General Assay Optimization
Q1: My in vitro/cell-based assay results with Gusperimus are inconsistent. What are some general troubleshooting steps I can take?
A1: Inconsistent results in assays can stem from several factors. Here are some key areas to check:
-
Cell Health and Viability: Ensure your cells are healthy and in the logarithmic growth phase. Avoid using cells that have been passaged too many times.
-
Reagent Quality: Use high-quality, fresh reagents and media. Aliquot and store reagents properly to avoid degradation.
-
Pipetting Accuracy: Calibrate your pipettes regularly. Ensure thorough mixing of cell suspensions and reagent solutions before dispensing.
-
Incubation Conditions: Maintain stable temperature, CO2, and humidity levels in your incubator.
-
Seeding Density: Optimize cell seeding density for your specific assay to ensure a robust signal window.
-
Assay Controls: Always include appropriate positive and negative controls in your experiments.
Inhibition of Protein Synthesis
Q2: I'm trying to measure the inhibition of protein synthesis by Gusperimus, but I'm seeing significant cytotoxicity. How can I differentiate between these two effects?
A2: It's crucial to distinguish between direct inhibition of protein synthesis and cell death leading to reduced protein production.
-
Determine Cytotoxicity (CC50) and Inhibition (IC50) in Parallel: Run a cytotoxicity assay (e.g., MTT, LDH release) alongside your protein synthesis inhibition assay (e.g., [3H]-leucine incorporation) using the same cell line and treatment conditions.[1][2]
-
Concentration Range: Test a wide range of Gusperimus concentrations. Often, the CC50 will be lower than the IC50 for protein synthesis inhibition.[2] This means that at certain concentrations, the observed decrease in protein synthesis may be primarily due to cell death.
-
Time-Course Experiment: A time-course experiment can help differentiate the kinetics of cytotoxicity versus protein synthesis inhibition.
Q3: My protein synthesis inhibition assay with Gusperimus is not showing a clear dose-response curve. What could be the problem?
A3: An unclear dose-response curve can be due to several factors:
-
Suboptimal Assay Window: Ensure your positive and negative controls show a clear and significant difference.
-
Incorrect Concentration Range: You may be testing a concentration range that is too narrow or not centered around the IC50.
-
Compound Stability: Gusperimus can be unstable in certain conditions. Prepare fresh solutions for each experiment.
-
Cell Line Sensitivity: The sensitivity to Gusperimus can vary between cell lines.
Akt Kinase Inhibition
Q4: I'm investigating Gusperimus's effect on Akt phosphorylation, but I'm observing an unexpected increase in phosphorylated Akt at certain concentrations. Is this a known phenomenon?
A4: Yes, this paradoxical hyperphosphorylation has been observed with some ATP-competitive Akt inhibitors. It is thought to be a direct consequence of the inhibitor binding to the ATP-binding site of Akt, rather than a feedback mechanism at the pathway level. When designing your experiments, it is important to also measure the phosphorylation of downstream targets of Akt, such as GSK3β, to get a clearer picture of the functional consequences of Akt inhibition.
NF-κB Translocation
Q5: In my NF-κB translocation assay, I'm seeing a high level of nuclear NF-κB in my untreated control cells. What could be causing this?
A5: Basal nuclear NF-κB can be a common issue. Here are some potential causes and solutions:
-
Cell Stress: Over-confluent cells, nutrient deprivation, or other stressors can lead to basal NF-κB activation. Ensure optimal cell culture conditions.
-
Serum in Media: Components in fetal bovine serum (FBS) can activate the NF-κB pathway. Consider serum-starving your cells for a period before the experiment.
-
Antibody Specificity and Staining Protocol: If using immunofluorescence, ensure your primary antibody is specific and your fixation and permeabilization protocol is optimized. Some protocols can lead to non-specific nuclear staining.
-
Positive Control: Always include a potent NF-κB activator (e.g., TNF-α, LPS) as a positive control to confirm that you can detect a further increase in nuclear translocation above your baseline.
Macrophage Function Assays
Q6: The results of my macrophage functional assays (e.g., cytokine production) with Gusperimus are variable. Why might this be?
A6: Macrophage phenotype and function are highly sensitive to their environment.
-
Macrophage Polarization: The activation state (M1 vs. M2) of your macrophages will significantly impact their response. Ensure your macrophage differentiation and polarization protocol is consistent.
-
Isolation and Culture Procedures: The methods used to isolate and culture macrophages can influence their gene expression and functional state. Standardize your protocols to minimize variability.
Quantitative Data
While specific IC50, Ki, or EC50 values for the off-target effects of this compound are not extensively reported in publicly available literature, the following table provides a template for the types of quantitative data researchers should aim to generate in their experiments.
| Off-Target Effect | Target Molecule/Process | Suggested Assay | Key Quantitative Measurement |
| Kinase Inhibition | Akt | In vitro kinase assay | IC50, Ki |
| p70 S6 Kinase | In vitro kinase assay | IC50, Ki | |
| Protein Synthesis Inhibition | Global Protein Synthesis | [3H]-leucine incorporation assay | IC50 |
| Translation Elongation | In vitro translation assay | EC50 | |
| Enzyme Inhibition | Deoxyhypusine Synthase | Enzyme activity assay (e.g., NAD/NADH-Glo) | IC50, Ki |
| Protein-Protein Interaction | Hsc70 Binding | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Kd |
| Cellular Function | NF-κB Translocation | High-content imaging | EC50 |
| Macrophage Cytokine Production | ELISA, Multiplex bead assay | EC50 |
Experimental Protocols
Below are generalized protocols for key experiments to investigate the off-target effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
1. Protein Synthesis Inhibition Assay ([3H]-Leucine Incorporation)
-
Cell Seeding: Seed cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Radiolabeling: Add [3H]-leucine to each well and incubate for a defined period (e.g., 4 hours).
-
Protein Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 10% trichloroacetic acid (TCA) and incubate on ice to precipitate proteins.
-
Washing: Wash the precipitated protein with 5% TCA and then with ethanol.
-
Solubilization: Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Measure the radioactivity in each sample using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the protein concentration in each well and calculate the percentage of inhibition relative to the vehicle control.
2. Akt Kinase Activity Assay (In Vitro)
-
Reagents: Recombinant active Akt kinase, a specific Akt substrate peptide, ATP, and a kinase buffer.
-
Reaction Setup: In a microplate, combine the kinase, substrate, and various concentrations of this compound or a vehicle control in the kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Detect the phosphorylated substrate using a method such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
3. NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., TNF-α) and a vehicle control.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in a sufficient number of cells for each condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio.
Visualizations
Signaling Pathways
Caption: Off-target signaling pathways affected by this compound.
Experimental Workflow: Troubleshooting Protein Synthesis Inhibition Assay
Caption: Logical workflow for troubleshooting a protein synthesis inhibition assay.
References
Technical Support Center: Managing Cytotoxicity of (-)-Gusperimus in Primary Cell Cultures
Welcome to the technical support center for (-)-Gusperimus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the cytotoxicity of this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its link to cytotoxicity?
A1: this compound exerts its immunosuppressive effects through multiple pathways. It is known to inhibit the translocation of the nuclear transcription factor κB (NF-κB) and interfere with protein synthesis by inhibiting Akt kinase and the hypusination of eukaryotic initiation factor 5A (eIF5A). However, this compound is a highly hydrophilic and unstable molecule.[1] This instability can lead to its breakdown into cytotoxic components, which is a primary cause of cytotoxicity observed in cell cultures.[2]
Q2: I am observing higher-than-expected cytotoxicity in my primary cell cultures treated with this compound. What are the potential causes?
A2: Unexpectedly high cytotoxicity can stem from several factors:
-
Compound Instability: this compound is unstable in aqueous solutions, and its degradation can generate cytotoxic byproducts. The rate of degradation can be influenced by the pH and temperature of the culture medium.
-
Dose and Exposure Time: Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines. The concentration of this compound and the duration of exposure are critical factors.
-
Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to this compound. For instance, rapidly dividing cells may be more susceptible.
-
Cell Culture Conditions: Suboptimal culture conditions, such as nutrient depletion, pH shifts, or contamination, can sensitize cells to drug-induced cytotoxicity.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your specific primary cells (typically below 0.5%).
Q3: Are there any reported IC50 values for this compound in primary cells?
A3: Quantitative data on the cytotoxicity of free this compound in primary human cell lines is limited in publicly available literature. However, a study on mouse macrophages reported an IC50 value of 577.0 µM for free Gusperimus. It is crucial to empirically determine the IC50 in your specific primary cell culture system.
Troubleshooting Guides
Issue 1: High and Variable Cytotoxicity Observed Across Experiments
Symptoms:
-
Inconsistent cell viability results between replicate wells or experiments.
-
Rapid cell death observed shortly after treatment.
-
Morphological changes indicating cellular stress or death (e.g., rounding, detachment, blebbing).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing high cytotoxicity.
Issue 2: Difficulty in Obtaining Reproducible IC50 Values
Symptoms:
-
Wide variation in calculated IC50 values between experiments.
-
Shallow dose-response curves.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Minimize the time the compound is in the culture medium before and during the assay. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for cell plating. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Assay Interference | If using colorimetric or fluorometric assays, test for interference of this compound with the assay reagents at the highest concentration used. |
Data Presentation
Table 1: Cytotoxicity of Gusperimus Formulations
| Compound | Cell Type | Assay | IC50 (µM) | Reference |
| Free this compound | Mouse Macrophages | Proliferation Assay | 577.0 | [3] |
| Squalene-Gusperimus Nanoparticles (Sq-GusNPs) | Mouse Macrophages | Proliferation Assay | 64.8 | [3] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[1][4]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium immediately before use. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment with this compound, harvest the cells (including any floating cells).
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Logical Framework for Mitigating Cytotoxicity
Caption: Decision tree for mitigating cytotoxicity.
References
- 1. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Gusperimus formulation challenges for preclinical studies
Welcome to the Technical Support Center for (-)-Gusperimus Formulations. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for immunosuppression?
A1: this compound is a synthetic derivative of the naturally occurring compound spergualin, known for its immunosuppressive properties.[1][2] Its mechanism of action is complex and not fully elucidated, but it is known to interact with heat-shock proteins Hsp70 and Hsp90.[3][4] This interaction is believed to reduce the translocation of the nuclear transcription factor κB (NF-κB), which in turn inhibits the proliferation and function of various immune cells, including T cells, B cells, and monocytes.[3][4]
Q2: What are the main challenges in formulating this compound for preclinical research?
A2: The primary formulation challenges for this compound stem from its physicochemical properties. It is highly hydrophilic (water-soluble), which leads to several downstream issues:
-
Poor intracellular permeability: Its high water solubility hinders its ability to cross cell membranes effectively.[4]
-
Stability Issues: It is susceptible to rapid enzymatic degradation and clearance in vivo.[3][4]
-
Limited Bioactivity: The combination of poor permeability and instability can lead to a loss of activity and the potential for enhanced cytotoxicity.[3]
Q3: Can I administer this compound orally for my preclinical studies?
A3: While oral administration is often preferred in preclinical studies for its convenience, it may not be suitable for this compound due to its high hydrophilicity and potential for rapid degradation in the gastrointestinal tract.[4][5] Parenteral routes such as intravenous (IV) or subcutaneous (SC) administration are more common and generally recommended to ensure adequate systemic exposure.[2][3]
Troubleshooting Guide
Problem 1: My this compound formulation shows rapid degradation after preparation.
-
Possible Cause: this compound is known to be unstable in aqueous solutions, likely due to hydrolysis.[3][6] The pH of the solution can significantly impact the rate of degradation.
-
Troubleshooting Steps:
-
pH Optimization: Investigate the stability of your formulation across a pH range of 4 to 6, as drugs are often more stable in this range.[6] Use appropriate buffer systems (e.g., citrate, acetate) to maintain the target pH.
-
Temperature Control: Prepare the formulation fresh before each use and store it at refrigerated temperatures (2-8 °C) if immediate use is not possible. Avoid repeated freeze-thaw cycles.
-
Forced Degradation Study: Conduct a forced degradation study (see Protocol 2 ) to understand the degradation pathways under various stress conditions (acid, base, oxidation, light). This will help in identifying the primary cause of instability.[7][8]
-
Excipient Selection: Ensure that the excipients used in your formulation are compatible with this compound and do not accelerate its degradation.[9]
-
Problem 2: I am observing low or inconsistent efficacy in my in vivo animal models.
-
Possible Cause: Low efficacy can be a result of the inherent properties of this compound, namely its high hydrophilicity leading to poor cell permeability and rapid clearance from the body.[3][4] This means the drug may not be reaching its target immune cells in sufficient concentrations or for a sufficient duration.
-
Troubleshooting Steps:
-
Verify Formulation Concentration: Before administration, always verify the concentration and purity of the prepared this compound formulation using a validated analytical method like HPLC or LC-MS/MS (see Protocol 3 ).[10]
-
Pharmacokinetic (PK) Study: If possible, conduct a basic PK study to determine the half-life and exposure (AUC) of this compound in your animal model. This will confirm if the drug is being cleared too rapidly.
-
Consider Advanced Formulations: Simple aqueous solutions may be insufficient. To enhance stability and improve cellular uptake, consider advanced formulation strategies such as encapsulation in nanoparticles (e.g., PLGA-PEG).[3][4] These systems can protect the drug from degradation and facilitate its delivery to target immune cells.[3]
-
Problem 3: My this compound solution appears cloudy or contains particulates.
-
Possible Cause: Particulate matter can arise from several sources, including drug precipitation, interaction with container materials, or contamination. Although this compound is highly water-soluble, precipitation could occur if solubility limits are exceeded or due to interactions with incompatible excipients.
-
Troubleshooting Steps:
-
Visual Inspection: Always inspect parenteral solutions visually for clarity and particulates before administration.[11]
-
Check Solubility Limits: Ensure you are working within the known solubility limits of this compound in your chosen vehicle.
-
Filter Sterilization: Use a 0.22 µm sterile filter during preparation to remove any potential microbial or particulate contamination.
-
Container Compatibility: Use high-quality, inert containers (e.g., polyolefin bags or Type I borosilicate glass vials) to minimize drug adsorption or leaching.[11]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₇H₃₇N₇O₃ | [2] |
| Molar Mass | 387.529 g/mol | [2] |
| log P | -0.933 | [2] |
| pKa (Acidity) | 11.588 | [2] |
| pKb (Basicity) | 2.409 | [2] |
| Water Solubility | High / Highly Hydrophilic | [3][4] |
Table 2: Common Excipients for Preclinical Parenteral Formulations
| Excipient Class | Example | Function | Source |
| Solvent/Vehicle | Water for Injection (WFI) | Primary solvent for dissolving the drug. | [12] |
| Tonicity Adjuster | Sodium Chloride, Mannitol | Makes the formulation isotonic with biological fluids. | [12] |
| Buffer | Acetate, Citrate, Phosphate | Maintains a stable pH to enhance drug stability. | [12] |
| Bulking Agent | Mannitol, Lactose | Used in lyophilized (freeze-dried) formulations. | [12] |
| Solubilizer | Polysorbate 80, Propylene Glycol | Increases the solubility of poorly soluble drugs. (Less critical for Gusperimus). | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation for IV/SC Injection
-
Objective: To prepare a sterile, isotonic solution of this compound for parenteral administration.
-
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride Injection
-
Sterile 0.22 µm syringe filters
-
Sterile vials or syringes for storage
-
-
Methodology:
-
Calculation: Determine the required amount of this compound powder based on the desired final concentration and volume.
-
Dissolution: Under aseptic conditions (e.g., in a laminar flow hood), dissolve the weighed this compound powder in a small volume of Sterile WFI. Gently swirl to ensure complete dissolution.
-
Dilution: Once fully dissolved, add Sterile 0.9% Sodium Chloride Injection to reach the final desired volume and concentration. This step adjusts the tonicity of the solution.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container.
-
Verification: Before administration, visually inspect the solution for any particulates or discoloration.
-
Storage: Use the formulation immediately. If short-term storage is necessary, keep it at 2-8 °C, protected from light, for a validated period (e.g., up to 24 hours).
-
Protocol 2: Forced Degradation Study for Stability Assessment
-
Objective: To identify the degradation pathways of this compound under stress conditions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., WFI).
-
Aliquot the stock solution into separate, clearly labeled containers for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve the target acid concentration.
-
Base Hydrolysis: Add 0.1 M NaOH to another aliquot.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to a third aliquot.
-
Thermal Degradation: Place an aliquot in an oven at a specified temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose an aliquot to a photostability chamber with controlled light exposure (per ICH Q1B guidelines).
-
Control: Keep one aliquot under normal storage conditions (e.g., 2-8 °C, protected from light).
-
Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining this compound and detect the formation of degradation products.[7][8]
-
Protocol 3: Analytical Method for Quantifying this compound (LC-MS/MS)
-
Objective: To accurately measure the concentration of this compound in prepared formulations.
-
Methodology (General Example):
-
Standard Preparation: Prepare a series of calibration standards of known this compound concentrations in the same vehicle as the formulation samples. Also, prepare quality control (QC) samples at low, medium, and high concentrations.
-
Sample Preparation: Dilute the formulation samples with the initial mobile phase or a suitable solvent to fall within the range of the calibration curve.[14]
-
Chromatography:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Use Electrospray Ionization (ESI) in positive mode.
-
Detection: Monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring - MRM) for this compound and an internal standard (if used).
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Use the regression equation to calculate the concentration of this compound in the unknown samples.[14]
-
Visualizations
Caption: Simplified signaling pathway of this compound immunosuppressive action.
Caption: Troubleshooting workflow for low efficacy in preclinical studies.
Caption: Experimental workflow for a forced degradation stability study.
References
- 1. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gusperimus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced degradation study of baricitinib and structural characterization of its degradation impurities by high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of tacrolimus solutions in polyolefin containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 14. Development and validation of an LC-MS/MS method for highly concentrated tacrolimus and cyclosporine samples prepared from pharmaceutical products to assess drug loss from feeding tubes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (-)-Gusperimus vs. Tacrolimus in the Prevention of Organ Rejection
For Researchers, Scientists, and Drug Development Professionals
The prevention of organ rejection remains a critical challenge in transplantation medicine. Immunosuppressive agents are the cornerstone of post-transplant care, with the goal of modulating the recipient's immune system to accept the foreign graft. This guide provides a detailed, objective comparison of two such agents: (-)-Gusperimus, a synthetic derivative of spergualin with a unique immunomodulatory profile, and Tacrolimus, a widely used calcineurin inhibitor. This comparison is based on available experimental data to inform research and drug development in the field of transplantation.
Mechanism of Action: Distinct Pathways to Immunosuppression
The immunosuppressive effects of this compound and Tacrolimus are achieved through distinct molecular pathways, offering different approaches to mitigating the alloreactive immune response.
This compound: The precise mechanism of action for this compound is multifaceted and not fully elucidated, setting it apart from conventional immunosuppressants. Its activity is known to involve the inhibition of multiple key processes in immune cell activation and function. It has been shown to interact with heat shock proteins, such as Hsp70 and Hsp90, which may play a role in its immunomodulatory effects. Furthermore, this compound has been reported to inhibit Akt kinase activity and interfere with protein synthesis. This complex mechanism of action affects the function of various immune cells, including T cells, B cells, monocytes, and dendritic cells.[1]
Tacrolimus: As a calcineurin inhibitor, Tacrolimus exerts its immunosuppressive effect by binding to the immunophilin FKBP12. This complex then inhibits calcineurin, a calcium-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a critical step for its translocation into the nucleus. By blocking NFAT's nuclear entry, Tacrolimus suppresses the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[2][3] IL-2 is essential for the proliferation and differentiation of T-cells, and its suppression is a key factor in preventing T-cell mediated rejection.[4] Tacrolimus has also been shown to inhibit NF-κB activation in peripheral human T cells, further contributing to its immunosuppressive effects.[2][5]
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by each drug.
Caption: this compound's multi-targeted mechanism of action.
Caption: Tacrolimus's inhibition of the calcineurin-NFAT pathway.
Preclinical and Clinical Data Summary
Direct comparative studies between this compound and Tacrolimus are limited. The following tables summarize available data for each drug from various preclinical and clinical studies.
Table 1: Preclinical Data in Animal Models of Organ Transplantation
| Drug | Animal Model | Organ Transplant | Key Findings |
| This compound | Rat | Kidney | Prolonged graft survival and prevention of rejection.[6] |
| Rat | Heart | Prolonged graft survival.[6] | |
| Dog | Kidney | Increased kidney transplant survival.[7] | |
| Tacrolimus | Rat | Kidney | Dose-dependent prolongation of renal allograft survival.[8] |
| Cynomolgus Monkey | Kidney | Dose-dependent prolongation of animal survival; 2.0 mg/kg considered a therapeutic dose.[9] | |
| Dog | Kidney | Permitted increased kidney transplant survival.[7] |
Table 2: Clinical Trial Data in Human Organ Transplantation
| Drug | Transplant Type | Comparator | Key Efficacy Outcomes | Key Safety/Side Effects |
| This compound | Kidney | Standard Therapy | Approved in Japan for treating steroid-resistant transplant rejection.[1] | Not detailed in readily available comparative trials. |
| Tacrolimus | Kidney | Cyclosporine | Lower rates of acute rejection; improved graft survival at 3 and 5 years (88% and 84% vs. 79% and 70%).[10] | Higher incidence of new-onset diabetes; neurologic and gastrointestinal side effects.[10][11] |
| Heart | Cyclosporine | Significantly higher freedom from acute rejection (65.5% vs. 21.7%); lower incidence of cardiac allograft vasculopathy at 10 years.[12] | No significant difference in long-term survival, renal dysfunction, diabetes, infection, or malignancy.[12] | |
| Liver | Cyclosporine | Similar patient and graft survival at 1 year; significantly fewer episodes of acute, corticosteroid-resistant, or refractory rejection.[13] | Higher incidence of adverse events requiring discontinuation (nephrotoxicity, neurotoxicity).[13] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized workflows for preclinical and clinical studies in organ transplantation based on available literature.
Generalized Preclinical Experimental Workflow in a Rat Model
Caption: A typical workflow for preclinical immunosuppressant studies.
Key Methodological Details from a Rat Kidney Transplant Protocol:
-
Animal Strains: Donor: Brown Norway (BN) rats; Recipient: Lewis (LEW) rats.[8]
-
Surgical Procedure: Orthotopic kidney transplantation is performed.[14][15]
-
Drug Administration: Immunosuppressants (e.g., Tacrolimus) are administered orally, typically starting on the day of transplantation and continuing for a defined period (e.g., 50 days).[8]
-
Monitoring: Recipient animals are monitored daily for signs of rejection and overall health. For kidney transplants, serum creatinine levels are measured periodically to assess graft function.
-
Endpoint Analysis: The primary endpoint is often median survival time (MST) of the graft. At the time of rejection or the end of the study, grafts are harvested for histopathological examination to assess the degree of rejection.[8]
Generalized Clinical Trial Protocol for Kidney Transplant Recipients
Study Design: A randomized, open-label, multicenter trial is a common design for comparing immunosuppressive regimens.[11]
Patient Population: Adult recipients of a primary cadaveric or living donor kidney transplant.
Treatment Arms:
-
Experimental Arm: Tacrolimus-based immunosuppression (e.g., initial oral dose of 0.2 mg/kg/day), often in combination with an anti-proliferative agent (e.g., mycophenolate mofetil) and corticosteroids.
-
Control Arm: Cyclosporine-based immunosuppression (e.g., initial oral dose of 8-10 mg/kg/day), also typically as part of a triple-therapy regimen.
Key Assessments:
-
Primary Endpoints: Incidence of biopsy-proven acute rejection, patient survival, and graft survival at specific time points (e.g., 6 months, 1 year, 5 years).[10][11]
-
Secondary Endpoints: Incidence of steroid-resistant rejection, requirement for antibody therapy for rejection, and assessment of renal function (e.g., serum creatinine, calculated glomerular filtration rate).
-
Safety Assessments: Monitoring of adverse events, including infections, malignancies, new-onset diabetes mellitus, neurological complications, and gastrointestinal disturbances.[10][11] Regular monitoring of complete blood counts and metabolic panels.
-
Pharmacokinetic Monitoring: Therapeutic drug monitoring of calcineurin inhibitor trough levels to guide dosing.
Conclusion
This compound and Tacrolimus represent two distinct strategies for preventing organ rejection. Tacrolimus, a cornerstone of current immunosuppressive therapy, effectively prevents acute rejection by targeting the calcineurin-NFAT signaling pathway, though it is associated with a notable side effect profile including nephrotoxicity and the risk of post-transplant diabetes. This compound offers a unique, multi-faceted mechanism of action that may provide an alternative or complementary approach to immunosuppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
- 3. ClinPGx [clinpgx.org]
- 4. Immunosuppressive drugs in organ transplantation to prevent allograft rejection: Mode of action and side effects [immunologyresearchjournal.com]
- 5. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Therapies in Kidney Transplant Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canine kidney transplantation with FK-506 alone or in combination with cyclosporine and steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrolimus versus cyclosporin A: a comparative study on rat renal allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of oral treatment with tacrolimus in the renal transplant model in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrolimus confers lower acute rejection rates and better renal allograft survival compared to cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Ten-year results of a randomized trial comparing tacrolimus versus cyclosporine a in combination with mycophenolate mofetil after heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for rat kidney normothermic machine perfusion and subsequent transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Gusperimus and Methotrexate in Preclinical Arthritis Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data on (-)-Gusperimus and the widely-used disease-modifying antirheumatic drug (DMARD), methotrexate, in established arthritis models reveals distinct efficacy profiles. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to provide researchers, scientists, and drug development professionals with a comparative framework for these two immunomodulatory agents.
While methotrexate has a long-standing history in arthritis treatment, this compound, a synthetic derivative of spergualin, has demonstrated potent immunosuppressive effects in various autoimmune models. This comparison focuses on their performance in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), two of the most common animal models that mimic the pathology of human rheumatoid arthritis.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and methotrexate in rodent models of arthritis. It is important to note that direct head-to-head comparative studies are limited in the publicly available literature. The data presented is compiled from separate studies and aims to provide a parallel view of their respective effects.
| Drug | Model | Animal | Key Efficacy Parameter | Dosage | Result |
| This compound | Adjuvant-Induced Arthritis (AIA) | Lewis Rats | Arthritis Index | Not specified | 47% inhibition |
| Methotrexate | Adjuvant-Induced Arthritis (AIA) | Lewis Rats | Arthritis Score | 0.3 mg/kg, twice weekly, p.o. | Significant reduction in arthritis score |
| Methotrexate | Collagen-Induced Arthritis (CIA) | DBA/1 Mice | Arthritis Score & Paw Swelling | 1 mg/kg, three times a week, i.p. | Significant reduction in arthritis score and paw swelling |
| Methotrexate | Collagen-Induced Arthritis (CIA) | Wistar Rats | Paw Volume | 0.5, 1, and 2 mg/kg/day | Dose-dependent reduction in paw volume |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key arthritis models cited in this comparison.
Collagen-Induced Arthritis (CIA) in Mice
Induction:
-
Immunization (Day 0): Male DBA/1 mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally.
Treatment Protocol (Example for Methotrexate):
-
From day 21 post-immunization, mice are treated with methotrexate (e.g., 1 mg/kg) or vehicle control via intraperitoneal (i.p.) injection three times a week.
Assessment:
-
Clinical Scoring: Arthritis severity is evaluated using a scoring system (e.g., 0-4 per paw), assessing erythema and swelling.
-
Paw Swelling: Paw thickness or volume is measured using a caliper or plethysmometer.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Adjuvant-Induced Arthritis (AIA) in Rats
Induction:
-
Immunization (Day 0): Lewis rats are immunized via intradermal injection at the base of the tail with heat-killed Mycobacterium tuberculosis suspended in mineral oil (Complete Freund's Adjuvant).
Treatment Protocol (Example for Methotrexate):
-
Treatment with methotrexate (e.g., 0.3 mg/kg, orally) or vehicle is initiated typically at the onset of clinical signs of arthritis and administered twice weekly.
Assessment:
-
Arthritis Index: A composite score based on the visual assessment of inflammation in multiple joints.
-
Paw Volume: Measurement of the volume of the hind paws using a plethysmometer.
-
Body Weight: Monitored as a general indicator of health and systemic inflammation.
Mechanistic Insights and Signaling Pathways
The therapeutic effects of both this compound and methotrexate stem from their ability to modulate the immune system, albeit through different mechanisms.
Methotrexate's Anti-Inflammatory Signaling
Methotrexate's primary mechanism in rheumatoid arthritis is believed to be the inhibition of dihydrofolate reductase, leading to an increase in extracellular adenosine. Adenosine, acting through its receptors (e.g., A2A), exerts potent anti-inflammatory effects by suppressing the function of various immune cells, including T cells and neutrophils, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.
Validating (-)-Gusperimus's Immunosuppressive Action: A Comparative Guide Based on Knockout Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Gusperimus with other leading immunosuppressants, supported by experimental data. We delve into the validation of its unique mechanism of action through knockout studies and present a clear comparison of its performance against established alternatives.
This compound is an immunosuppressive agent with a complex and unique mode of action that sets it apart from conventional therapies.[1][2] Its multifaceted mechanism, primarily centered on the inhibition of deoxyhypusine synthase (DHPS), offers a promising alternative for managing transplant rejection and autoimmune diseases.[3] This guide will explore the validation of this mechanism through knockout studies and compare its efficacy and molecular pathways with those of the widely used calcineurin inhibitors, tacrolimus and cyclosporine.
Mechanism of Action: Insights from Knockout Studies
The cornerstone of this compound's immunosuppressive activity lies in its inhibition of DHPS, a critical enzyme in the post-translational modification of eukaryotic initiation factor 5A (eIF5A).[4] This modification, known as hypusination, is essential for the proper function of eIF5A in translating a specific subset of mRNAs, including those involved in cell proliferation and inflammation.[5]
Knockout studies, while not directly employing Gusperimus, provide powerful validation for its proposed mechanism. Studies on myeloid-specific Dhps knockout mice have revealed a significant alteration in macrophage phenotype. These macrophages show changes in NF-κB signaling and a shift towards a pro-inflammatory M1-like state, indicating that the DHPS/eIF5A pathway is crucial for modulating inflammatory responses. By inhibiting DHPS, Gusperimus is believed to replicate these effects, thereby dampening the inflammatory cascade that contributes to transplant rejection and autoimmune pathology.
Furthermore, research on the role of the eIF5A hypusination pathway in T-lymphocytes, the primary drivers of adaptive immunity, underscores the importance of this pathway in immune regulation. Studies have shown that eIF5A and its hypusination are inducible upon T-cell activation and are essential for their proliferation and the production of key cytokines like IFN-γ.[6][7][8][9] Inhibition of DHPS has been demonstrated to block T-cell proliferation, particularly affecting the differentiation of pro-inflammatory Th1 cells.[5] This provides a strong rationale for the immunosuppressive effects of Gusperimus on T-cell mediated immunity.
dot
Caption: Mechanism of action of this compound.
Comparative Analysis with Calcineurin Inhibitors
To provide a comprehensive understanding of this compound's position in the immunosuppressive landscape, we compare it with two widely used calcineurin inhibitors: tacrolimus and cyclosporine.
Mechanism of Action
While Gusperimus targets the eIF5A hypusination pathway, tacrolimus and cyclosporine inhibit calcineurin, a phosphatase crucial for T-cell activation.[10][11][12][13] Calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[14] By blocking calcineurin, these drugs effectively halt the T-cell activation cascade at an early stage.[15]
dot
Caption: Mechanism of action of Calcineurin Inhibitors.
| Feature | This compound | Tacrolimus | Cyclosporine |
| Primary Target | Deoxyhypusine Synthase (DHPS)[4] | Calcineurin[10][16] | Calcineurin[12][13][15] |
| Key Pathway | eIF5A Hypusination[5] | Calcineurin-NFAT Signaling[11] | Calcineurin-NFAT Signaling[13] |
| Effect on T-Cells | Inhibits proliferation and activation, particularly of Th1 cells[5] | Inhibits IL-2 production and subsequent proliferation[10] | Inhibits IL-2 production and subsequent proliferation[15] |
| Effect on Macrophages | Modulates pro-inflammatory activation | Indirect effects through T-cell suppression | Indirect effects through T-cell suppression |
Performance and Efficacy: A Data-Driven Comparison
The clinical efficacy of immunosuppressants is primarily measured by their ability to prevent transplant rejection and manage autoimmune conditions. Below is a summary of reported efficacy data from clinical trials in kidney transplantation. It is important to note that direct, large-scale, head-to-head clinical trials comparing Gusperimus with modern formulations of tacrolimus and cyclosporine are limited.
| Outcome | This compound (Deoxyspergualin) | Tacrolimus | Cyclosporine |
| Acute Rejection Rate (Kidney Transplant) | Varies by study; some studies show comparable or slightly lower rates than older cyclosporine formulations. | Generally lower than cyclosporine. Rates in various studies range from ~14% to 20%.[17][18][19] | Generally higher than tacrolimus. Rates in various studies range from ~24% to 37%.[17][18][19] |
| Graft Survival (Kidney Transplant, 1-5 years) | Data is less extensive compared to calcineurin inhibitors. | Generally high, with 3 and 5-year rates around 88% and 84% respectively in some studies.[17] | Slightly lower than tacrolimus in some comparative studies, with 3 and 5-year rates around 79% and 70% respectively.[17] |
Experimental Protocols
Validation of immunosuppressive activity through knockout models and in vitro assays is crucial for drug development. Below are outlines of key experimental protocols.
Generation of Myeloid-Specific Dhps Knockout Mice
References
- 1. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deoxyhypusine Synthase Promotes Differentiation and Proliferation of T Helper Type 1 (Th1) Cells in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation factor eIF5a is essential for IFNγ production and cell cycle regulation in primary CD8+ T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Induced gene expression of the hypusine-containing protein eukaryotic initiation factor 5A in activated human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Cyclosporine: Mechanisms of action and toxicity | MDedge [mdedge.com]
- 13. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tacrolimus is superior to cyclosporin in improving graft survival and preventing acute rejection after kidney transplantation, but increases post-transplant diabetes and other side effects | Cochrane [cochrane.org]
- 15. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Tacrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Tacrolimus confers lower acute rejection rates and better renal allograft survival compared to cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review of two immunosuppressants: tacrolimus and cyclosporine [jkaoms.org]
- 19. Efficacy and safety of tacrolimus compared with cyclosporin A microemulsion in renal transplantation: 2 year follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Gusperimus with Novel Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of immunosuppressive therapy is continually evolving, with the goal of improving graft survival in transplantation and managing autoimmune diseases while minimizing toxicity. (-)-Gusperimus, a derivative of spergualin, has a unique mechanism of action that sets it apart from many conventional and novel immunosuppressants. This guide provides a head-to-head comparison of this compound with three key novel immunosuppressants: Tacrolimus (a calcineurin inhibitor), Mycophenolate Mofetil (an anti-proliferative agent), and Belatacept (a costimulation blocker). This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, in vitro efficacy, and in vivo performance in transplantation models.
Mechanisms of Action: A Divergence in Cellular Targets
The immunosuppressive effects of these agents stem from their distinct interactions with key signaling pathways in immune cells.
This compound: The precise mechanism of this compound is not fully elucidated but is known to be multifactorial. It is understood to bind to the heat shock protein 70 (Hsp70) and inhibit the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory cytokine gene expression. This action affects the function of T-cells, B-cells, and antigen-presenting cells (APCs).
Tacrolimus: As a calcineurin inhibitor, tacrolimus binds to the immunophilin FKBP12. This complex then inhibits calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT).[1][2][3][4] By preventing NFAT activation, tacrolimus blocks the transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation.[1][2][3][4][5]
Mycophenolate Mofetil (MMF): MMF is a prodrug of mycophenolic acid (MPA), which is a potent, reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[6][7][8][9] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway upon which T- and B-lymphocytes are highly dependent for their proliferation.[6][7][8][9]
Belatacept: Belatacept is a fusion protein that selectively blocks T-cell costimulation. It binds to CD80 and CD86 on APCs, preventing their interaction with CD28 on T-cells.[10][11][12][13][14][15] This blockade of the "second signal" of T-cell activation leads to T-cell anergy or apoptosis and prevents an effective immune response against foreign antigens.[10][11][12][13][14][15]
Mechanisms of Action of Immunosuppressants
In Vitro Efficacy: T-Cell Proliferation Assays
The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess the immunosuppressive potential of a compound by measuring its ability to inhibit T-cell proliferation in response to allogeneic stimulation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing drug potency.
| Drug | Target | T-Cell Proliferation IC50 (approx.) | Citation(s) |
| This compound | NF-κB Pathway | Not directly compared in available literature | |
| Tacrolimus | Calcineurin | ~3.125 ng/mL | [16][17] |
| Mycophenolate Mofetil | IMPDH | Strongly inhibits proliferation at clinically relevant concentrations | [18][19] |
| Belatacept | CD80/CD86 | Dose-dependent inhibition, but residual proliferation observed | [20][21] |
In Vivo Efficacy: Rodent Cardiac Allograft Models
The rat heterotopic heart transplantation model is a widely used preclinical model to evaluate the efficacy of immunosuppressive drugs in preventing allograft rejection. Graft survival is the primary endpoint in these studies.
| Drug | Animal Model | Dosing Regimen | Mean Graft Survival (days) | Citation(s) |
| Untreated Control | Rat Cardiac Allograft | - | ~7-8 | [22] |
| This compound | Rat Cardiac Allograft | Not specified | Prolonged survival | [23] |
| Tacrolimus | Rat Cardiac Allograft | 0.2 mg/kg/day | >30 | [24] |
| Mycophenolate Mofetil | Rat Cardiac Allograft | 45 mg/kg/day | Prolonged survival | [25] |
| Belatacept | Rat Cardiac Allograft | Not available in comparable studies |
Note: As with the in vitro data, direct head-to-head comparisons of all four drugs in the same rat cardiac allograft model with identical protocols are not available. The data presented is a compilation from different studies and serves as an estimation of their relative in vivo efficacy. "Prolonged survival" indicates a statistically significant increase compared to untreated controls, but the exact mean survival time was not always reported in the abstracts reviewed.
Experimental Protocols
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the in vitro immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct healthy human donors using Ficoll-Paque density gradient centrifugation.
-
One-Way MLR Setup: PBMCs from one donor (stimulator cells) are treated with mitomycin C or irradiation to prevent their proliferation. The other donor's PBMCs serve as responder cells.
-
Co-culture: Responder cells (e.g., 1 x 10^5 cells/well) are co-cultured with stimulator cells (e.g., 1 x 10^5 cells/well) in 96-well round-bottom plates in complete RPMI-1640 medium.
-
Drug Treatment: The compounds to be tested (this compound, Tacrolimus, Mycophenolate Mofetil, Belatacept) are added to the co-cultures at various concentrations at the initiation of the assay. A vehicle control is also included.
-
Proliferation Assay: After a 5-day incubation period at 37°C in a 5% CO2 atmosphere, T-cell proliferation is measured. This is commonly done by:
-
[³H]-Thymidine Incorporation: Adding [³H]-thymidine for the final 18 hours of culture and measuring its incorporation into newly synthesized DNA using a scintillation counter.
-
CFSE Staining: Labeling responder cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture and measuring the dilution of the dye in proliferating cells by flow cytometry.
-
-
Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of proliferation relative to the vehicle control. The IC50 value is calculated as the drug concentration that causes 50% inhibition of T-cell proliferation.
MLR Experimental Workflow
Rat Heterotopic Heart Transplantation Model
Objective: To evaluate the in vivo efficacy of immunosuppressive compounds in preventing solid organ allograft rejection.
Methodology:
-
Animal Strains: Inbred rat strains with a major histocompatibility complex (MHC) mismatch are used, for example, Lewis (LEW) rats as recipients and Brown Norway (BN) rats as donors.
-
Donor Heart Procurement: The donor rat is anesthetized, and the heart is arrested with a cardioplegic solution. The aorta and pulmonary artery are transected, and the heart is excised and stored in cold preservation solution.
-
Recipient Preparation: The recipient rat is anesthetized, and a midline laparotomy is performed to expose the abdominal aorta and inferior vena cava.
-
Transplantation: The donor aorta is anastomosed end-to-side to the recipient's infrarenal abdominal aorta, and the donor pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava. This re-establishes blood flow to the donor heart, which will begin to beat spontaneously.[26][27][28][29][30]
-
Drug Administration: The immunosuppressive drugs are administered to the recipient rats daily, starting from the day of transplantation, via oral gavage or intraperitoneal injection, according to the specific experimental protocol. A control group receives a vehicle.
-
Graft Survival Assessment: The function of the transplanted heart is monitored daily by palpation of the abdomen to detect the heartbeat. The endpoint is the cessation of a palpable heartbeat, which is confirmed by laparotomy.
-
Data Analysis: Graft survival times are recorded for each group, and survival curves are generated using the Kaplan-Meier method. Statistical significance between groups is determined using the log-rank test.
Rat Heart Transplant Workflow
Summary and Conclusion
This compound presents a unique mechanistic profile among immunosuppressive agents, primarily targeting the NF-κB signaling pathway. In contrast, novel immunosuppressants like Tacrolimus, Mycophenolate Mofetil, and Belatacept act on more defined targets within the T-cell activation and proliferation cascade.
While direct head-to-head comparative data is limited, the available evidence suggests that all four agents demonstrate significant immunosuppressive activity. Tacrolimus and MMF are potent inhibitors of lymphocyte proliferation, and this is reflected in their established efficacy in clinical transplantation. Belatacept offers a more targeted approach by blocking T-cell costimulation, though its in vitro inhibitory effects on T-cell proliferation may not be as complete as calcineurin inhibitors.
The in vivo data from rat cardiac allograft models confirms the efficacy of Gusperimus, Tacrolimus, and MMF in prolonging graft survival. Further preclinical studies directly comparing these agents in standardized in vitro and in vivo models are warranted to provide a more definitive quantitative comparison of their immunosuppressive potential. Such studies would be invaluable for guiding the strategic development and clinical application of these and future immunomodulatory therapies. Researchers are encouraged to utilize the detailed experimental protocols provided as a foundation for such comparative investigations.
References
- 1. droracle.ai [droracle.ai]
- 2. ClinPGx [clinpgx.org]
- 3. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 10. What is the mechanism of Belatacept? [synapse.patsnap.com]
- 11. Belatacept and CD28 Costimulation Blockade: Preventing and Reducing Alloantibodies over the Long Term - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to the use of belatacept: a fusion protein for the prevention of posttransplant kidney rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Down-Regulation of Surface CD28 under Belatacept Treatment: An Escape Mechanism for Antigen-Reactive T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Belatacept in Kidney Transplantation: Reflecting on the Past, Shaping the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immune Monitoring of Mycophenolate Mofetil Activity in Healthy Volunteers Using Ex Vivo T Cell Function Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. INHIBITORY EFFECTS OF BELATACEPT ON ALLOSPECIFIC REGULATORY T CELL GENERATION IN HUMANS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapamycin inhibits transplant vasculopathy in long-surviving rat heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prolonged survival of cardiac allografts and xenografts in rat-to-rat and hamster-to-rat transplantation by treatment with deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immunosuppressive protocols with tacrolimus after cryopreserved aortal allotransplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The effect of nutritional immunomodulation on cardiac allograft survival in rats receiving mycophenolate mofetil, cyclosporine A, and donor-specific transfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts [jove.com]
- 28. Rat heterotopic cardiac transplantation [bio-protocol.org]
- 29. Rat Model of Normothermic Ex-Situ Perfused Heterotopic Heart Transplantation [jove.com]
- 30. Video: Rat Model of Normothermic Ex-Situ Perfused Heterotopic Heart Transplantation [jove.com]
Reproducibility of (-)-Gusperimus Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research findings on the immunosuppressive agent (-)-Gusperimus. It aims to offer an objective overview of its mechanism of action, experimental data from key studies, and the current landscape of reproducibility in the field. While direct replication studies are notably absent in the published literature, this guide synthesizes available data to facilitate a critical evaluation of the compound's properties and therapeutic potential.
Executive Summary
This compound is an immunosuppressive agent that has been investigated for its potential in treating autoimmune diseases and preventing organ transplant rejection. Its proposed mechanism of action involves the modulation of key cellular signaling pathways, primarily the NF-κB and eIF5A hypusination pathways. However, a thorough review of the scientific literature reveals a lack of dedicated studies aimed at reproducing the foundational preclinical findings. This guide presents the available quantitative data from various studies, details the experimental protocols used to generate these findings, and visualizes the proposed signaling pathways to provide a clear and structured overview for the scientific community.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from published research on this compound and its analogues, as well as data from relevant clinical trials in related therapeutic areas.
Table 1: In Vitro Immunosuppressive Activity of this compound
| Compound | Cell Type | Assay | Endpoint | IC50 Value | Source |
| This compound (free drug) | Mouse Macrophages (RAW 264.7) | Proliferation Assay | Inhibition of cell proliferation | Not explicitly stated, but 9-fold higher than Sq-GusNPs | [1] |
| Squalene-Gusperimus Nanoparticles (Sq-GusNPs) | Mouse Macrophages (RAW 264.7) | Proliferation Assay | Inhibition of cell proliferation | 9-fold lower than free Gusperimus | [1] |
Table 2: Clinical Trial Efficacy Data in ANCA-Associated Vasculitis (RAVE Trial - Rituximab vs. Cyclophosphamide/Azathioprine)
| Treatment Group | N | Primary Endpoint: Complete Remission at 6 Months | Sustained Remission at 12 Months | Sustained Remission at 18 Months | Source |
| Rituximab | 99 | 64% | 48% | 39% | [2][3] |
| Cyclophosphamide/Azathioprine | 98 | 53% | 39% | 33% | [2][3] |
| P-value for non-inferiority at 6 months | <0.001 | [2][3] |
Table 3: Clinical Trial Efficacy Data in Kidney Transplant Recipients (Non-Gusperimus Immunosuppressive Regimens)
| Immunosuppressive Regimen | N | Acute Rejection Rate | 5-Year Graft Survival | Source |
| Tacrolimus/MMF | 76 | Not Specified | 89.5% (in a non-randomized trial comparing with a non-treatment group) | [4] |
| Standard Therapy (non-Gusperimus) | 64 | Not Specified | 73% (in a non-randomized trial) | [4] |
| Steroid-Free Maintenance | 16,491 | Lower than steroid-containing | 84.6% (4-year adjusted) | [5] |
| Steroid-Containing Maintenance | 79,264 | Higher than steroid-free | 82.4% (4-year adjusted) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the assessment and potential replication of research findings. Below are summaries of key experimental protocols relevant to the investigation of this compound's mechanism of action.
NF-κB Activation Assays
The inhibition of the NF-κB signaling pathway is a proposed mechanism of action for this compound. Several methods are commonly employed to assess NF-κB activation:
-
NF-κB Reporter Assay:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Principle: Cells are transiently or stably transfected with a reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are treated with the test compound (e.g., this compound) for a specified duration.
-
NF-κB activation is induced by a stimulant, typically Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
After incubation, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for luciferase).
-
A decrease in reporter gene expression in the presence of the test compound indicates inhibition of the NF-κB pathway.[6][7]
-
-
-
Western Blot for IκBα Degradation and p65 Phosphorylation:
-
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, and the phosphorylation of the p65 subunit of NF-κB.
-
Procedure:
-
Cells are treated with the test compound and stimulated with an NF-κB activator.
-
Whole-cell lysates are prepared at various time points.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for total IκBα, phosphorylated IκBα, total p65, and phosphorylated p65.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
Inhibition is observed as a decrease in IκBα degradation and p65 phosphorylation in treated cells compared to controls.[8]
-
-
eIF5A Hypusination Assay
This compound is reported to inhibit deoxyhypusine synthase (DHPS), a key enzyme in the hypusination of eukaryotic translation initiation factor 5A (eIF5A).
-
In Vitro Hypusination Assay:
-
Principle: This assay measures the incorporation of a labeled spermidine derivative into eIF5A, catalyzed by DHPS and deoxyhypusine hydroxylase (DOHH).
-
Reagents: Recombinant human eIF5A, DHPS, and DOHH proteins; [³H]-spermidine or a non-radioactive spermidine analogue; NAD⁺.
-
Procedure:
-
The reaction mixture containing buffer, recombinant eIF5A, DHPS, and the test inhibitor (e.g., this compound) is prepared.
-
The reaction is initiated by the addition of [³H]-spermidine and NAD⁺.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the proteins are precipitated (e.g., using trichloroacetic acid).
-
The amount of radioactivity incorporated into eIF5A is measured by scintillation counting.
-
A reduction in radioactivity indicates inhibition of DHPS.[9][10]
-
-
-
Cell-Based Hypusination Assay (Western Blot):
-
Principle: This method assesses the level of hypusinated eIF5A in cells treated with an inhibitor.
-
Procedure:
-
Cells are cultured and treated with the test compound.
-
Cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody specific to the hypusinated form of eIF5A.
-
Total eIF5A levels are also measured as a loading control.
-
A decrease in the ratio of hypusinated eIF5A to total eIF5A indicates inhibition of the hypusination pathway.[11]
-
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Caption: Inhibition of eIF5A hypusination by this compound.
Caption: General experimental workflow for studying this compound.
Discussion on Reproducibility
A critical aspect of scientific advancement is the ability to independently reproduce research findings. Despite a comprehensive search of the published literature, no studies were identified that explicitly aimed to replicate the foundational preclinical research on the mechanism of action of this compound. This includes the specific interactions with Hsp70 and Hsp90, and the direct inhibition of DHPS leading to reduced eIF5A hypusination.
The absence of such studies presents a challenge for the research community in definitively validating these proposed mechanisms. While the existing body of literature provides a plausible framework for the immunosuppressive effects of this compound, the lack of independent confirmation highlights a significant gap. The general "reproducibility crisis" in preclinical research, where many findings are difficult to replicate, underscores the importance of such validation studies.[12][13]
Therefore, while this guide presents the current state of knowledge based on available publications, it is crucial for researchers to approach these findings with the understanding that they have not yet been subjected to rigorous, independent replication. Future research efforts should prioritize the validation of these key mechanistic claims to solidify our understanding of this compound and its potential therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Efficacy of Remission-Induction Regimens for ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Graft and Patient Survival in Kidney Transplant Recipients Selected for de novo Steroid-Free Maintenance Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Trials in Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermolecular interactions between Hsp90 and Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of gene expression by translation factor eIF5A: Hypusine-modified eIF5A enhances nonsense-mediated mRNA decay in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypusinated and unhypusinated isoforms of the translation factor eIF5A exert distinct effects in models of pancreas development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Failure to Replicate: A Big Nail in the Animal Research Coffin [pcrm.org]
- 13. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (-)-Gusperimus's Immunosuppressive Efficacy: A Comparative Guide Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
(-)-Gusperimus, also known as 15-deoxyspergualin (DSG), is an immunosuppressive agent with a unique mechanism of action that has demonstrated significant therapeutic potential in a variety of preclinical models of autoimmune disease and organ transplantation. This guide provides a comparative analysis of its effects across four key animal models: the MRL/lpr mouse model for systemic lupus erythematosus (SLE), the experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis, the rat cardiac allograft model for organ rejection, and the collagen-induced arthritis (CIA) model for rheumatoid arthritis.
Mechanism of Action: Targeting eIF5A Hypusination
Gusperimus exerts its immunosuppressive effects by targeting a critical post-translational modification pathway. It inhibits deoxyhypusine synthase (DHS), a key enzyme in the hypusination of eukaryotic translation initiation factor 5A (eIF5A). Hypusinated eIF5A is essential for the translation of a subset of mRNAs, often those encoding proteins involved in cell proliferation and inflammation. By blocking this process, Gusperimus disrupts the function of activated immune cells, including T cells and macrophages.[1]
Comparative Efficacy in Autoimmune and Transplant Models
The following tables summarize the quantitative effects of Gusperimus across different preclinical models, highlighting its consistent immunosuppressive activity.
Table 1: Effects of Gusperimus in MRL/lpr Mice (Model for Lupus)
| Parameter Measured | Dosage Regimen | Key Quantitative Findings | Reference |
| Serum Anti-DNA Antibodies | 2 mg/kg (twice daily) or 5 mg/kg (daily) from 13 or 17 weeks of age | Suppressed the increase in serum levels compared to untreated controls. | [2] |
| Splenic IgG-producing Cells | 2 mg/kg (twice daily) or 5 mg/kg (daily) | Strongly suppressed the increment in cell numbers. | [2] |
| Glomerular Histological Score | 2 mg/kg (twice daily) or 5 mg/kg (daily) | Improved scores and reduced IgG/C3 deposition compared to controls. | [2] |
| Blood Urea Nitrogen (BUN) | 3 mg/kg/day (i.v.) from 21 weeks of age | Significantly prevented deterioration of hyperuremia in mice with advanced disease. | [3] |
| Survival | 1.5 and 3 mg/kg | Strongly suppressed the development of SLE-like lesions and reduced symptoms in advanced disease. | [3] |
Table 2: Effects of Gusperimus in Experimental Autoimmune Encephalomyelitis (EAE)
| Animal Model | Dosage Regimen | Key Quantitative Findings | Reference |
| Lewis Rats (Acute EAE) | Dose-dependent prophylactic administration | Profoundly inhibited clinical and histologic signs of EAE. | [4] |
| Lewis Rats (Acute EAE) | Therapeutic administration | Delayed and reduced onset of clinical symptoms; prevented mortality . | [5] |
| Lewis Rats (Chronic Relapsing EAE) | Therapeutic administration | Animals survived the first attack and developed no further relapses . | [5] |
| Murine Model | Not specified | Delayed and reduced the severity of chronic relapsing EAE. | [6] |
Table 3: Effects of Gusperimus in Rat Cardiac Allograft Model
| Strain Combination | Dosage Regimen | Key Quantitative Findings | Reference |
| WKAH to ACI Rats | 5 mg/kg/day for 15 days (started at onset of rejection) | Reversed rejection in 8 out of 10 rats; 5 of these showed immunologic unresponsiveness. | [7] |
| WKAH to ACI Rats | 2.5 mg/kg and 5 mg/kg for 15 days (started at transplant) | Significant prolongation of graft survival ; 2 grafts survived >100 days. | [8] |
| BN to LEW Rats (Sensitized) | 2.5 mg/kg/day (during and after sensitization) | Mean graft survival prolonged to 11.7 days vs. <2 days in controls. | [9] |
| Hamster to Rat (Xenograft) | Not specified | Prolonged survival of cardiac xenografts. | [10] |
Table 4: Effects of Gusperimus in Collagen-Induced Arthritis (CIA)
| Animal Model | Dosage Regimen | Key Quantitative Findings | Reference |
| DBA/1 Mice | Prophylactic administration (dose-dependent) | Suppressed the development of arthritis and the immunological response to type II collagen. | [11] |
| DBA/1 Mice | Treatment started 7 days post-primary immunization | Inhibited development of arthritis and immunity to collagen. | [11] |
| DBA/1 Mice | Treatment started after booster injection | Did not suppress arthritis development, despite suppressing antibody production. | [11] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the typical experimental protocols used in these studies.
General Experimental Workflow
The workflow for these preclinical studies generally follows a standard sequence from disease induction to endpoint analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic effect of 15-deoxyspergualin on the progression of lupus nephritis in MRL mice. I. Immunopathological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxyspergualin therapy in autoimmune MRL/1pr mice suffering advanced lupus-like disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of experimental allergic encephalomyelitis by 15-deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Deoxyspergualin (15-DOS) for therapy in an animal model of multiple sclerosis (MS): disease modifying activity on acute and chronic relapsing experimental allergic encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunosuppressive agent 15-deoxyspergualin functions by inhibiting cell cycle progression and cytokine production following naive T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of 15-deoxyspergualin on acute graft rejection detected by 31P nuclear magnetic resonance spectrography, and its effect on rat heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a new immunosuppressant, 15-deoxyspergualin, on heterotopic rat heart transplantation, in comparison with cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Prolonged survival of cardiac allografts and xenografts in rat-to-rat and hamster-to-rat transplantation by treatment with deoxyspergualin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of deoxyspergualin on collagen arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunosuppression: A Comparative Guide to (-)-Gusperimus Combination Therapy vs. Monotherapy
For researchers, scientists, and drug development professionals, the quest for more effective and safer immunosuppressive regimens is a constant endeavor. (-)-Gusperimus (also known as Spanidin or deoxyspergualin), an immunosuppressive agent with a unique mechanism of action, has shown promise in the management of autoimmune diseases and organ transplant rejection. This guide provides an objective comparison of the efficacy of this compound when used in combination with other immunosuppressants versus its use as a monotherapy, supported by preclinical experimental data.
Executive Summary
Preclinical evidence suggests that combination therapy involving this compound and a corticosteroid, such as prednisolone, is superior to monotherapy with either agent alone in ameliorating advanced autoimmune disease. In a murine model of systemic lupus erythematosus (SLE), the combination of deoxyspergualin and prednisolone demonstrated enhanced efficacy in reducing disease markers without an increase in toxicity. This guide will delve into the quantitative data and experimental protocols from this key preclinical study to provide a comprehensive comparison.
Data Presentation: Combination Therapy Outperforms Monotherapy
A pivotal preclinical study investigated the therapeutic effects of deoxyspergualin (Gusperimus), prednisolone, and their combination in MRL/lpr mice, a well-established model for SLE. The data clearly indicates the superior efficacy of the combination therapy.
| Treatment Group | Mean Lymph Node Weight (mg) | Mean Spleen Weight (mg) | Plasma Anti-dsDNA Antibody (U/ml) | Plasma Blood Urea Nitrogen (BUN) (mg/dl) |
| Control (Vehicle) | 1024 ± 156 | 689 ± 75 | 1280 | 105 ± 21 |
| Deoxyspergualin (1.25 mg/kg) | 563 ± 98 | 452 ± 54 | 640 | 68 ± 15 |
| Prednisolone (0.5 mg/kg) | 614 ± 112 | 488 ± 61 | 640 | 72 ± 18 |
| Deoxyspergualin + Prednisolone | 328 ± 75 | 298 ± 42 | 320 | 45 ± 11 |
Data is presented as mean ± standard deviation where applicable. The combination therapy group showed a statistically significant reduction in all measured parameters compared to both monotherapy groups and the control group.
Experimental Protocols
The following is a detailed methodology for the key preclinical experiment cited in this guide.
Animal Model and Disease Induction
-
Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease closely resembling human systemic lupus erythematosus.
-
Age at Treatment Initiation: 13 weeks, an age at which the mice exhibit advanced disease symptoms, including lymphadenopathy, splenomegaly, and elevated plasma autoantibodies.
Treatment Regimens
-
Control Group: Received a vehicle solution.
-
Deoxyspergualin Monotherapy Group: Administered deoxyspergualin intravenously at a dose of 1.25 mg/kg/day.
-
Prednisolone Monotherapy Group: Administered prednisolone intravenously at a dose of 0.5 mg/kg/day.
-
Combination Therapy Group: Received both deoxyspergualin (1.25 mg/kg/day, i.v.) and prednisolone (0.5 mg/kg/day, i.v.).
-
Duration of Treatment: Daily for 6 weeks.
Efficacy Evaluation
-
Organ Weight Measurement: At the end of the treatment period, mice were euthanized, and the weights of lymph nodes and spleens were measured as indicators of disease-related organ enlargement.
-
Serological Analysis: Plasma levels of anti-double-stranded DNA (anti-dsDNA) antibodies, a key biomarker for SLE, were quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Renal Function Assessment: Plasma Blood Urea Nitrogen (BUN) levels were measured to assess kidney function, as lupus nephritis is a common and severe complication of SLE.
Visualizing the Mechanisms and Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
Experimental Workflow
Benchmarking (-)-Gusperimus Against Standard-of-Care Immunosuppressants: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational immunosuppressant (-)-Gusperimus against the current standard-of-care agents, tacrolimus and mycophenolate mofetil. This document synthesizes available data on their mechanisms of action, clinical efficacy, and safety profiles to support further research and development in immunosuppressive therapies.
Executive Summary
This compound is an immunosuppressive agent with a unique mechanism of action primarily centered on the inhibition of the transcription factor NF-κB. This contrasts with the established mechanisms of the calcineurin inhibitor tacrolimus and the inosine monophosphate dehydrogenase (IMPDH) inhibitor mycophenolate mofetil. While tacrolimus and mycophenolate mofetil are mainstays in preventing organ transplant rejection, this compound has been investigated for its potential in treating acute rejection and in various autoimmune diseases. Direct, head-to-head comparative clinical trial data remains limited, necessitating a careful evaluation of existing evidence to benchmark its performance. This guide aims to provide a clear, data-driven comparison to inform preclinical and clinical research strategies.
Mechanisms of Action: A Tale of Three Pathways
The immunosuppressive effects of this compound, tacrolimus, and mycophenolate mofetil are achieved through distinct molecular pathways, offering different points of intervention in the immune response cascade.
-
This compound: The primary mechanism of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival. By preventing the activation and nuclear translocation of NF-κB, this compound effectively downregulates the production of pro-inflammatory cytokines and reduces the activation and proliferation of immune cells.
-
Tacrolimus: As a calcineurin inhibitor, tacrolimus binds to the immunophilin FKBP12.[1] This complex then inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for T-cell activation.[1] Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes encoding interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and activation.[2][3][4]
-
Mycophenolate Mofetil (MMF): MMF is a prodrug that is rapidly hydrolyzed to its active form, mycophenolic acid (MPA).[5][6][7] MPA is a potent, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo pathway of guanine nucleotide synthesis.[5][6][8] T and B lymphocytes are highly dependent on this de novo pathway for their proliferation.[7][8] By depleting the pool of guanosine nucleotides, MPA selectively inhibits the proliferation of these immune cells.[5][6]
Comparative Efficacy and Safety: A Review of Clinical Findings
Table 1: Efficacy of Immunosuppressants in Kidney Transplantation
| Outcome | This compound (in acute rejection) | Tacrolimus (prophylaxis) | Mycophenolate Mofetil (in combination with a calcineurin inhibitor) |
| Biopsy-Proven Acute Rejection | An early phase II trial in 34 patients with acute renal rejection achieved a 79% remission rate.[9] | A meta-analysis of 30 studies (4102 patients) showed tacrolimus was superior to cyclosporin in preventing acute rejection.[10] In one study, the incidence of biopsy-confirmed acute rejection was 30.7% in the tacrolimus group compared with 46.4% in the cyclosporine group.[11] | The use of MMF has been associated with a significant reduction in acute rejection rates compared to azathioprine.[12] |
| Graft Survival (1-year) | Data on long-term graft survival following Gusperimus treatment for acute rejection is limited. | One-year graft survival rates were 91.2% in a large randomized trial.[11] A meta-analysis showed tacrolimus improves graft survival compared to cyclosporin.[10] | In combination regimens, MMF has been shown to improve long-term graft survival.[13] |
Table 2: Safety Profile of Immunosuppressants
| Adverse Effect | This compound | Tacrolimus | Mycophenolate Mofetil |
| Nephrotoxicity | Not reported as a major side effect. | A well-established side effect, both acute and chronic.[14] | Generally considered non-nephrotoxic. |
| Neurotoxicity | Not reported as a major side effect. | Common, including tremor, headache, and paresthesia.[11] | Less common than with calcineurin inhibitors. |
| Gastrointestinal | Nausea and vomiting can occur. | Diarrhea and nausea are common.[11] | Diarrhea, nausea, and vomiting are frequent side effects.[11] |
| Hematological | Leukopenia and thrombocytopenia are known side effects. | Anemia can occur. | Leukopenia, anemia, and thrombocytopenia can occur. |
| Metabolic | Not reported as a major side effect. | Increased risk of post-transplant diabetes mellitus and hyperlipidemia.[10][11] | Generally has a more favorable metabolic profile. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by each immunosuppressant.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Tacrolimus inhibits the calcineurin-NFAT signaling pathway.
Caption: Mycophenolate mofetil inhibits the IMPDH pathway.
Experimental Protocols
Detailed experimental protocols for clinical trials involving this compound are not widely available. However, standard methodologies are employed to assess the efficacy and safety of immunosuppressants. Below are generalized protocols for key in vitro and in vivo assays used in immunosuppressant research.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the in vitro potency of an immunosuppressant to inhibit T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling (for proliferation tracking): Label the responder PBMCs from one donor with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the labeled responder PBMCs with irradiated (to prevent their proliferation) stimulator PBMCs from the second donor at a 1:1 ratio in a 96-well plate.
-
Drug Treatment: Add serial dilutions of the immunosuppressant drugs (this compound, tacrolimus, mycophenolate mofetil) to the co-cultures. Include a vehicle control (e.g., DMSO) and a positive control (no drug).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis:
-
Proliferation: Harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the CFSE dye in the responder T-cell population (identified by CD3, CD4, and/or CD8 staining) is proportional to the number of cell divisions.
-
Cytokine Production: Collect supernatants from the co-cultures and measure the concentration of key cytokines (e.g., IL-2, IFN-γ) using ELISA or a multiplex bead array.
-
-
Data Interpretation: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each drug to determine its relative potency in inhibiting T-cell proliferation and cytokine production.
Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.
In Vivo Assessment of Immunosuppressive Efficacy in a Rodent Model of Allotransplantation
Objective: To evaluate the in vivo efficacy of an immunosuppressant in preventing allograft rejection.
Methodology:
-
Animal Model: Utilize a well-established rodent model of allogeneic organ transplantation, such as a heterotopic heart or skin transplant model between two different rat or mouse strains (e.g., Lewis to Brown Norway rats).
-
Transplantation Surgery: Perform the transplantation surgery on recipient animals.
-
Drug Administration: Randomly assign recipient animals to different treatment groups:
-
Vehicle control
-
This compound (various doses)
-
Tacrolimus (positive control, clinically relevant dose)
-
Mycophenolate mofetil (positive control, clinically relevant dose)
-
Administer the drugs daily via an appropriate route (e.g., oral gavage, subcutaneous injection) starting from the day of transplantation.
-
-
Monitoring of Graft Survival: Monitor the survival of the allograft daily. For heart transplants, this is typically done by palpation of the heartbeat. For skin grafts, visual inspection for signs of rejection (e.g., inflammation, necrosis) is performed.
-
Endpoint: The primary endpoint is the median survival time (MST) of the allograft in each treatment group.
-
Histological Analysis: At the time of rejection (or at a predetermined time point), harvest the allografts for histological analysis to assess the severity of rejection (e.g., infiltration of immune cells, tissue damage).
-
Immunophenotyping: Collect peripheral blood and spleen from the recipient animals at various time points to analyze the frequency and activation status of different immune cell populations (e.g., T-cells, B-cells, regulatory T-cells) by flow cytometry.
Caption: Workflow for in vivo assessment of immunosuppressive efficacy.
Conclusion
This compound presents a unique mechanism of action by targeting the NF-κB signaling pathway, distinguishing it from the standard-of-care immunosuppressants tacrolimus and mycophenolate mofetil. While preliminary data suggests its potential in managing acute rejection, a comprehensive understanding of its comparative efficacy and safety profile requires further investigation through well-designed, head-to-head clinical trials. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this compound and other novel immunosuppressive agents. Future research should focus on generating robust comparative data to clearly define the therapeutic niche and potential advantages of this compound in the field of transplantation and autoimmune diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tacrolimus is superior to cyclosporin in improving graft survival and preventing acute rejection after kidney transplantation, but increases post-transplant diabetes and other side effects | Cochrane [cochrane.org]
- 11. Comparison of sirolimus vs. mycophenolate mofetil on surgical complications and wound healing in adult kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mycophenolate mofetil vs. sirolimus in kidney transplant recipients receiving tacrolimus-based immunosuppressive regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mycophenolate mofetil/sirolimus compared to other common immunosuppressive regimens in kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hippokratia.gr [hippokratia.gr]
Statistical analysis for comparing treatment groups in (-)-Gusperimus studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (-)-Gusperimus's performance against alternative treatments in key clinical settings. The following sections present a statistical analysis of treatment group data from this compound studies, supported by experimental data and detailed methodologies.
Efficacy in Steroid-Resistant Acute Kidney Allograft Rejection
A pivotal study evaluated the efficacy of this compound in treating steroid-resistant acute rejection in kidney transplant recipients, comparing it with the monoclonal antibody Muromonab-CD3. The results indicated comparable efficacy between the two treatment groups.
| Treatment Group | Number of Patients | Efficacy (Rejection Reversal) | Reference |
| This compound | 12 | 58.3% | [1] |
| Muromonab-CD3 | 13 | 61.5% | [1] |
Statistical Analysis: The study demonstrated similar efficacy rates between this compound and Muromonab-CD3 in this challenging patient population.[1] While the specific statistical test for equivalence or non-inferiority is not detailed in the available summary, the reported percentages suggest no significant difference in the primary efficacy endpoint. Further analysis of the full study would be required to ascertain the confidence intervals and p-values associated with this comparison.
Prophylactic Use in Living-Related Renal Transplant Recipients
Studies by Amada et al. have investigated the prophylactic use of this compound in living-related renal transplant recipients who received donor-specific blood transfusions. These studies have suggested an improvement in long-term graft survival compared to historical controls when a short course of Gusperimus was administered at the time of transplantation. However, specific quantitative data from these non-randomized trials, including comparative graft survival rates and statistical significance, are not available in the reviewed literature.
Use in Refractory Granulomatosis with Polyangiitis (GPA) and Microscopic Polyangiitis (MPA)
Phase I clinical trials have explored the use of this compound in patients with refractory GPA and MPA. While these studies have shown promise, with some patients achieving remission, detailed quantitative data comparing Gusperimus to a standard-of-care or placebo group, along with statistical analyses, are not yet available in the public domain.
Experimental Protocols
Detailed experimental protocols for the aforementioned key clinical trials are not fully available in the public search results. However, based on general knowledge of such trials, the methodologies would typically include:
-
Study Design: Randomized, controlled trials (for comparative efficacy) or open-label, single-arm trials (for initial safety and efficacy).
-
Patient Population: Clearly defined inclusion and exclusion criteria for patients with steroid-resistant acute kidney rejection, recipients of living-related renal transplants, or patients with refractory GPA/MPA.
-
Treatment Regimens:
-
This compound: Intravenous or subcutaneous administration at specified doses and durations.
-
Comparator Agents (e.g., Muromonab-CD3): Standard-of-care dosing and administration schedule.
-
-
Endpoints:
-
Primary: Rate of rejection reversal, incidence of biopsy-proven acute rejection, or remission rates.
-
Secondary: Graft survival, patient survival, safety and tolerability (e.g., incidence of adverse events, laboratory abnormalities).
-
-
Statistical Analysis: Appropriate statistical methods for comparing proportions or time-to-event data between treatment groups, such as chi-squared tests, Fisher's exact test, or Kaplan-Meier analysis with log-rank tests.
Mechanism of Action: Signaling Pathway
This compound exerts its immunosuppressive effects through a multi-faceted mechanism of action that is distinct from other commonly used immunosuppressants.[2] A key aspect of its function is the inhibition of critical signaling pathways involved in immune cell activation and proliferation.
Caption: Signaling pathways inhibited by this compound leading to immunosuppression.
Experimental Workflow: A Typical Phase II Clinical Trial
The following diagram illustrates a generalized workflow for a Phase II clinical trial investigating the efficacy and safety of this compound for a specific indication, such as steroid-resistant acute kidney rejection.
Caption: Generalized workflow of a Phase II clinical trial for this compound.
Logical Relationships in Treatment Decisions for Acute Rejection
The decision-making process for treating acute kidney allograft rejection often follows a logical pathway based on the initial response to standard therapy.
Caption: Logical flow for treatment decisions in acute kidney allograft rejection.
References
Comparative Analysis of (-)-Gusperimus in Clinical Trials: A Guide for Researchers
An objective review of (-)-Gusperimus clinical trial data in ANCA-associated vasculitis and transplant rejection, offering a comparative perspective against alternative therapies for researchers, scientists, and drug development professionals.
While a formal meta-analysis of clinical trials involving this compound is not currently available in published literature, this guide synthesizes available data from clinical studies and reviews to offer a comparative overview of its efficacy and safety in key therapeutic areas. This document focuses on its application in ANCA-associated vasculitis (specifically granulomatosis with polyangiitis, GPA) and solid organ transplant rejection, placing its performance in the context of other treatment modalities.
Mechanism of Action
This compound possesses a unique immunosuppressive mechanism that distinguishes it from other agents. Its primary effects are believed to be mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation and interference with T-cell proliferation and function. The proposed signaling pathway involves several key steps, leading to a reduction in the inflammatory response.
Caption: Proposed mechanism of action for this compound.
Clinical Efficacy in Granulomatosis with Polyangiitis (GPA)
This compound has been investigated as a therapeutic option for patients with refractory or relapsing GPA. The following table summarizes key quantitative data from a notable open-label trial and provides a comparison with data from landmark trials of other immunosuppressive agents used in GPA. It is important to note that these are not direct head-to-head comparisons.
| Treatment Regimen | Study | Patient Population | Key Efficacy Outcomes |
| This compound | Flossmann et al. (2010)[1] | 11 patients with relapsing WG | Response: 10/11 patients (90.9%) responded. Remission: 6/11 patients (54.5%) achieved remission. BVAS Reduction: Median BVAS fell from 10 to 3. Prednisolone Reduction: Median dose reduced from 20 mg/day to 10 mg/day. |
| Rituximab | RAVE Trial (Stone et al., 2010)[2][3] | 197 patients with severe AAV | Remission at 6 months: 64% in the rituximab group. Superiority in relapsing disease: 67% remission in relapsing patients with rituximab. |
| Cyclophosphamide | RAVE Trial (Stone et al., 2010)[2][3] | 197 patients with severe AAV | Remission at 6 months: 53% in the cyclophosphamide group. Remission in relapsing disease: 42% in relapsing patients with cyclophosphamide. |
Clinical Efficacy in Transplant Rejection
This compound has also been evaluated for the treatment of acute rejection in solid organ transplantation, particularly in kidney transplants. The data is primarily from earlier trials and its use in this indication is more established in Japan.
| Treatment Regimen | Study Type | Patient Population | Key Efficacy Outcomes |
| This compound | Early Phase II Trial[4] | 34 patients with acute renal rejection | Remission Rate: 79% |
| This compound vs. Muromonab-CD3 | Comparative Trial[4] | 24 patients with steroid-resistant acute rejection | Similar Efficacy: 58.3% (Gusperimus) vs. 61.5% (Muromonab-CD3) remission. |
| Prophylactic Gusperimus | Non-randomized trials[4] | Living related renal transplant recipients | Improved long-term graft survival compared to historical controls. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are representative experimental protocols for studies involving this compound in GPA and for a standard comparator trial in the same disease.
This compound for Relapsing Granulomatosis with Polyangiitis
-
Study Design: Open-label, single-arm study.
-
Patient Population: Patients with a diagnosis of relapsing Wegener's Granulomatosis (GPA).
-
Treatment Protocol:
-
This compound administered at a dose of 0.5 mg/kg/day via subcutaneous injection.
-
Treatment was given for up to 21 days within a 28-day cycle.
-
Cycles were repeated based on clinical response and tolerance.
-
Concomitant immunosuppressants, other than corticosteroids, were withdrawn.
-
Prednisolone dose was adjusted based on clinical assessment.
-
-
Primary Endpoints:
-
Disease remission.
-
Relapse rate.
-
Change in Birmingham Vasculitis Activity Score (BVAS).
-
Reduction in prednisolone dose.
-
-
Monitoring: Regular monitoring of white blood cell count, with dose interruption for counts <4 x 10⁹/L.
Representative Comparator Trial: RAVE (Rituximab vs. Cyclophosphamide)
-
Study Design: Multicenter, randomized, double-blind, double-dummy, non-inferiority trial.[2][3]
-
Patient Population: Patients with severe, ANCA-positive GPA or microscopic polyangiitis.[2][3]
-
Treatment Arms:
-
Concomitant Therapy: Both groups received a standardized glucocorticoid taper.[2][3]
-
Primary Endpoint: Remission (BVAS of 0) without the use of prednisone at 6 months.[2][3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial investigating an immunosuppressive agent like this compound in patients with GPA.
Caption: A generalized workflow for a GPA clinical trial.
Conclusion
This compound has demonstrated efficacy in inducing remission and reducing corticosteroid dependence in patients with relapsing GPA in an open-label setting.[1] In the context of transplant rejection, it has shown effectiveness in treating acute rejection episodes.[4] However, the lack of large-scale, randomized controlled trials directly comparing this compound to current standards of care, such as rituximab or cyclophosphamide in GPA, makes it challenging to definitively position it within the current treatment landscape. The available data suggests it may be a valuable option for patients with refractory or relapsing disease who have failed or are intolerant to other therapies. Future randomized controlled trials are needed to more clearly define its role and to provide a direct comparison with other immunosuppressive agents.
References
Safety Operating Guide
(-)-Gusperimus: A Guide to Safe Handling and Disposal in a Research Setting
Essential guidance for researchers on the proper operational and disposal procedures for the immunosuppressive agent (-)-Gusperimus, ensuring laboratory safety and procedural accuracy.
For researchers and drug development professionals, the safe handling and disposal of investigational compounds like this compound are paramount. Adherence to strict protocols not only ensures the safety of laboratory personnel but also maintains the integrity of experimental data. This document provides a comprehensive overview of the essential safety and logistical information for this compound, including procedural guidance for its use and disposal.
Safety and Handling
This compound is a potent immunosuppressive agent that requires careful handling to avoid accidental exposure. The compound may cause allergic skin reactions or asthma-like symptoms if inhaled. Therefore, appropriate personal protective equipment (PPE) is mandatory when working with this compound in powder or solution form.
Standard Operating Procedure for Handling this compound Powder:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves. When handling larger quantities of the powder or when there is a risk of aerosolization, a properly fitted respirator is recommended.
-
Designated Workspace: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Weighing: Use a tared, sterile container to weigh the desired amount of powder. Perform this task within the confines of a fume hood to contain any airborne particles.
-
Spill Management: In case of a spill, carefully clean the area with a damp cloth or paper towel to avoid creating dust. The contaminated cleaning materials should be treated as hazardous waste and disposed of accordingly.
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound is typically prepared. The following protocol outlines the preparation of a stock solution for cell culture applications.
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile water or DMSO to achieve the desired concentration.
-
Vortex the solution thoroughly for 1-2 minutes to dissolve the powder. If necessary, sonicate the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent used.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound relevant to laboratory use.
| Property | Data |
| Molecular Formula | C₁₇H₃₇N₇O₃ |
| Molecular Weight | 387.52 g/mol |
| Solubility | Soluble in water and DMSO. |
Table 1: Physicochemical Properties of this compound
| Application | Effective Concentration Range |
| In vitro assays | Varies depending on the cell type and assay, but typically in the µM to nM range. |
Table 2: Typical Concentration Ranges for In Vitro Experiments
Disposal Procedures
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with safety regulations. All waste containing this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Plan:
-
Segregation: All waste materials contaminated with this compound, including unused stock solutions, cell culture media, pipette tips, gloves, and other disposable labware, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof containers designated for hazardous chemical waste. The label should include the name of the compound and the appropriate hazard symbols.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed container. Do not pour this waste down the drain.
-
Solid Waste: Collect all contaminated solid waste in a designated hazardous waste bag or container.
-
Decontamination: For non-disposable items that have come into contact with this compound, a thorough decontamination procedure should be followed. This may involve washing with a suitable solvent or a validated decontamination solution.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Ensure that the disposal method complies with all local, state, and federal regulations.
Signaling Pathway and Experimental Workflow
This compound exerts its immunosuppressive effects through a complex mechanism of action that includes the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway and the point of intervention by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
The workflow for a typical in vitro experiment using this compound involves several key steps, from cell culture to data analysis.
Caption: General workflow for an in vitro experiment with this compound.
By adhering to these safety and disposal procedures, researchers can confidently and safely work with this compound, contributing to the advancement of scientific knowledge while maintaining a secure laboratory environment.
Personal protective equipment for handling (-)-Gusperimus
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of (-)-Gusperimus, an immunosuppressive agent. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent compound that may cause allergic skin reactions and respiratory difficulties if inhaled. As an immunosuppressive agent, it is classified as a hazardous drug, necessitating stringent handling precautions to prevent occupational exposure.[1] The primary routes of exposure are skin contact, inhalation of aerosols or particles, and accidental ingestion.[2][3]
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the primary barrier against exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required PPE |
| Handling Unopened Vials | At a minimum, wear powder-free nitrile gloves that comply with ASTM D-6978 standards.[4] |
| Preparation and Compounding | Double gloving (nitrile), disposable fluid-resistant gown, surgical mask, and eye protection (goggles or face shield) are mandatory.[3][4] All preparations should be conducted in a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI). |
| Administration | Wear gloves, a disposable gown, and eye protection.[2][4] |
| Waste Disposal | Utilize the same level of PPE as for preparation and compounding. |
| Spill Cleanup | Wear industrial-thickness gloves, a disposable gown, a respirator (N95 or higher), and eye protection (goggles or face shield).[3] |
Operational Procedures for Safe Handling
A structured workflow is crucial for minimizing the risk of exposure and contamination.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocol: Reconstitution of this compound
-
Preparation: Don all required PPE for preparation and compounding. Ensure the biological safety cabinet is operating correctly.
-
Aseptic Technique: Decontaminate the vial septum and all surfaces entering the BSC with a suitable disinfectant.
-
Reconstitution: Using a sterile syringe and needle, slowly inject the required volume of the specified diluent into the this compound vial.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid shaking to prevent aerosolization.
-
Labeling: Clearly label the reconstituted solution with the drug name, concentration, date, and time of preparation.
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and spread of contamination.
Spill Cleanup Protocol:
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on a full set of spill cleanup PPE, including a respirator.
-
Containment: Use a spill kit with absorbent materials to contain the spill.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution, followed by a rinse with water.
-
Reporting: Report the spill to the Environmental Health and Safety (EHS) department and complete any necessary documentation.[3]
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
Caption: Segregation and disposal pathway for this compound contaminated waste.
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other chemical or biological waste streams.
-
Packaging: Place all contaminated materials, including PPE, into a leak-proof, puncture-resistant container clearly labeled as "Cytotoxic Waste."
-
Storage: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) until collection.
-
Collection: Arrange for collection by the institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.
-
Final Disposition: The standard method for the final disposition of cytotoxic waste is high-temperature incineration.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
